molecular formula C8H7BrO3 B188479 5-Bromo-2-hydroxy-4-methoxybenzaldehyde CAS No. 57543-36-9

5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Cat. No.: B188479
CAS No.: 57543-36-9
M. Wt: 231.04 g/mol
InChI Key: OHSSWZLKWHLYFP-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-methoxybenzaldehyde (CAS 57543-36-9) is a polysubstituted aromatic aldehyde of high interest in organic synthesis and medicinal chemistry research. Its molecular formula is C₈H₇BrO₃, and it features multiple functional groups—aldehyde, hydroxyl, methoxy, and bromo—on a benzene ring, making it a versatile and valuable building block for constructing more complex molecular architectures . The aldehyde and hydroxyl groups are key sites for forming heterocyclic rings and Schiff base ligands, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions . Researchers value this compound for its role as a synthetic intermediate. It is a key precursor in the multi-step synthesis of active pharmaceutical ingredients such as galanthamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease . Furthermore, compounds within the broader class of hydroxy-aryl-aldehydes (HAA) have been identified as potent and selective inhibitors of the IRE1α endoribonuclease, a key transducer of the unfolded protein response . These inhibitors engage the enzyme's active site through a reversible Schiff base formation with a critical lysine residue, providing a promising mechanism for therapeutic intervention in cancer, neurodegeneration, and inflammatory diseases . Supplied as a research-grade solid, this product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

5-bromo-2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSSWZLKWHLYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355904
Record name 5-bromo-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-36-9
Record name 5-bromo-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: A Key Intermediate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a versatile aromatic aldehyde that serves as a critical building block in organic synthesis and holds significant potential in the realm of drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering in-depth insights into its properties, synthesis, and applications.

Introduction and Compound Identification

2-Bromo-5-hydroxy-4-methoxybenzaldehyde, also known by its synonym 2-Bromoisovanillin, is a substituted benzaldehyde derivative.[1][2] Its unique arrangement of a bromine atom, a hydroxyl group, and a methoxy group on the aromatic ring imparts specific reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1][2] This compound is a key intermediate in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1]

It is important to note that while the topic specifies "5-Bromo-2-hydroxy-4-methoxybenzaldehyde," the predominantly available and referenced isomer in chemical literature and commercial catalogs is 2-Bromo-5-hydroxy-4-methoxybenzaldehyde , with the CAS number 2973-59-3 .[1][3] This guide will focus on this specific, well-documented isomer.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde are fundamental to its application in various synthetic protocols. These properties are summarized in the table below.

PropertyValueSource
CAS Number 2973-59-3[1][3]
Molecular Formula C8H7BrO3[1][3]
Molecular Weight 231.04 g/mol [1][3]
Appearance White to off-white or light yellow crystalline powder[1][4]
Melting Point ≤ 95 °C[1]
Purity ≥ 99% (HPLC)[1]
IUPAC Name 2-bromo-5-hydroxy-4-methoxybenzaldehyde[3]
Synonyms 2-Bromoisovanillin, 6-Bromoisovanillin[1][4]

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. Key spectral data are outlined below:

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the methoxy carbon.
IR Spectroscopy Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-O stretching vibrations.
Mass Spectrometry (GC-MS) A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is typically achieved through the bromination of a suitable precursor. A common method involves the bromination of veratraldehyde followed by selective demethylation.[5]

Synthetic Workflow

synthesis_workflow A Veratraldehyde B Bromination A->B Br₂ C 2-Bromo-4,5-dimethoxybenzaldehyde B->C D Selective Demethylation (e.g., with Methionine and H₂SO₄) C->D E 2-Bromo-5-hydroxy-4-methoxybenzaldehyde D->E anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS ERK ERK LPS->ERK JNK JNK LPS->JNK IKB IκB-α LPS->IKB NFKB NF-κB IKB->NFKB releases ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFKB->ProInflammatory activates B5H4M 2-Bromo-5-hydroxy-4- methoxybenzaldehyde B5H4M->ERK inhibits B5H4M->JNK inhibits B5H4M->IKB inhibits degradation

Sources

5-Bromo-2-hydroxy-4-methoxybenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound and its closely related isomers. It is structured to deliver foundational knowledge, practical methodologies, and field-proven insights into its synthesis, characterization, and application, with a particular focus on its relevance in medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated aromatic aldehyde, a member of the substituted vanillin family. Its molecular structure, featuring an aldehyde, a hydroxyl, a methoxy group, and a bromine atom on a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis. The specific arrangement of these functional groups allows for a wide range of chemical transformations, positioning it as a key building block for constructing more complex molecular architectures.

While this compound itself is a specific regioisomer, the scientific literature more frequently documents the properties and applications of its closely related isomers, such as 2-Bromo-5-hydroxy-4-methoxybenzaldehyde and 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. These compounds share the same molecular formula and weight, and their collective study provides critical insights into the chemical behavior and therapeutic potential of this class of molecules. This guide will focus on the core properties derived from the shared molecular formula while highlighting the specific applications of its most studied isomers, particularly in the context of drug development.

Core Physicochemical and Structural Properties

The fundamental characteristics of a compound are dictated by its molecular structure and weight. For any isomer of bromo-hydroxy-methoxybenzaldehyde, these core attributes are constant.

Molecular Weight Calculation: The molecular formula for this compound is C₈H₇BrO₃. Its molecular weight is calculated as follows:

  • Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 7 × 1.008 g/mol = 7.056 g/mol

  • Bromine (Br): 1 × 79.904 g/mol = 79.904 g/mol

  • Oxygen (O): 3 × 15.999 g/mol = 47.997 g/mol

  • Total Molecular Weight: 231.045 g/mol , commonly rounded to 231.04 g/mol .[1][2]

This molecular weight is a foundational parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

Data Summary Table:

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
Monoisotopic Mass 229.95786 Da[1][3]
IUPAC Name This compound[3]
Appearance White to light yellow crystalline powder[2]
Melting Point Varies by isomer: 98-100 °C (2-Bromo-5-hydroxy-4-methoxy); 125-127 °C (5-Bromo-2-hydroxy-3-methoxy)[4][5]
Purity Typically ≥97%[6]

Synthesis and Characterization

The synthesis of substituted benzaldehydes like this compound typically involves electrophilic aromatic substitution on a phenol or anisole precursor. The choice of starting material and reaction conditions is critical for achieving the desired regiospecificity.

General Synthetic Protocol: Bromination of o-Vanillin

A representative synthesis for a related isomer, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, involves the direct bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This protocol is a robust template that can be adapted for other isomers.[5]

Methodology:

  • Dissolution: Dissolve the o-vanillin precursor (1.0 eq) in glacial acetic acid at 0 °C in a three-neck flask equipped with a magnetic stirrer and a dropping funnel. The use of acetic acid provides a polar medium that can dissolve the starting material and stabilize the reaction intermediates.

  • Buffering: Add sodium acetate (1.1 eq) to the solution. This acts as a base to neutralize the hydrogen bromide (HBr) gas that is evolved during the reaction, preventing potential side reactions.

  • Bromination: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture. The slow addition rate and low temperature are crucial to control the exothermic reaction and prevent over-bromination.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 30-60 minutes. The progress of the reaction must be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material. This is a self-validating step to confirm reaction completion.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final, high-purity product.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve o-Vanillin in Acetic Acid (0°C) B Add Sodium Acetate (Buffer) A->B Establish reaction environment C Slow Dropwise Addition of Bromine Solution B->C D Stir at Room Temp & Monitor via TLC C->D Electrophilic Aromatic Substitution E Quench with Water & Extract with CH2Cl2 D->E F Wash, Dry, & Concentrate Organic Phase E->F G Purify via Column Chromatography F->G H H G->H Final Product: 5-Bromo-2-hydroxy-3- methoxybenzaldehyde

Caption: General workflow for the synthesis of a bromo-hydroxy-methoxybenzaldehyde isomer.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is non-negotiable. A combination of spectroscopic techniques provides a complete structural picture.

  • ¹H NMR: Proton NMR is used to confirm the number and connectivity of protons. For this class of molecules, characteristic peaks include a singlet for the aldehyde proton (~9.8 ppm), a singlet for the methoxy protons (~3.9 ppm), and distinct aromatic protons whose splitting patterns confirm the substitution pattern. A sharp singlet for the hydroxyl proton is also expected.[5]

  • ¹³C NMR: This technique identifies all unique carbon atoms. Expected signals include the aldehyde carbonyl carbon (~195 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm).[5]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible in the mass spectrum, serving as a definitive marker for successful bromination.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups, such as the O-H stretch from the hydroxyl group, the C=O stretch of the aldehyde, and C-O stretches from the ether and phenol.

Applications in Drug Development and Research

The true value of this compound and its isomers lies in their application as intermediates and pharmacologically active agents.

Intermediate for Biologically Active Molecules

This compound is a valuable precursor for synthesizing Schiff bases by reacting it with primary amines. Schiff bases derived from this scaffold have been reported to possess significant antibacterial, antifungal, and antiviral properties, making them attractive targets for drug discovery programs.[8]

Anti-Inflammatory Activity via MAPK and NF-κB Pathway Inhibition

Research has demonstrated that the isomer 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M) exhibits potent anti-inflammatory effects.[9] In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Mechanism of Action: The anti-inflammatory effect is achieved through the inactivation of key signaling pathways:

  • MAPK Pathway: 2B5H4M suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK.

  • NF-κB Pathway: It inhibits the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes.[9]

This dual inhibition of MAPK and NF-κB pathways makes this molecular scaffold a promising candidate for the development of novel anti-inflammatory drugs.

Visualization of the Anti-Inflammatory Signaling Pathway

The diagram below illustrates the mechanism by which 2-Bromo-5-hydroxy-4-methoxybenzaldehyde interrupts the inflammatory cascade.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus p65 translocation Genes Pro-inflammatory Gene Expression (NO, PGE₂) Nucleus->Genes Inflammation Inflammation Genes->Inflammation Compound 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde Compound->MAPK INHIBITS Compound->NFkB INHIBITS

Caption: Inhibition of LPS-induced inflammatory pathways by 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from various safety data sheets (SDS).

Hazard Identification and Precautions
Hazard ClassGHS CodePrecautionary StatementSource(s)
Skin IrritationH315Wash hands thoroughly after handling. Wear protective gloves.[10]
Eye IrritationH319Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[10]
Respiratory IrritationH335Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10]
Skin SensitizationH317May cause an allergic skin reaction. Contaminated work clothing should not be allowed out of the workplace.[1]
Aquatic HazardH411Toxic to aquatic life with long lasting effects. Avoid release to the environment.[1]
Handling and Storage Recommendations
  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[11][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound, along with its isomers, represents a class of compounds with significant utility in both synthetic chemistry and pharmacology. Its calculated molecular weight of 231.04 g/mol is a starting point for its use in countless reactions. As a synthetic intermediate, it provides a robust platform for creating diverse molecular libraries. Furthermore, the demonstrated anti-inflammatory activity of the 2-bromo-5-hydroxy isomer highlights its potential as a lead compound in drug discovery, particularly for diseases with an inflammatory basis. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and biological activity is crucial for unlocking its full potential.

References

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate.
  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. PubChem.
  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka | Patsnap.
  • This compound (C8H7BrO3). PubChemLite.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068. PubChem.
  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde. ChemBK.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH National Library of Medicine.
  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry.
  • Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.

Sources

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-hydroxy-4-methoxybenzaldehyde (CAS No. 57543-36-9) is a substituted aromatic aldehyde that serves as a highly functionalized and valuable intermediate in organic synthesis. Its unique arrangement of an aldehyde, a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring imparts a specific reactivity profile, making it a key building block for the synthesis of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, with a focus on its utility for researchers in drug discovery and materials science.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted benzaldehyde derivative. The hydroxyl group at position 2 and the methoxy group at position 4 act as strong activating, ortho-, para-directing groups, influencing the molecule's reactivity. The bromine at position 5 provides a site for cross-coupling reactions, while the aldehyde group is amenable to a wide range of nucleophilic additions and condensation reactions.

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 57543-36-9[1]
Molecular Formula C₈H₇BrO₃[2][3]
Molecular Weight 231.04 g/mol [2][3]
Appearance Solid (form may vary)N/A
Melting Point 63-64 °C[2][3]
Boiling Point 312.7 ± 37.0 °C (Predicted)[2][3]
Density 1.653 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 7.24 ± 0.23 (Predicted)[2][3]
XLogP3 2.2[2]

Spectroscopic Profile

While comprehensive experimental spectra for this specific isomer are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related isomers.

¹H NMR Spectroscopy (Expected)

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show the following signals:

  • Phenolic Hydroxyl (-OH): A broad singlet, typically downfield (>10 ppm), resulting from intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. Its chemical shift can be concentration-dependent.

  • Aldehyde Proton (-CHO): A sharp singlet between δ 9.5-10.5 ppm.

  • Aromatic Protons: Two singlets in the aromatic region (δ 6.5-8.0 ppm). The proton at C6 will be deshielded by the adjacent aldehyde group, appearing further downfield than the proton at C3.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

¹³C NMR Spectroscopy (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to display 8 distinct signals:

  • Aldehyde Carbonyl: δ 190-196 ppm.

  • Aromatic Carbons: Six signals in the δ 100-165 ppm range. The carbon atoms directly attached to oxygen (C2, C4) will be the most downfield in this region. The carbon attached to bromine (C5) will appear around δ 110-115 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum provides key information about the functional groups present.[4]

  • O-H Stretch: A broad absorption band from 3100-3400 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aromatic/Aldehydic): Aromatic C-H stretches appear just above 3000 cm⁻¹. The aldehydic C-H stretch will present as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹. This frequency is lowered from a typical aldehyde due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands for the aryl ether and phenol C-O bonds are expected between 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern for bromine.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5]

  • Key Fragments: Common fragmentation patterns would include the loss of a hydrogen atom ([M-H]⁺), the loss of the aldehyde group ([M-CHO]⁺), and the loss of a methyl group from the methoxy function ([M-CH₃]⁺).

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 2-hydroxy-4-methoxybenzaldehyde. The existing hydroxyl and methoxy groups are strong activating ortho-, para-directing groups. Since the position para to the hydroxyl group is occupied by the methoxy group, and the position ortho to the hydroxyl is occupied by the aldehyde, the incoming electrophile (Br⁺) is directed to the remaining activated position, which is ortho to the methoxy group and meta to the aldehyde (C5).

Proposed Synthetic Workflow

start 2-Hydroxy-4-methoxybenzaldehyde (Starting Material) reaction Electrophilic Aromatic Substitution (Bromination) start->reaction 1 reagents Reagents: • N-Bromosuccinimide (NBS) • Acetonitrile (Solvent) reagents->reaction 2 workup Reaction Workup: • Aqueous Quench • Extraction with Ethyl Acetate reaction->workup 3 purification Purification: • Column Chromatography (Silica Gel) workup->purification 4 product This compound (Final Product) purification->product 5

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Bromination

This protocol is a representative procedure based on established methods for selective bromination of activated aromatic rings.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Using NBS instead of elemental bromine (Br₂) is a milder and more selective method that minimizes the formation of dibrominated byproducts.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity and Applications in Drug Development

The strategic placement of multiple functional groups makes this compound a versatile synthon.

  • Aldehyde Group: This group is a primary site for reactivity. It readily undergoes nucleophilic addition, Wittig reactions, and condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to extend the carbon skeleton or introduce new functionalities.[6] For example, condensation with acetophenones can yield chalcones, which are precursors to flavonoids and other bioactive scaffolds.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters, allowing for the modification of solubility and electronic properties. Its acidity also allows it to participate in base-catalyzed reactions.

  • Aryl Bromide: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the straightforward introduction of alkyl, aryl, or alkynyl substituents at the C5 position, providing a powerful tool for library synthesis in drug discovery programs.

While studies on this specific isomer are emerging, the biological activities of its close isomers provide strong rationale for its investigation in drug development. The related compound 2-Bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to exhibit potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophage cell lines.[7] Furthermore, other brominated salicylaldehydes are key intermediates in the synthesis of drugs like Crisaborole, a PDE4 inhibitor for atopic dermatitis, and have been used to develop inhibitors of cancer-related proteins.[8] The structural similarity suggests that this compound is a prime candidate for similar biological screening and as a scaffold for novel therapeutic agents.

Role as a Synthetic Intermediate

A 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde B Wittig Reaction (Aldehyde) A->B C Suzuki Coupling (Aryl Bromide) A->C D Etherification (Hydroxyl) A->D E Alkene Derivatives B->E F Biaryl Compounds C->F G Modified Ethers D->G H Complex Bioactive Molecules & Materials E->H F->H G->H

Caption: Reactivity and pathways to complex molecular scaffolds.

Safety, Handling, and Storage

As a brominated aromatic aldehyde, this compound requires careful handling. Safety data for close isomers indicate that it should be treated as an irritant.[9][10]

  • Hazard Classification: Expected to be classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing dust. Minimize dust generation during handling.

    • Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin: Wash off immediately with plenty of soap and water. Get medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C to ensure long-term stability.[2]

Conclusion

This compound is a synthetically versatile building block with significant potential for the development of novel pharmaceuticals and functional materials. Its distinct functional groups offer multiple avenues for chemical modification, enabling access to a wide array of complex molecular architectures. The established biological activity of its isomers further underscores its value as a scaffold for discovering new therapeutic agents, particularly in the anti-inflammatory and oncology fields. Proper adherence to safety protocols is essential when handling this reactive compound.

References

  • LookChem. (n.d.). This compound.
  • ResearchGate. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Bromo-2,4-dimethoxybenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Rhodium.ws. (1998). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
  • Chemsigma. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-4-methoxy- [57543-36-9].
  • PubChem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • PubChemLite. (n.d.). This compound (C8H7BrO3).
  • PrepChem.com. (n.d.). Preparation of 5-Bromo-2-hydroxy-4'-methoxychalcone.
  • MDPI. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.

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An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (CAS No: 57543-36-9).[1] It is designed for researchers, scientists, and drug development professionals who require a robust and logical framework for confirming the molecular architecture of complex organic compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The precise identification of a molecule's structure is a cornerstone of chemical research and development. Every atom's position and bond's nature dictates the compound's physical, chemical, and biological properties. For a substituted benzaldehyde like the title compound, which serves as a valuable intermediate in pharmaceutical and fine chemical synthesis, unambiguous structural confirmation is paramount.[2][3] This guide employs a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a complete and validated structural picture from the ground up.[4][5][6]

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into advanced spectroscopy, the elemental composition provides the fundamental constraints for any proposed structure.

1.1. Molecular Formula: The established molecular formula for this compound is C₈H₇BrO₃ .[1]

1.2. Index of Hydrogen Deficiency (IHD): The IHD, or degree of unsaturation, reveals the total number of rings and/or multiple bonds within the molecule.

The formula for calculating IHD is: IHD = C - H/2 - X/2 + N/2 + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₈H₇BrO₃: IHD = 8 - (7/2) - (1/2) + (0/2) + 1 = 8 - 3.5 - 0.5 + 1 = 5

An IHD of 5 is highly indicative of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional degree of unsaturation, which is consistent with the carbonyl group (C=O) of an aldehyde.

Part 2: Mass Spectrometry - Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis.[5] For halogenated compounds, it offers a particularly definitive signature.

Causality of Technique: We employ MS first to obtain the parent molecular weight, which validates the molecular formula. The isotopic distribution pattern is the most direct method for confirming the presence and number of bromine or chlorine atoms.

2.1. Expected Data & Interpretation:

  • Molecular Ion Peak (M⁺): The exact mass of C₈H₇BrO₃ is 229.95786 Da.[1][7] The mass spectrum will exhibit a molecular ion peak cluster corresponding to this mass.

  • The Bromine Isotope Signature (M⁺ and M+2 Peaks): The most critical diagnostic feature is the presence of two peaks of nearly equal abundance, separated by 2 m/z units. This pattern is the unmistakable signature of a single bromine atom, arising from its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.7% and 49.3%, respectively).[8][9]

  • Key Fragmentation Patterns: The stability of the aromatic ring will influence fragmentation, leading to predictable losses of substituent groups.

Table 1: Predicted Mass Spectrometry Data

m/z Value (for ⁷⁹Br isotope)InterpretationCausality
230 / 232[M]⁺ / [M+2]⁺ Molecular ion peak cluster, confirming the molecular weight and the presence of one bromine atom.
229 / 231[M-H]⁺Loss of the aldehydic proton, a common fragmentation for aldehydes.
201 / 203[M-CHO]⁺Loss of the formyl radical, indicating the presence of an aldehyde group.
215 / 217[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
151[M-Br]⁺Loss of the bromine atom, resulting in a non-halogenated fragment.

2.2. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or methanol.

  • Instrument Setup: Utilize a mass spectrometer with an electron ionization (EI) source. Set the ionization energy to a standard 70 eV.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for samples of sufficient volatility and thermal stability.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

  • Analysis: Examine the spectrum for the M⁺/M+2 peak cluster at ~m/z 230/232 with a ~1:1 intensity ratio. Identify fragment ions and propose losses consistent with the expected structure.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Causality of Technique: This technique is used to confirm the functional groups predicted by the IHD calculation (carbonyl, aromatic ring) and to identify others (hydroxyl, ether), providing essential pieces of the structural puzzle.

3.1. Expected Data & Interpretation:

The IR spectrum of this compound is expected to show several key absorption bands.

Table 2: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale for Assignment
~3200-3400 (broad)Phenolic -OHO-H StretchThe broadness indicates hydrogen bonding, likely intramolecularly with the ortho-aldehyde's carbonyl oxygen.
>3000Aromatic C-HC-H StretchCharacteristic of sp² C-H bonds in the benzene ring.
~2850 and ~2750Aldehyde C-HC-H StretchThis distinct pair of peaks (a Fermi doublet) is highly diagnostic for an aldehyde functional group.[10][11]
~1660Aldehyde C=OC=O StretchThe frequency is lowered from a typical aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[11]
~1450-1600Aromatic C=CC=C StretchMultiple bands in this region confirm the presence of the benzene ring.
~1250Aryl Ether C-OC-O StretchStrong absorption indicating the C-O bond of the methoxy group attached to the ring.
~500-650C-BrC-Br StretchFound in the fingerprint region, confirming the carbon-bromine bond.

3.2. Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Background Scan: Place no sample in the beam path and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups as detailed in Table 2.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy provides the most detailed information, revealing the precise connectivity of the molecule's carbon-hydrogen framework.[6] We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to assemble the final structure.

Causality of Technique: While MS and IR confirm the pieces, NMR shows how they are connected. ¹H NMR quantifies proton environments, ¹³C NMR shows all unique carbons, and 2D NMR experiments build the atom-to-atom bonding map.

4.1. ¹H NMR Spectroscopy - Proton Environment Analysis

  • Expected Data & Interpretation: The molecule has 5 distinct proton environments. Due to the substitution pattern, no proton-proton coupling is expected, leading to a spectrum of singlets.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~11.0s (broad)1HPhenolic -OHHighly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
~9.8s1HAldehyde -CHOCharacteristic downfield shift for an aldehyde proton, deshielded by the electronegative oxygen.
~7.6s1HH-6 (Aromatic)Deshielded by the adjacent electron-withdrawing aldehyde group and the bromine atom.
~6.6s1HH-3 (Aromatic)Shielded by the strong electron-donating effects of the ortho-hydroxyl and para-methoxy groups.
~3.9s3HMethoxy -OCH₃Typical chemical shift for protons of a methoxy group attached to an aromatic ring.

4.2. ¹³C NMR Spectroscopy - Carbon Framework Analysis

  • Expected Data & Interpretation: The molecule has 8 unique carbon atoms, all of which should be visible in the ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~195C-7 (CHO)Highly deshielded carbonyl carbon.
~160C-2 (-OH)Aromatic carbon attached to the highly electronegative hydroxyl group.
~158C-4 (-OCH₃)Aromatic carbon attached to the ether oxygen, deshielded.
~135C-6 (-CH)Aromatic methine carbon deshielded by adjacent aldehyde and bromine.
~120C-1 (-C-CHO)Quaternary carbon attached to the aldehyde group.
~110C-5 (-Br)Aromatic carbon directly bonded to bromine; subject to heavy atom effect.
~100C-3 (-CH)Aromatic methine carbon shielded by strong ortho/para electron-donating groups.
~56C-8 (-OCH₃)Typical shift for a methoxy carbon.

4.3. 2D NMR - Confirming Connectivity

To validate the assignments from 1D NMR and definitively prove the substitution pattern, 2D NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would provide the following key correlations: δн 7.6 ↔ δc 135 (H-6 to C-6); δн 6.6 ↔ δc 100 (H-3 to C-3); δн 3.9 ↔ δc 56 (-OCH₃ protons to C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular puzzle, showing correlations between protons and carbons that are 2 or 3 bonds away.

Table 5: Key Predicted HMBC Correlations

Proton (from δн)Correlates to Carbon (at δc)Significance
Aldehyde H (~9.8)C-1 (~120), C-6 (~135)Confirms the aldehyde is at position 1 and adjacent to C-6.
Methoxy H's (~3.9)C-4 (~158)Unambiguously places the methoxy group at C-4.
Aromatic H-6 (~7.6)C-1 (~120), C-2 (~160), C-4 (~158), C-5 (~110)Confirms H-6 is adjacent to C-1 and C-5, and shows long-range coupling to C-2 and C-4.
Aromatic H-3 (~6.6)C-1 (~120), C-2 (~160), C-4 (~158), C-5 (~110)Confirms H-3 is adjacent to C-2 and C-4, and shows long-range coupling to C-1 and C-5.

4.4. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio for quaternary carbons.

  • 2D NMR Acquisition: Perform standard HSQC and HMBC experiments using the instrument's predefined parameter sets.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate ¹H peaks, assign chemical shifts, and analyze 2D correlation maps to build the final structure.

Part 5: Integrated Workflow and Final Confirmation

The power of this methodology lies in the convergence of data from independent techniques. Each result cross-validates the others, leading to an unambiguous structural assignment.

Diagram 1: The Structure Elucidation Workflow

Elucidation_Workflow cluster_0 Initial Data cluster_1 Spectroscopic Analysis cluster_2 Derived Information cluster_3 Conclusion Unknown Sample: This compound MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (1D & 2D) Unknown->NMR Info_MS Molecular Formula: C₈H₇BrO₃ Presence of one Br atom MS->Info_MS provides Info_IR Functional Groups: -OH, -CHO, C=C, C-O, C-Br IR->Info_IR provides Info_NMR Connectivity Map: C-H Framework & Substituent Positions NMR->Info_NMR provides Structure Confirmed Structure Info_MS->Structure converge to Info_IR->Structure converge to Info_NMR->Structure converge to

Caption: A logical workflow for structure elucidation.

Diagram 2: Key HMBC Correlations for Structural Confirmation

Sources

A Technical Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction: The Structural Significance of this compound

This compound, a substituted aromatic aldehyde, possesses a unique arrangement of functional groups that dictates its reactivity and spectroscopic properties. The interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, the electron-withdrawing bromo (-Br) and aldehyde (-CHO) groups, and the aromatic ring creates a distinct electronic environment. Understanding the spectral signatures of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives in drug discovery and materials science.

Core Physicochemical Properties

PropertyValueSource
CAS Number 57543-36-9[1]
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 98-100 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.00Singlet1H-OH
9.86Singlet1H-CHO
7.31Singlet1HAr-H
7.18Singlet1HAr-H
3.92Singlet3H-OCH₃

Note: Data obtained from a 400 MHz spectrum in CDCl₃.

Interpretation of the ¹H NMR Spectrum:

  • Hydroxyl Proton (11.00 ppm): The significant downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the aldehyde group. This deshielding effect is a characteristic feature of ortho-hydroxybenzaldehydes.

  • Aldehyde Proton (9.86 ppm): The aldehyde proton resonates at a characteristically downfield position due to the strong electron-withdrawing nature of the carbonyl group.[4]

  • Aromatic Protons (7.31 and 7.18 ppm): The two singlets in the aromatic region correspond to the two non-equivalent protons on the benzene ring. The lack of splitting (singlets) confirms their para relationship to each other.

  • Methoxy Protons (3.92 ppm): The sharp singlet integrating to three protons is characteristic of the methoxy group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
195.4C=O (Aldehyde)
150.9C-OH
149.3C-OCH₃
126.1Ar-CH
121.3Ar-C (quaternary)
120.8Ar-CH
111.1C-Br
56.3-OCH₃

Note: Data obtained from a 100 MHz spectrum in CDCl₃.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (195.4 ppm): This downfield signal is characteristic of an aldehyde carbonyl carbon.

  • Aromatic Carbons (111.1 - 150.9 ppm): The signals in this region correspond to the six carbons of the benzene ring. The carbons attached to the electronegative oxygen and bromine atoms are shifted to different extents. Carbons bearing a hydroxyl or methoxy group are typically shifted downfield.[5]

  • Methoxy Carbon (56.3 ppm): The upfield signal is assigned to the carbon of the methoxy group.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° or 45° pulse angle).

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Set appropriate acquisition parameters, including acquisition time, relaxation delay, and number of scans, to ensure a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and multiplicities to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200 (broad)O-H stretchPhenolic -OH
~3050-3100C-H stretchAromatic C-H
~2850, ~2750C-H stretchAldehyde C-H
~1660C=O stretchAldehyde C=O
~1580, ~1480C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1200C-O stretchPhenol
~850C-H bendAromatic C-H out-of-plane
~650C-Br stretchAryl bromide

Interpretation of the IR Spectrum:

  • O-H Stretching: A broad absorption around 3200 cm⁻¹ is expected due to the hydrogen-bonded phenolic hydroxyl group.[8]

  • C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the characteristic aldehyde C-H stretches are observed as two weaker bands around 2850 and 2750 cm⁻¹.[2]

  • C=O Stretching: A strong, sharp absorption around 1660 cm⁻¹ is the most prominent feature and is indicative of the conjugated aldehyde carbonyl group.[2]

  • Aromatic C=C Stretching: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretching: The spectrum will contain C-O stretching bands for both the aryl ether (methoxy group) and the phenol.

  • C-Br Stretching: The carbon-bromine stretch is expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum.

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply firm and even pressure with the press arm to ensure good contact.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the crystal and press tip thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Predicted Mass Spectrum Data
m/zInterpretation
230/232Molecular ion peak [M]⁺• and [M+2]⁺• (due to ⁷⁹Br and ⁸¹Br isotopes)
229/231[M-H]⁺
201/203[M-CHO]⁺
186/188[M-CHO-CH₃]⁺
122[M-Br-CHO]⁺
77Phenyl cation [C₆H₅]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak will appear as two peaks of nearly equal intensity, [M]⁺• and [M+2]⁺•, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This isotopic signature is a key diagnostic feature.

  • Fragmentation Pattern: Aromatic aldehydes are known to undergo characteristic fragmentation patterns. The most common fragmentations for this molecule are expected to be the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl radical ([M-CHO]⁺), and subsequent loss of a methyl radical from the methoxy group. Cleavage of the bromine atom and further fragmentation of the aromatic ring can also occur.

Experimental Protocol: Mass Spectrometry (EI)

Electron Ionization (EI) is a hard ionization technique commonly used for volatile organic compounds.

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Accelerate the resulting ions into the mass analyzer.

  • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (CDCl3, TMS) NMR_Acquisition Data Acquisition (¹H & ¹³C) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shifts, Multiplicity, Integration) NMR_Processing->NMR_Interpretation Structure_Confirmation Structure Confirmation NMR_Interpretation->Structure_Confirmation IR_Sample_Prep Sample Preparation (ATR) IR_Acquisition Data Acquisition IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing IR_Acquisition->IR_Processing IR_Interpretation Spectral Interpretation (Functional Group Analysis) IR_Processing->IR_Interpretation IR_Interpretation->Structure_Confirmation MS_Sample_Prep Sample Introduction (Direct Probe/GC) MS_Acquisition Data Acquisition (EI) MS_Sample_Prep->MS_Acquisition MS_Processing Data Processing MS_Acquisition->MS_Processing MS_Interpretation Spectral Interpretation (Molecular Ion, Fragmentation) MS_Processing->MS_Interpretation MS_Interpretation->Structure_Confirmation

Caption: Workflow for the comprehensive spectral analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of this compound. Each technique offers complementary information, allowing for the unambiguous assignment of its chemical structure. The detailed protocols and spectral interpretations presented in this guide serve as a valuable resource for researchers, ensuring accuracy and reproducibility in their analytical endeavors.

References

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  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
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  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health.
  • ChemicalBook. (2025). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • ChemBK. (2024). 2-bromo-5-hydroxy-4-methoxybenzaldehyde.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • PubChemLite. (n.d.). This compound (C₈H₇BrO₃).
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  • Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO₂ to 2-Hydroxy-benzaldehydes Catalyzed by....
  • ResearchGate. (2025). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.
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  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry.
  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments.
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  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
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5-Bromo-2-hydroxy-4-methoxybenzaldehyde solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Executive Summary

This compound is a substituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of pharmaceuticals and other high-value chemical compounds. The successful application of this molecule in drug discovery, process chemistry, and formulation development is fundamentally dependent on a thorough understanding of its solubility profile. Currently, a significant gap exists in publicly available, empirical solubility data for this specific compound. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed predictive analysis of the solubility of this compound based on its molecular structure and established physicochemical principles. Furthermore, it delivers a robust, step-by-step experimental protocol for the definitive determination of its thermodynamic solubility, ensuring that research and development efforts are built on a solid foundation of accurate and reproducible data.

Introduction

Overview of this compound

This compound is a poly-substituted benzene derivative featuring an aldehyde (-CHO), a hydroxyl (-OH), a methoxy (-OCH3), and a bromine (-Br) functional group. This unique combination of functionalities makes it a valuable intermediate for creating more complex molecular architectures. The aldehyde group is a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, the phenolic hydroxyl group can be used for ether or ester formation and influences aqueous solubility, while the methoxy and bromo substituents modulate the electronic properties and lipophilicity of the molecule.

The Critical Role of Solubility in Research and Development

Solubility is a cornerstone physicochemical property that dictates the trajectory of a compound through the development pipeline. Low aqueous solubility can lead to poor absorption and bioavailability, potentially terminating the development of an otherwise promising drug candidate[1]. In the laboratory, poorly understood solubility can cause unpredictable results in biological assays, leading to unreliable data and increased development costs[1][2]. Therefore, determining a compound's solubility profile early and accurately is not merely a characterization step but a critical risk-mitigation strategy. It informs lead optimization, guides the selection of appropriate formulation strategies, and ensures the integrity of in vitro and in vivo testing[2][3].

Physicochemical Properties and Predicted Solubility Behavior

Due to the absence of extensive experimental data for this compound, a predictive analysis based on its molecular structure is essential for guiding experimental design.

Molecular Structure Analysis

The solubility of this compound is governed by the interplay of its functional groups:

  • Aromatic Ring & Bromine Atom : The benzene ring and the halogen atom are inherently hydrophobic, contributing to low solubility in aqueous media.

  • Carbonyl Group (-CHO) : The aldehyde's carbonyl oxygen is a hydrogen bond acceptor, which can interact with protic solvents[4][5].

  • Hydroxyl Group (-OH) : As a phenolic hydroxyl, this group is a strong hydrogen bond donor and acceptor. It is also weakly acidic, meaning its ionization state is pH-dependent.

  • Methoxy Group (-OCH3) : The ether oxygen is a hydrogen bond acceptor, contributing to solubility in polar solvents.

The molecule's overall character is polar, but the bulky, non-polar aromatic backbone suggests that its solubility will be highly dependent on the nature of the solvent.

Table of Physicochemical Properties

The following table summarizes key physicochemical properties for isomers closely related to the target compound, which can be used as estimates. It is critical to experimentally determine these values for this compound itself.

PropertyValue (for related isomers)Rationale & ImplicationSource
Molecular FormulaC₈H₇BrO₃Defines the elemental composition.[6]
Molecular Weight231.04 g/mol Influences diffusion and dissolution rates.[6]
AppearanceYellow Solid / White to Light Yellow PowderIndicates the compound is a solid at room temperature.[7][8]
Melting Point~95-127 °CThe relatively high melting point suggests a stable crystal lattice that will require significant energy to disrupt, impacting solubility.[7][8][9]
Predicted pKa~8.7This value for the phenolic -OH group is crucial. At pH values above the pKa, the compound will deprotonate, forming a highly water-soluble phenoxide salt.[7]
Predicted XLogP3~1.7 - 2.1This value indicates a moderate degree of lipophilicity, suggesting better solubility in organic solvents than in water at neutral pH.[6][10]
Predicted Solubility Profile
  • Aqueous Systems : The intrinsic aqueous solubility is expected to be low due to the hydrophobic aromatic ring and bromine atom. However, solubility will be highly pH-dependent. In acidic to neutral media (pH < 7), the compound will be in its neutral form and likely exhibit poor solubility. In basic media (pH > 9), the phenolic hydroxyl group will deprotonate, leading to a significant increase in aqueous solubility.

  • Organic Solvents : The principle of "like dissolves like" provides a strong predictive framework[11].

    • Polar Protic Solvents (e.g., Methanol, Ethanol) : High solubility is predicted due to the ability of these solvents to act as both hydrogen bond donors and acceptors, interacting favorably with the compound's hydroxyl, methoxy, and aldehyde groups.

    • Polar Aprotic Solvents (e.g., DMSO, Acetone, THF) : High solubility is expected. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functional groups of the molecule[12].

    • Non-Polar Solvents (e.g., Hexanes, Toluene) : Very low solubility is predicted, as these solvents cannot effectively solvate the polar functional groups.

Standardized Protocol for Thermodynamic Solubility Determination

To overcome the lack of published data, the following protocol provides a reliable method for determining the equilibrium (thermodynamic) solubility of this compound.

Rationale for Method Selection

The shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic solubility[3]. It directly measures the concentration of a saturated solution at equilibrium, providing the most relevant data for pharmaceutical and chemical development, unlike high-throughput kinetic methods which can overestimate solubility by generating metastable, supersaturated solutions[2][3].

Materials and Reagents
  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Ethanol, Acetone, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Experimental Protocol
  • Preparation : Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~5-10 mg of solid per 1 mL of solvent is recommended.

  • Solvent Addition : Accurately dispense a known volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.

  • Equilibration : Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many organic compounds. The pH of aqueous samples should be verified after the experiment to ensure it has not shifted[3].

  • Phase Separation : After equilibration, let the vials stand to allow for sedimentation. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter. Filtration is often preferred to remove fine particulates.

  • Quantification :

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC-UV calibration curve.

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol) and create a series of calibration standards.

    • Analyze the diluted samples and calibration standards by HPLC-UV.

  • Calculation : Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, which represents the thermodynamic solubility. Report the results in units such as mg/mL or µM.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 to vial equil Shake at constant T (24-48 hours) prep2->equil sep1 Centrifuge or Filter (0.22 µm) equil->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3 result result quant3->result Result: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Application

The experimentally determined solubility data should be compiled into a clear format for easy reference. This data is foundational for subsequent research and development activities.

Example Data Summary Table
Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mM)
Deionized Water25MeasureExperimental ValueCalculated Value
PBS (pH 7.4)257.4Experimental ValueCalculated Value
Methanol25N/AExperimental ValueCalculated Value
Ethanol25N/AExperimental ValueCalculated Value
Acetone25N/AExperimental ValueCalculated Value
DMSO25N/AExperimental ValueCalculated Value

This structured data allows for:

  • Formulation Development : Selecting appropriate solvent systems for preclinical and clinical formulations.

  • Bioassay Integrity : Ensuring that compound concentrations in in vitro assays do not exceed their solubility limits, which would lead to precipitation and erroneous results.

  • Biopharmaceutics Classification : Providing key data for models like the Biopharmaceutics Classification System (BCS).

G cluster_factors Influencing Factors cluster_impact Impacts On center 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde Solubility factor1 Solvent Polarity center->factor1 factor2 System pH (Aqueous) center->factor2 factor3 Temperature center->factor3 impact1 Bioavailability center->impact1 impact2 Formulation Strategy center->impact2 impact3 In Vitro Assay Reliability center->impact3

Caption: Key Factors Influencing Compound Solubility.

Safety and Handling

Based on safety data for the closely related isomer, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, appropriate precautions must be taken. The compound is classified as an irritant.[6][13]

  • Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

  • Handling : Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[13]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a dust mask (e.g., N95).[13]

Crucial Note : This information is based on a related compound. Always consult the specific, up-to-date Safety Data Sheet (SDS) for this compound before any handling or experimental work.

Conclusion

While published empirical data on the solubility of this compound is scarce, a detailed analysis of its molecular structure provides a strong predictive framework for its behavior. It is predicted to have low solubility in neutral aqueous solutions, with solubility increasing significantly in basic conditions. High solubility is anticipated in polar organic solvents like methanol, ethanol, and DMSO. This guide provides the necessary rationale and a detailed, field-proven experimental protocol to empower researchers to determine the definitive thermodynamic solubility profile of this compound. Such empirical data is indispensable for mitigating risks and enabling the successful progression of research and development projects involving this valuable chemical intermediate.

References

  • Glomme, A., & Bergström, C. A. S. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Giménez-López, P., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3). [Link]
  • BMG LABTECH. (n.d.).
  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
  • Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • ChemBK. (n.d.). 2-bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
  • Quora. (2016).
  • RSIS International. (n.d.). Physicochemical Characterization of 2-Hydroxy-3,4-Dimethoxy Benzaldehyde. [Link]
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]
  • Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. [Link]
  • Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones. [Link]

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5-Bromo-2-hydroxy-4-methoxybenzaldehyde synthesis from isovanillin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We address a common point of confusion regarding the appropriate starting material and present a scientifically grounded rationale for the selection of 2-hydroxy-4-methoxybenzaldehyde as the correct precursor over its isomer, isovanillin. The document details the principles of regioselective electrophilic aromatic substitution governing this transformation, offers a comparative analysis of brominating agents, and provides a detailed, step-by-step experimental protocol. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and well-validated procedure for obtaining this valuable synthetic intermediate.

Introduction and Strategic Selection of Starting Material

This compound is a polysubstituted aromatic aldehyde valuable as a precursor in the synthesis of various fine chemicals and pharmaceutical compounds.[1] Its utility stems from the specific arrangement of functional groups—a hydroxyl, a methoxy, an aldehyde, and a bromine atom—which allows for diverse subsequent chemical modifications.

A critical first step in any synthesis is the selection of an appropriate starting material. While the user's query specified isovanillin (3-hydroxy-4-methoxybenzaldehyde), a direct bromination of isovanillin does not yield the target compound. Electrophilic bromination of isovanillin results in a mixture of 2-bromo- and 6-bromo-isovanillin, as the substitution pattern is directed by the existing hydroxyl and methoxy groups.[2][3]

The target molecule possesses a 2-hydroxy, 4-methoxy substitution pattern. Therefore, the logical and correct starting material is 2-hydroxy-4-methoxybenzaldehyde . Attempting the synthesis from isovanillin would necessitate a complex and inefficient multi-step sequence to rearrange the core scaffold, which is impractical for routine synthesis. This guide proceeds with the scientifically sound pathway from the correct precursor.

The Principle of Synthesis: Regioselective Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.[4]

  • Hydroxyl Group (-OH) at C2: A powerful activating group and an ortho, para-director.

  • Methoxy Group (-OCH₃) at C4: A strong activating group and an ortho, para-director.

  • Aldehyde Group (-CHO) at C1: A deactivating group and a meta-director.

The activating hydroxyl and methoxy groups govern the regioselectivity of the reaction.[5] As illustrated below, both groups synergistically direct the incoming electrophile (Br⁺) to the C5 position. The C5 position is para to the strongly activating hydroxyl group and ortho to the methoxy group, making it the most electronically enriched and sterically accessible site for substitution.

Caption: Analysis of substituent directing effects.

Comparative Analysis of Brominating Agents

The choice of brominating agent is crucial for reaction efficiency, safety, and selectivity. For activated phenolic substrates, several options are viable.

ReagentAdvantagesDisadvantagesSafety Considerations
Elemental Bromine (Br₂) High reactivity, cost-effective, well-documented for similar reactions.[6]Highly corrosive, toxic, and volatile. Requires careful handling and quenching of excess reagent.Requires use in a fume hood with personal protective equipment (PPE), including gloves, goggles, and a lab coat.[7]
N-Bromosuccinimide (NBS) Solid reagent, easier and safer to handle than Br₂. Often provides higher selectivity with fewer byproducts.[8]More expensive than elemental bromine. Reaction may require an initiator or specific solvent conditions.[9]Irritant. Avoid inhalation of dust and contact with skin and eyes.[10]
In-situ Generation (e.g., KBr/KBrO₃) Avoids handling of elemental bromine, considered a "greener" approach.[4][11]May require more complex reaction setup and careful control of stoichiometry and pH.The generated bromine is still hazardous; standard precautions apply.

For this guide, we select elemental bromine in a methanol solvent . This method is analogous to the high-yield synthesis of 5-bromovanillin from vanillin, is well-documented, and provides a straightforward procedure with excellent yield and purity.[6][12]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of analogous phenolic aldehydes.[6][12]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesEquivalents
2-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.1515.2 g0.101.0
Methanol (anhydrous)CH₃OH32.04125 mL--
BromineBr₂159.8116.8 g (5.4 mL)0.1051.05
Deionized WaterH₂O18.02~500 mL--
Sodium Thiosulfate (sat. soln.)Na₂S₂O₃158.11As needed--
Experimental Workflow

G cluster_workflow Synthetic Workflow A 1. Dissolution Dissolve starting material in methanol in a flask. B 2. Cooling Cool the solution to 0-5°C in an ice bath. A->B C 3. Bromine Addition Add bromine dropwise via an addition funnel over 30 min. B->C D 4. Reaction Stir at room temperature for 1 hour. C->D E 5. Precipitation (Quench) Pour reaction mixture into ice-cold water. D->E F 6. Isolation Collect solid product by vacuum filtration. E->F G 7. Washing Wash the solid with cold water to remove impurities. F->G H 8. Drying Dry the product in a vacuum oven to constant weight. G->H

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 15.2 g (0.10 mol) of 2-hydroxy-4-methoxybenzaldehyde in 125 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

  • Bromine Addition: Slowly add 5.4 mL (0.105 mol) of bromine dropwise from the addition funnel over a period of 30 minutes. Maintain the internal temperature below 10°C throughout the addition. The solution will develop a deep red-orange color.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 400 mL of ice-cold water with vigorous stirring. A pale yellow solid will precipitate immediately.

  • Quenching Excess Bromine: If the supernatant is colored yellow/orange, add saturated sodium thiosulfate solution dropwise until the color disappears.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water.

  • Drying: Transfer the solid to a watch glass and dry it in a vacuum oven at 50°C to a constant weight.

Expected Results
  • Yield: ~90-95%

  • Appearance: Pale yellow or off-white crystalline solid.

  • Melting Point: Literature values can be used for comparison. The related compound 5-Bromosalicylaldehyde has a melting point of 106-108°C.[13]

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • FT-IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch (~3200 cm⁻¹), a C=O stretch for the aldehyde (~1650 cm⁻¹), and C-O stretches for the ether and phenol (~1250-1000 cm⁻¹).[1]

  • ¹H NMR Spectroscopy: The aromatic region should show two singlets (or doublets with very small coupling constants), confirming the 1,2,4,5-tetrasubstituted pattern. The aldehyde proton will appear as a singlet around 9.5-10.5 ppm.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) corresponding to the molecular weight of C₈H₇BrO₃ (230.0/232.0 g/mol ).[13]

Safety, Handling, and Waste Disposal

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isovanillin / Precursor: May cause skin and serious eye irritation.[14][15] Handle with care.

  • Methanol: Flammable and toxic by inhalation, ingestion, and skin contact. Avoid exposure.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle with extreme caution. Always add bromine to the reaction mixture, never the other way around. Have a quenching agent (sodium thiosulfate) readily available.

  • Waste Disposal: The aqueous filtrate should be neutralized and treated with sodium thiosulfate to ensure all bromine is quenched before disposal according to institutional guidelines. Halogenated organic waste should be collected separately.

Troubleshooting Guide

SymptomPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reaction stirs for the full time. Confirm the quality of the bromine reagent.
Product lost during work-up.Ensure precipitation is complete by using ice-cold water and allowing sufficient time for the solid to form before filtration.
Product is Dark/Oily Excess bromine present.Add more sodium thiosulfate solution during the work-up until the color is fully discharged.
Reaction temperature was too high.Maintain careful temperature control (0-10°C) during the bromine addition.
Formation of Di-brominated Byproduct Excess bromine used.Use precise stoichiometry (1.0-1.05 equivalents of bromine). Add the bromine slowly to avoid localized high concentrations.

Conclusion

The synthesis of this compound is efficiently and reliably achieved through the electrophilic bromination of 2-hydroxy-4-methoxybenzaldehyde. The regiochemical outcome is predictably controlled by the powerful synergistic directing effects of the hydroxyl and methoxy substituents. By following the detailed protocol and safety guidelines presented in this guide, researchers can obtain a high yield of the desired product with excellent purity, ready for use in further synthetic applications.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. RSC Publishing.
  • Canadian Journal of Chemistry. The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Science Publishing. 1988;66(10):2556-2563.
  • Common Organic Chemistry. Bromination - Common Conditions.
  • Wikipedia. N-Bromosuccinimide. Wikimedia Foundation.
  • Raiford, L. C., & Stoesser, W. C. ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROXYL IN THESE COMPOUNDS. The Journal of Organic Chemistry. 1927.
  • ACS Publications. ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROXYL IN THESE COMPOUNDS. The Journal of Organic Chemistry.
  • Caddick, S., et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. 2014;19(8):11784-11794.
  • Google Patents. CN105439837A - Synthetic method of 6-Bromoisovanillin.
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  • Chem LibreTexts. 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn.
  • Erowid. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
  • YouTube. Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. 2022.
  • Google Patents. HU200581B - New process for producing 5-bromovanillin.
  • Google Patents. CN107118087A - A kind of new technique for synthesizing of isovanillin.
  • Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde.
  • PubChemLite. This compound (C8H7BrO3).
  • PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
  • YouTube. Making Bromovanillin: A Precursor To Substituted Benzaldehydes. 2023.
  • ResearchGate. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. 2019.
  • Google Patents. HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
  • NIH National Library of Medicine. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. 2024.
  • PrepChem.com. Preparation of 5-Bromo-2-hydroxy-4'-methoxychalcone.
  • Taylor & Francis Online. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. 2019.
  • NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.
  • Google Patents. US3049566A - Vanillin purification.
  • Rasayan Journal of Chemistry. Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. 2021;14(1):28-34.
  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. National Institutes of Health.
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An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a key aromatic aldehyde intermediate. With a focus on its physicochemical properties, synthesis, spectroscopic characterization, and applications, this document serves as an essential resource for researchers, chemists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction: A Versatile Synthetic Building Block

This compound, a brominated derivative of vanillin, is a significant compound in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, imparts a versatile reactivity profile. This strategic arrangement of functional groups allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

The presence of the bromine atom, in particular, opens up avenues for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The interplay between the hydroxyl and aldehyde groups facilitates the formation of Schiff bases and other condensation products. This guide will delve into the fundamental properties and applications that underscore the importance of this compound in modern chemical research.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, application in reactions, and purification.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1][2][3]
Appearance White to off-white or light yellow crystalline powder[2][3]
Melting Point 98-100 °C[2][4]
Boiling Point (Predicted) 320.8 ± 37.0 °C[4]
Density (Predicted) 1.653 ± 0.06 g/cm³[4]
CAS Number 2973-59-3 (for the isomer 2-Bromo-5-hydroxy-4-methoxybenzaldehyde)[2][3][4]

Note: The CAS number 2973-59-3 is frequently associated with the isomer 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. It is crucial for researchers to verify the specific isomer they are working with.

Synthesis and Purification

The primary synthetic route to substituted bromohydroxymethoxybenzaldehydes involves the electrophilic bromination of the corresponding hydroxy-methoxybenzaldehyde precursor.

General Synthesis Workflow

The synthesis of brominated hydroxy-methoxybenzaldehydes typically follows the workflow outlined below. The specific isomer obtained is dependent on the starting material and reaction conditions. For instance, the bromination of isovanillin is a common method.[2]

G start Starting Material (e.g., Isovanillin) bromination Bromination (Br₂ in Acetic Acid) start->bromination precipitation Precipitation (Addition of Ice-Water) bromination->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization product Pure 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde recrystallization->product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Bromination of Isovanillin.[2]

This protocol describes a representative synthesis of a brominated hydroxy-methoxybenzaldehyde.

  • Dissolution: Dissolve isovanillin in glacial acetic acid in a suitable reaction vessel.

  • Catalyst Addition: Add anhydrous sodium acetate and iron filings to act as catalysts.

  • Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filtration and Washing: Collect the solid precipitate by filtration and wash thoroughly with water to remove any residual acid and salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure brominated benzaldehyde derivative.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the aromatic protons (in the aromatic region, with splitting patterns dependent on the substitution), the methoxy protons (as a singlet around 3.8-4.0 ppm), and the hydroxyl proton (which may be broad and its chemical shift can vary).

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the 110-160 ppm region), and the methoxy carbon (around 55-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for:

  • O-H stretching of the hydroxyl group (broad band around 3200-3500 cm⁻¹)

  • C-H stretching of the aldehyde (a sharp peak around 2700-2800 cm⁻¹ and another around 2800-2900 cm⁻¹)

  • C=O stretching of the aldehyde (a strong, sharp peak around 1650-1700 cm⁻¹)

  • C=C stretching of the aromatic ring (peaks in the 1400-1600 cm⁻¹ region)

  • C-O stretching of the methoxy group (around 1000-1300 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ with nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is governed by its functional groups.

G cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_bromine Bromine Atom Reactions center 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde schiff Schiff Base Formation center->schiff R-NH₂ wittig Wittig Reaction center->wittig Ylide etherification Etherification center->etherification Alkyl Halide, Base esterification Esterification center->esterification Acyl Chloride, Base suzuki Suzuki Coupling center->suzuki Boronic Acid, Pd Catalyst heck Heck Coupling center->heck Alkene, Pd Catalyst stille Stille Coupling center->stille Organostannane, Pd Catalyst

Caption: Key reaction pathways for this compound.

  • Aldehyde Group: The aldehyde functionality is a key site for nucleophilic addition and condensation reactions, readily forming imines (Schiff bases), oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions like the Wittig reaction.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also plays a role in directing electrophilic aromatic substitution.

  • Bromine Atom: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, allowing for the introduction of a wide range of substituents at this position.

Applications in Research and Development

This compound and its isomers are valuable intermediates in several areas of chemical research and development.

Pharmaceutical Synthesis

This class of compounds serves as a crucial building block in the synthesis of various pharmaceutical agents.[3] A notable application is in the synthesis of galanthamine, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[5] Derivatives of brominated vanillin have also been investigated for their potential anti-inflammatory and antioxidant properties.[2][6]

Organic Synthesis

In a broader synthetic context, it is used in the preparation of a variety of organic molecules.[3] Its multifunctional nature allows for sequential and selective transformations, making it an ideal starting material for the synthesis of complex natural products and other target molecules.

Materials Science

The structural motifs derived from this compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as an irritant to the eyes, skin, and respiratory system.[2][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly versatile and valuable compound in the realm of organic synthesis. Its unique combination of functional groups provides a rich platform for a multitude of chemical transformations, leading to the synthesis of complex and biologically significant molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, underscoring its importance for researchers and professionals in the chemical sciences. A clear understanding of its characteristics is essential for unlocking its full potential in the development of new pharmaceuticals, materials, and other valuable chemical entities.

References

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. (2025, August 7).
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2 - Sigma-Aldrich.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. (2025, February 27).
  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem.
  • Synthesis of 5-bromo-2-methoxybenzaldehyde - PrepChem.com.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde - Chem-Impex.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH.
  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde - ChemBK. (2024, April 9).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 15).
  • Safety Data Sheet - Bio.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI.

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An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. Synthesizing technical data with practical, field-proven insights, this document is intended to empower researchers, scientists, and drug development professionals to work with this compound in a manner that ensures both personal safety and experimental integrity.

Introduction: Understanding the Compound

This compound is a substituted aromatic aldehyde. Its structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, imparts a unique combination of reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. However, these same structural features also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₇BrO₃PubChem[1]
Molecular Weight 231.04 g/mol PubChem[1]
Appearance White to light yellow powder/crystalSigma-Aldrich[2]
Melting Point 125-127 °CSigma-Aldrich[2]
Solubility Soluble in MethanolChemBK[3]

Hazard Identification and Risk Assessment

Globally Harmonized System (GHS) Classification:

The following table summarizes the known and inferred GHS hazard classifications. It is crucial to treat the compound as having all these potential hazards.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation.[2][4][5]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation.[2][4][5]
Skin Sensitization 1H317: May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.[2][4][5]
Hazardous to the Aquatic Environment, Long-Term Hazard 2H411: Toxic to aquatic life with long lasting effects.[1]

Toxicological Profile:

Detailed toxicological data for this compound is limited. However, the toxicology of its constituent parts—a brominated aromatic ring and an aldehyde group—provides a basis for a cautious approach.

  • Acute Toxicity: While data for the specific compound is lacking, related brominated benzenes have been shown to cause liver damage in animal studies.[6] Benzaldehyde itself has a low to moderate acute toxicity.[7][8]

  • Irritation and Sensitization: As indicated by the GHS classifications, the compound is expected to be a skin and eye irritant, and a potential skin sensitizer.[1][2][4][5]

  • Chronic Toxicity: The long-term effects of exposure have not been thoroughly studied. However, some brominated flame retardants, which are also brominated aromatic compounds, are persistent and can bioaccumulate, raising concerns about their long-term health effects.[9][10]

  • Carcinogenicity and Mutagenicity: There is no specific data for this compound. Benzaldehyde has shown mixed results in mutagenicity studies and some evidence of carcinogenicity in mice, but not in rats.[8]

Reactivity and Stability:

Substituted benzaldehydes can be sensitive to air, light, and heat. The aldehyde functional group is susceptible to oxidation to a carboxylic acid. The presence of the electron-donating hydroxyl and methoxy groups can influence the reactivity of the aromatic ring. The compound is incompatible with strong oxidizing agents and strong bases.[4]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. They involve designing the facility and equipment to contain the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Requires Research) Elimination->Substitution If possible Engineering Engineering Controls (Primary Method) Substitution->Engineering If not possible Administrative Administrative Controls (Procedural) Engineering->Administrative Supplement with PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Always use

Hierarchy of Controls Diagram. This illustrates the preferential order of control measures for handling hazardous chemicals.

Essential Engineering Controls:

  • Chemical Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood. This will prevent the inhalation of dust particles and vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area in case of accidental contact.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against any residual risk of exposure.

PPE_Protocol cluster_1 Personal Protective Equipment Protocol Researcher Researcher PPE_Items PPE_Items Researcher->PPE_Items Must Wear Compound This compound Compound->Researcher Potential Exposure

Personal Protective Equipment (PPE) Protocol. This diagram outlines the necessary PPE for handling this compound.

Specific PPE Recommendations:

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory. A face shield may be necessary when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended. It is crucial to check for any signs of degradation and to change gloves frequently, especially after direct contact with the compound.

    • Lab Coat: A flame-resistant lab coat that is fully buttoned should be worn at all times.

  • Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is generally not required. If there is a potential for exposure outside of a fume hood, a NIOSH-approved N95 respirator or higher should be used.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and to prevent accidental exposure.

Handling:

  • Avoid Dust Formation: When weighing or transferring the solid, do so carefully to minimize the generation of dust.

  • Use Designated Equipment: All glassware and equipment used for handling this compound should be clearly labeled.

  • Grounding: When transferring large quantities of the solid, take precautions against static discharge.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Store in a tightly sealed, labeled container.

  • Atmosphere: As substituted benzaldehydes can be air-sensitive, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.[11]

  • Temperature: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.

  • Incompatibilities: Store separately from strong oxidizing agents and strong bases.[4]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill and Leak Procedures:

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.

  • Disposal Methods: Disposal must be in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Brominated aromatic compounds may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[10]

Conclusion

This compound is a valuable research chemical with a manageable, yet important, set of potential hazards. By understanding its chemical properties, adhering to the hierarchy of controls, utilizing appropriate personal protective equipment, and following established handling and disposal procedures, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is not only a professional responsibility but also a cornerstone of sound scientific practice.

References

  • Alcock, R. E., & Jones, K. C. (1996). Brominated flame retardants: a cause for concern? Environmental Science & Technology, 30(10), 398A-404A.
  • Jakab, E., & Omastova, M. (2005). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 74(1-2), 224-230.
  • Wolska, L., & Rappe, C. (1997). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 48(4), 369-376.
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Ahmad, I., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1265, 133415.
  • ScienceLab.com. (2005).
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • ResearchGate. (2025). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Santos. (2024).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice.
  • ChemBK. (2024). 2-bromo-5-hydroxy-4-methoxybenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
  • Andersen, A. (2006). Final report on the safety assessment of benzaldehyde. International Journal of Toxicology, 25 Suppl 1, 11-27.
  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.

Sources

A Technical Guide to the Biological Activity of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a substituted phenolic aldehyde, serves as a pivotal scaffold in medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzaldehyde ring, imparts a rich chemical reactivity and a diverse pharmacological profile. This technical guide provides a comprehensive exploration of the multifaceted biological activities of this compound and its key derivatives, including Schiff bases, metal complexes, and chalcones. We delve into its significant anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, elucidating the underlying mechanisms of action. This document is structured to provide not just a review of existing data but also actionable, field-proven experimental protocols and workflow visualizations to empower researchers in their drug discovery and development endeavors.

Introduction: The Chemical and Biological Landscape

This compound (also known as 5-bromovanillin) is an aromatic aldehyde with the molecular formula C₈H₇BrO₃[1]. The strategic placement of its functional groups—an ortho-hydroxyl to the aldehyde, a para-methoxy, and a meta-bromo group—makes it a versatile precursor for synthesizing a wide array of derivatives. While the parent compound exhibits intrinsic biological activity, its true potential is often unlocked through derivatization, particularly through the formation of Schiff bases (imines) by condensation with primary amines[2][3]. These derivatives, and their subsequent metal complexes, have demonstrated enhanced potency across various therapeutic areas[4][5].

The presence of the phenolic hydroxyl group suggests antioxidant potential, while the azomethine group (-N=C) in its Schiff base derivatives is frequently associated with potent antibacterial properties[2]. Furthermore, the overall lipophilicity and electronic properties conferred by the bromine and methoxy substituents play a crucial role in modulating interactions with biological targets, leading to significant anti-inflammatory and anticancer effects[3][6].

Synthesis of the Core Scaffold

The synthesis of the title compound and its derivatives is straightforward, making it an attractive starting material for library synthesis. A common method involves the direct bromination of a precursor like salicylaldehyde or vanillin at controlled temperatures[2][7].

cluster_synthesis Synthesis of this compound Start Precursor (e.g., 2-Hydroxy-4-methoxybenzaldehyde) Reagent Brominating Agent (e.g., Br2 in Acetic Acid) Start->Reagent 1. Dissolve Reaction Electrophilic Aromatic Substitution (Controlled Temperature) Reagent->Reaction 2. Add dropwise Workup Quenching, Filtration & Washing Reaction->Workup 3. Reaction Completion Purification Recrystallization Workup->Purification 4. Isolate Crude Product Product Final Product: This compound Purification->Product 5. Obtain Pure Compound

Caption: General workflow for the synthesis of the core compound.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Phenolic compounds are well-documented for their anti-inflammatory effects[6]. The brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (an isomer of the title compound), has been shown to exert potent anti-inflammatory effects by modulating critical signaling cascades in macrophages[6]. This provides a strong rationale for investigating similar activities in the 5-bromo isomer.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 2-bromo-5-hydroxy-4-methoxybenzaldehyde significantly suppresses the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂). This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[6].

The core mechanism involves the dual inhibition of two major inflammatory signaling pathways:

  • NF-κB Pathway: The compound prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6)[6][8].

  • MAPK Pathway: The compound also reduces the phosphorylation of key mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK)[6][8].

cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->ProInflammatory IkBa IκB-α Phosphorylation & Degradation IKK->IkBa NFkB_Nuc NF-κB Nuclear Translocation IkBa->NFkB_Nuc NFkB_Nuc->ProInflammatory Compound 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde Compound->MAPK Inhibits Compound->IkBa Inhibits

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Quantitative Data: Inhibitory Performance

The anti-inflammatory potential of derivatives can be quantified by their ability to inhibit protein denaturation, a well-known cause of inflammation.

Derivative of 2-bromo-5-hydroxybenzaldehydeProtease Inhibition IC₅₀ (mg/mL)
Hydrazone Derivative0.04
Hydrazide Derivative0.05
Ethyl Ester Derivative0.07
Acetylsalicylic Acid (Standard)0.4051
Table 1: Anti-inflammatory activity of various 2-bromo-5-hydroxybenzaldehyde derivatives compared to a standard drug. All tested derivatives showed significantly more potent activity than acetylsalicylic acid.[9]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • Griess Reaction:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values against a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-only treated cells.

Antimicrobial and Antifungal Activity

Derivatives of 5-bromo-2-hydroxybenzaldehyde, especially Schiff bases and their metal complexes, exhibit a broad spectrum of antimicrobial activity[3][5]. The azomethine group is critical for this activity, and chelation with metal ions like Cu(II) often enhances their biological efficacy by increasing lipophilicity and facilitating penetration through microbial cell membranes[10].

Spectrum of Activity

Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi[10][11]. The hydrazone derivative of the related 2-bromo-5-hydroxybenzaldehyde, for instance, showed potent and consistent activity against several Gram-positive strains[9]. The related compound 2-hydroxy-4-methoxybenzaldehyde has been shown to target the cell membrane of S. aureus, leading to the leakage of intracellular contents and hindering bacterial growth[12][13].

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of derivatives of the structurally similar 2-bromo-5-hydroxybenzaldehyde.

DerivativeStaphylococcus aureus MIC (mg/mL)Streptococcus pyogenes MIC (mg/mL)Bacillus cereus MIC (mg/mL)
Hydrazone2.52.52.5
Ethyl Ester2.55.02.5
Hydrazide5.05.05.0
Table 2: Antimicrobial activity of 2-bromo-5-hydroxybenzamide derivatives against Gram-positive bacteria. The hydrazone derivative demonstrated the most consistent potency.[9]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (stock solution in DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Preparation of Plates: Add 100 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations.

  • Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland standard in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this suspension to each well.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum (no compound).

    • Negative Control: A well containing only MHB (no bacteria, no compound).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity compared to the positive control.

Anticancer Activity

The scaffold of 5-bromo-2-hydroxybenzaldehyde is a valuable starting point for developing potent anticancer agents[14]. Its derivatives, including thiosemicarbazones, Schiff bases, and chalcones, have demonstrated significant cytotoxic effects against a range of human cancer cell lines[2][3].

Targets and Mechanisms
  • Cytotoxicity: An organotin(IV) complex of a 5-bromo-2-hydroxybenzaldehyde derivative showed anticancer properties against the HCT 116 human colon cancer cell line[2].

  • Chalcone Derivatives: A chalcone synthesized from 2-bromo-4,5-dimethoxybenzaldehyde (a related isomer) and 2-hydroxyacetophenone demonstrated moderate cytotoxic activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 42.19 µg/mL[15].

  • Apoptosis Induction: The primary mechanism for many related benzyloxybenzaldehyde derivatives involves the induction of apoptosis and cell cycle arrest[16]. While the specific pathway for this compound derivatives is an active area of research, the MAPK signaling pathway is a potential target[3].

Quantitative Data: Cytotoxicity (IC₅₀)
Compound/DerivativeCancer Cell LineIC₅₀ (µg/mL)Activity Level
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19Moderate
Doxorubicin (Standard)MCF-7 (Breast)10.61High
Table 3: Anticancer activity of a chalcone derivative synthesized from a related isomer against the MCF-7 breast cancer cell line.[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

cluster_mt MTT Cytotoxicity Assay Workflow s1 1. Seed Cancer Cells in 96-well plate (24h incubation) s2 2. Treat Cells with Test Compound (Varying Concentrations) s1->s2 s3 3. Incubate for 48-72 hours s2->s3 s4 4. Add MTT Reagent (4h incubation) s3->s4 s5 5. Solubilize Formazan (Add DMSO or Solubilizer) s4->s5 s6 6. Read Absorbance at 570 nm s5->s6 s7 7. Calculate % Viability and IC50 Value s6->s7

Caption: Standard workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated using non-linear regression analysis.

Antioxidant Activity

The phenolic hydroxyl group in the this compound structure strongly suggests potential antioxidant activity by acting as a hydrogen donor to scavenge free radicals[16].

Mechanism: Radical Scavenging

Antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate and spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound and the positive control in methanol. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a remarkable breadth of biological activities. The ease of synthesis and derivatization, particularly into Schiff bases and metal complexes, allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The demonstrated efficacy in anti-inflammatory, antimicrobial, and anticancer assays positions this scaffold as a valuable starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways for anticancer and antimicrobial activities.

  • In Vivo Studies: Translating the promising in vitro results into animal models to evaluate efficacy, pharmacokinetics, and safety.

  • Library Expansion: Synthesizing and screening a broader library of derivatives to refine SAR and identify lead compounds with enhanced therapeutic indices.

  • Combination Therapies: Exploring the potential of these compounds to act as sensitizing agents in combination with existing drugs, such as antibiotics or chemotherapeutics[13].

This guide provides a foundational framework, from synthesis to biological validation, to accelerate research and development efforts centered on this versatile and pharmacologically significant chemical entity.

References

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025).
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.).
  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (n.d.).
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI.
  • Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds. (n.d.). Benchchem.
  • Tailoring, physicochemical characterization, antibacterial and DNA binding mode studies of Cu(II) Schiff bases amino acid bioactive agents incorporating 5-bromo-2-hydroxybenzaldehyde. (2025).
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. (n.d.). Benchchem.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co.,Ltd.
  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. (n.d.).
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. (n.d.). Chem-Impex.
  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018).
  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2025).
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  • This compound. (n.d.). PubChemLite.
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). PubMed.
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023).

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5-Bromo-2-hydroxy-4-methoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-4-methoxybenzaldehyde, also known as 2-bromoisovanillin, is a trifunctional aromatic compound that has emerged as a cornerstone in the field of organic synthesis. Its unique substitution pattern—featuring an aldehyde, a phenolic hydroxyl group, and an aryl bromide—provides a rich platform for sequential and regioselective transformations. This guide offers an in-depth exploration of this versatile building block, from its fundamental properties and synthesis to its strategic application in the construction of complex molecular architectures. We will dissect the reactivity of each functional group, providing field-proven experimental protocols and mechanistic insights. The narrative will highlight its pivotal role in palladium-catalyzed cross-coupling, condensation, and etherification reactions, which are instrumental in the development of novel pharmaceuticals, natural products, and advanced materials.

Core Characteristics: Identity and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. These characteristics dictate solubility, reactivity, and appropriate handling procedures.

Nomenclature and Structure
  • IUPAC Name: this compound[1]

  • Common Synonyms: 2-Bromoisovanillin, 5-Bromo-vanillin[2]

  • CAS Number: 2973-59-3[2][3]

The molecule's structure is defined by a benzene ring substituted with three key functional groups that dictate its synthetic utility.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for planning reactions, including solvent selection and purification strategies.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[2][3]
Molecular Weight 231.04 g/mol [2][3]
Appearance White to light yellow crystalline powder[2]
Melting Point 98-100 °C[2]
Boiling Point 320.8°C at 760 mmHg (Predicted)[4]
Solubility Soluble in common organic solvents like ethanol, acetone, and dichloromethane.[2][5]
pKa (Predicted)Not readily available

Synthesis of the Building Block

The accessibility of a building block is as important as its reactivity. This compound is typically synthesized via electrophilic aromatic substitution on a readily available precursor.

Primary Synthetic Route: Bromination of Isovanillin

The most common and efficient method for preparing the title compound is the direct bromination of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The hydroxyl and methoxy groups are ortho, para-directing activators. The position ortho to the hydroxyl group and meta to the aldehyde is the most sterically accessible and electronically favorable site for electrophilic attack.

Experimental Protocol: Synthesis via Bromination

This protocol describes a standard laboratory procedure for the synthesis of this compound. The choice of acetic acid as a solvent and sodium acetate as a base is crucial; the acetate anion acts as a mild base to trap the HBr byproduct, preventing potential side reactions.

Materials:

  • Isovanillin

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Bromine

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isovanillin (1.0 eq) in glacial acetic acid at 0 °C (ice bath).

  • Base Addition: Add anhydrous sodium acetate (1.1 eq) to the solution and stir until partially dissolved.[5]

  • Bromination: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. The causality here is critical: slow addition prevents a rapid exotherm and minimizes the formation of dibrominated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.[5] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a beaker of ice water. A precipitate should form. Extract the aqueous phase with dichloromethane (3x).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5] The crude product can be further purified by recrystallization from ethanol to yield a high-purity crystalline solid.[2]

Visualization: Bromination Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the synthesis of this compound.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Br2 Br-Br Electrophile Br⁺---Br-FeBr₃⁻ Br2->Electrophile Activation FeBr3 FeBr₃ (Lewis Acid) FeBr3->Electrophile SigmaComplex Arenium Ion (Sigma Complex) Electrophile->SigmaComplex Isovanillin Isovanillin Ring Isovanillin->SigmaComplex π-attack by activated ring Product 5-Bromo-2-hydroxy-4- methoxybenzaldehyde SigmaComplex->Product Proton Abstraction Base Base (e.g., AcO⁻) Base->Product

Caption: Mechanism of Electrophilic Bromination.

Synthetic Utility: A Trifunctional Linchpin

The power of this compound lies in the distinct reactivity of its three functional groups, allowing for a diverse range of chemical transformations.

Reactivity Core This compound Aldehyde (-CHO) Hydroxyl (-OH) Aryl Bromide (-Br) Condensation Condensation Reactions (Aldol, Wittig, Knoevenagel) Core:f1->Condensation Etherification Etherification / Esterification (Williamson Synthesis) Core:f2->Etherification Coupling Palladium Cross-Coupling (Suzuki, Stille, Heck) Core:f3->Coupling

Caption: Key Reactive Sites and Corresponding Transformations.

Reactions at the Aryl Bromide: C-C Bond Formation

The aryl bromide is arguably the most valuable handle for complex molecule synthesis, serving as an ideal electrophile in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between the aryl bromide and an organoboron species (e.g., a boronic acid).[6] This reaction is favored for its mild conditions and tolerance of various functional groups, making it a staple in pharmaceutical development.[7][8]

This protocol provides a general method for the coupling of this compound with an arylboronic acid. The choice of a palladium catalyst, ligand, and base is critical for high yields and must be optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[6]

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)[6]

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add the this compound, arylboronic acid, base, and palladium catalyst.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is self-validating; the exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-Br (Building Block) ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.[6]

Reactions at the Hydroxyl Group: Etherification

The phenolic hydroxyl group is nucleophilic and can be readily converted into an ether. This is often done to protect the phenol during subsequent reactions or to introduce a new functional moiety into the molecule. The Williamson ether synthesis is a classic and reliable method.[9]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Acetone or DMF)

Procedure:

  • Setup: In a round-bottom flask, suspend this compound and K₂CO₃ in acetone.

  • Addition: Add the alkyl halide and heat the mixture to reflux. The causality for heating is to increase the rate of the SN2 reaction.

  • Monitoring: Stir for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. The product can be purified by column chromatography or recrystallization.

Reactions at the Aldehyde Group: Condensation

The aldehyde group is an electrophilic center that readily participates in condensation reactions to form new C=C double bonds.[10][11]

In a crossed-aldol reaction, the aldehyde can react with an enolizable ketone or another aldehyde in the presence of a base.[10] Since this compound has no α-hydrogens, it can only act as the electrophilic partner, which simplifies the product mixture.[10]

Materials:

  • This compound (1.0 eq)

  • An enolizable ketone (e.g., Acetone, used as solvent and reagent)

  • Base (e.g., NaOH or KOH solution)

  • Ethanol

Procedure:

  • Setup: Dissolve the benzaldehyde derivative in a mixture of ethanol and the ketone.

  • Reaction: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH while stirring.

  • Precipitation: Stir the reaction at room temperature. The α,β-unsaturated ketone product often precipitates from the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water to remove the base, and then with a small amount of cold ethanol.

  • Purification: The product can be recrystallized from ethanol to achieve high purity.

Applications in Target-Oriented Synthesis

The synthetic transformations described above make this compound a valuable precursor for high-value molecules in several scientific domains.

  • Pharmaceutical Development: Derivatives of this compound have been investigated for their therapeutic potential. For instance, its structural similarity to known acetylcholinesterase inhibitors suggests its utility in developing new drugs for neurodegenerative diseases like Alzheimer's.[2] Furthermore, recent studies have shown that 2-Bromo-5-hydroxy-4-methoxybenzaldehyde exhibits potent anti-inflammatory effects by inactivating the ERK, JNK, and NF-κB pathways in macrophage cells, highlighting its potential as a lead scaffold for new anti-inflammatory agents.[12]

  • Natural Product Synthesis: The compound is a key intermediate in the kilogram-scale synthesis of (-)-galanthamine, a drug used to treat mild to moderate Alzheimer's disease.[13] This application underscores its importance in producing complex, biologically active natural products.

  • Materials Science: It serves as a precursor for various derivatives that can be used in the development of new materials, dyes, and pigments.[2][14] The functional groups allow for incorporation into polymers or coatings to enhance their properties.[14]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • GHS Hazard Classification: The compound is classified as an irritant and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[3][4]

  • Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4][15]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid breathing dust.[13]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its value is derived from the presence of three distinct and selectively addressable functional groups. The aryl bromide enables sophisticated carbon-carbon bond formations via cross-coupling chemistry, the phenolic hydroxyl allows for straightforward etherification, and the aldehyde group provides a gateway for condensation reactions. This trifecta of reactivity has cemented its role as a key intermediate in the synthesis of pharmaceuticals, natural products, and functional materials, making it an indispensable tool for the modern synthetic chemist.

References

  • Ningbo Innopharmchem Co., Ltd. (2025). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications.
  • ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • PubChemLite. (n.d.). This compound (C8H7BrO3).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • ECHEMI. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • ChemicalBook. (2025). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • IOP Conference Series: Materials Science and Engineering. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • BenchChem. (2025). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
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theoretical and experimental analyses of 5-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Experimental Analyses of 5-Bromo-2-hydroxybenzaldehyde

Introduction

5-Bromo-2-hydroxybenzaldehyde, also known as 5-bromosalicylaldehyde, is an organic compound with the molecular formula C₇H₅BrO₂.[1] This halogenated derivative of salicylaldehyde serves as a pivotal precursor in the synthesis of a wide array of more complex molecules, particularly Schiff bases and their metal complexes, which exhibit notable biological activities.[1][2] Its utility extends to the development of catalysts and compounds with potential applications in the pharmaceutical and dye industries.[1] The presence of the hydroxyl, aldehyde, and bromo functional groups on the benzene ring imparts a unique reactivity profile, making it a subject of significant interest for both theoretical and experimental investigation. This guide provides a comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde, delving into its molecular structure, spectroscopic properties, and computational analysis, offering a holistic understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties: A Comparative Analysis

The structural integrity of 5-Bromo-2-hydroxybenzaldehyde underpins its chemical behavior. Both theoretical calculations and experimental X-ray crystallography provide a detailed picture of its molecular geometry.

Theoretical Modeling

Computational studies, particularly those employing Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, have been instrumental in elucidating the optimized, most stable structure of the molecule in its ground state.[1][3] These calculations provide valuable data on bond lengths and angles, which are in close agreement with experimental findings.[1]

Crystallographic Data

While specific crystallographic data for 5-Bromo-2-hydroxybenzaldehyde is available, a closely related isomer, 2-Bromo-5-hydroxybenzaldehyde, has been studied via single-crystal X-ray diffraction, revealing that the molecules form zigzag chains stabilized by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups.[4][5] It is reasonable to infer a similar hydrogen bonding pattern for 5-Bromo-2-hydroxybenzaldehyde.

The following table presents a comparison of selected calculated and experimental bond parameters for 5-Bromo-2-hydroxybenzaldehyde.[1]

ParameterCalculated (Å or °)Experimental (Å or °)
Bond Lengths
C-C (aromatic)1.3 - 1.41.3 - 1.4
C-H1.0 - 1.10.9301 - 0.9302
Bond Angles
C-C-C119.2 - 121.4118.5 - 121.1
C-C-H117.9 - 121.7119.3 - 120.1

Theoretical Deep Dive: Computational Chemistry Insights

Computational chemistry offers a powerful lens to scrutinize the electronic structure and reactivity of 5-Bromo-2-hydroxybenzaldehyde.

Vibrational Analysis

Theoretical vibrational frequencies, calculated using DFT, correlate well with experimental Fourier-Transform Infrared (FT-IR) spectra after applying a scaling factor.[3] This analysis allows for the precise assignment of vibrational modes to specific functional groups within the molecule.

Electronic Properties and Reactivity Descriptors

Several computational tools provide a deeper understanding of the molecule's electronic landscape:

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution, highlighting electrophilic and nucleophilic sites.[1] This is crucial for predicting how the molecule will interact with other reagents.

  • Electron Localization Function (ELF): The ELF provides insights into the nature of chemical bonds and electron delocalization within the aromatic system.[1]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.[3]

  • Fukui Function: This analysis helps in identifying the specific atomic sites that are most susceptible to nucleophilic, electrophilic, or radical attack.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about hybridization and delocalization of electron density, contributing to the understanding of the molecule's stability.[1]

Thermodynamic Properties

Computational studies can also predict the thermodynamic properties of 5-Bromo-2-hydroxybenzaldehyde at different temperatures, offering insights into the feasibility and direction of reactions involving this compound.[3]

Experimental Characterization: Protocols and Interpretation

A multi-faceted experimental approach is essential for the comprehensive characterization of 5-Bromo-2-hydroxybenzaldehyde.

Synthesis Protocol

5-Bromo-2-hydroxybenzaldehyde can be synthesized through the bromination of salicylaldehyde at low temperatures.[1] A general laboratory-scale synthesis is outlined below:

reagents Salicylaldehyde Glacial Acetic Acid reaction Reaction Vessel (Low Temperature) reagents->reaction 1. Dissolve bromine Bromine Solution bromine->reaction 2. Add Dropwise quench Quenching (Ice Water) reaction->quench 3. Pour into filtration Filtration quench->filtration 4. Isolate Solid product 5-Bromo-2-hydroxybenzaldehyde (Crude Product) filtration->product purification Recrystallization product->purification 5. Purify final_product Purified Product purification->final_product start 5-Bromo-2- hydroxybenzaldehyde schiff_base Schiff Base Ligand start->schiff_base + amine Primary Amine (R-NH2) amine->schiff_base metal_complex Metal Complex schiff_base->metal_complex + metal_salt Metal Salt (e.g., Cu(II), Ru(II)) metal_salt->metal_complex bio_activity Biological Applications (Antibacterial, Antifungal, Anticancer, Catalysis) metal_complex->bio_activity Leads to

Caption: Synthetic pathway from 5-Bromo-2-hydroxybenzaldehyde to biologically active metal complexes.

Role in Drug Discovery

Computational studies involving molecular docking have been performed to investigate the interaction of 5-Bromo-2-hydroxybenzaldehyde and its derivatives with various protein targets. [1]This in silico approach helps in predicting the binding affinity and mode of interaction, thereby guiding the design of new potential drug candidates. [1]Its derivatives have shown promise in areas such as anticancer and antitubercular research. [1]

Conclusion

5-Bromo-2-hydroxybenzaldehyde is a molecule of considerable scientific interest, bridging the gap between fundamental chemical principles and practical applications. The synergy between theoretical calculations and experimental analyses provides a robust framework for understanding its structure, reactivity, and potential. This guide has offered a detailed exploration of these facets, from the intricacies of its electronic structure revealed by computational chemistry to the practical aspects of its synthesis and characterization. As research continues to uncover new applications, a thorough understanding of the core properties of 5-Bromo-2-hydroxybenzaldehyde will remain essential for innovation in medicinal chemistry, materials science, and beyond.

References

  • Shaheer, M., Sharma, P., Villafuerte, J. V., Kumar, V., Singh, U. P., & Srivastava, P. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 17(1), 1-19.
  • PubChem. (n.d.). 5-Bromosalicylaldehyde.
  • Takjoo, R., & Jalilian, F. (2013). New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation.
  • PubChem. (n.d.). 5-Bromosalicylaldehyde.
  • Shaheer, M., Sharma, P., Villafuerte, J. V., Kumar, V., Singh, U. P., & Srivastava, P. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Bromo-2-hydroxybenzaldehyde.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electronic and Thermodynamic Properties of 2-Bromo-5-hydroxybenzaldehyde.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-2-hydroxybenzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
  • Benchchem. (n.d.). Exploring 2-Bromo-5-(hydroxy)
  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
  • SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde.
  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE.
  • BLD Pharm. (n.d.). 1761-61-1|5-Bromo-2-hydroxybenzaldehyde.
  • Beja, A. M., Paixão, J. A., Silva, M. R., & Serra, A. C. (1997). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C: Structural Chemistry, 53(4), 494-496.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-hydroxybenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
  • Benchchem. (n.d.). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde.
  • ATB. (n.d.). 5-Bromosalicylaldehyde.
  • Sigma-Aldrich. (n.d.). 5-Bromosalicylaldehyde.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-hydroxybenzaldehyde.
  • Shutterstock. (n.d.). 5-bromo-2-hydroxybenzaldehyde Skeletal Structure.
  • Reva, I., & Fausto, R. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 126(31), 5267-5280.

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5-Bromo-2-hydroxy-4-methoxybenzaldehyde crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of the methodologies and analysis involved in determining and understanding the crystal structure of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural elucidation of small organic molecules. We will proceed through the logical workflow of a crystal structure determination, from synthesis and crystal growth to X-ray diffraction analysis and a detailed examination of the resulting molecular and supramolecular architecture.

Introduction: The Significance of Structural Clarity

This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications.[1][2] Its utility as a building block is defined by the reactivity of its functional groups: the aldehyde, the phenolic hydroxyl, the methoxy group, and the bromine atom.[3] Understanding the precise three-dimensional arrangement of these groups in the solid state is paramount. The crystal structure dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, the specific intermolecular interactions that govern the crystal packing, such as hydrogen and halogen bonds, provide critical insights for the rational design of co-crystals and novel materials with tailored properties.[4]

This guide presents a prospective analysis, outlining the complete process for determining the crystal structure of this compound and providing an expert analysis of its anticipated structural features, grounded in established crystallographic principles and data from closely related analogs.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step in any crystallographic study is the procurement of a pure, crystalline sample.[5] The synthesis of the title compound is typically achieved through the selective bromination of a suitable precursor.

Experimental Protocol: Synthesis

A plausible synthetic route starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

  • Protection of the Phenolic Group: The hydroxyl group of isovanillin is first protected, for example, by acetylation with acetic anhydride, to prevent side reactions during bromination.

  • Electrophilic Bromination: The protected isovanillin is then subjected to electrophilic bromination. A solution of bromine in a solvent of low polarity, such as acetic acid or dichloromethane, is added dropwise at a controlled low temperature (0-5 °C) to favor mono-bromination at the position ortho to the activating hydroxyl group (now protected) and para to the methoxy group.[2][6]

  • Deprotection: The protecting group is subsequently removed via hydrolysis under basic or acidic conditions to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve high purity (>98%), which is a prerequisite for growing high-quality single crystals.

Methodology: Single Crystal Growth

Obtaining a crystal suitable for single-crystal X-ray diffraction (SC-XRD)—typically larger than 0.1 mm in all dimensions with no significant defects—is often the most challenging step.[5] For a small organic molecule like this compound, several methods can be employed.

  • Slow Evaporation (Chosen Method): This is the most common and often successful technique. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/dichloromethane) at room temperature. The solution is placed in a vial, loosely covered to allow for slow solvent evaporation over several days to weeks. The gradual increase in concentration allows for the ordered growth of single crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature. The decrease in solubility upon cooling can induce crystallization.[7]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal growth.

The choice of solvent is critical and often determined empirically. An ideal solvent will dissolve the compound moderately at room temperature and have a suitable vapor pressure for slow evaporation.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its atomic structure is determined by analyzing how it diffracts a beam of X-rays. The entire process, from data collection to the final structural model, forms a self-validating workflow.

Experimental Workflow: Data Collection and Structure Refinement

The following diagram illustrates the standard workflow for SC-XRD.

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation Crystal Select & Mount Crystal on Goniometer XRay Irradiate with Monochromatic X-ray Beam (e.g., Mo Kα) Crystal->XRay Position in Beam Rotate Rotate Crystal Through Series of Angles (φ and ω scans) XRay->Rotate Detect Collect Diffraction Pattern (Intensities & Positions of Reflections) Rotate->Detect Integrate Integrate Reflections & Apply Corrections Detect->Integrate Raw Data SpaceGroup Determine Unit Cell & Space Group Integrate->SpaceGroup Phase Solve the Phase Problem (e.g., Direct Methods) SpaceGroup->Phase Model Build Initial Atomic Model (Electron Density Map) Phase->Model Refine Refine Atomic Positions & Thermal Parameters Model->Refine Initial Model Validate Validate Final Structure (R-factor, CIF check) Refine->Validate Refined Model

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head. To minimize radiation damage, data is typically collected at a low temperature (e.g., 100 K) by placing the crystal in a stream of cold nitrogen gas.[8]

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. Modern diffractometers use sources like Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.[9]

  • Data Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. This data is used to determine the dimensions of the unit cell—the basic repeating block of the crystal—and the crystal system.

  • Structure Solution: For small molecules, the "phase problem" is typically solved using ab initio direct methods. This mathematical process uses the measured intensities to calculate initial phases, leading to an initial electron density map.[9]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, where the atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed by a residual factor (R-factor), with values below 5% indicating a very good refinement.

Part 3: Analysis of the Crystal Structure

While the definitive crystal structure of this compound is not publicly available as of this writing, we can construct a robust, predictive analysis based on the known structure of its close analog, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde).[3]

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for the title compound.

ParameterPredicted ValueJustification
Chemical FormulaC₈H₇BrO₃Based on molecular composition.[1]
Formula Weight231.04 g/mol Calculated from atomic weights.[1]
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for small, substituted aromatic compounds. 5-bromosalicylaldehyde is orthorhombic.[3]
Space GroupP2₁/c or PbcaCommon centrosymmetric space groups for organic molecules. P2₁/c is very common; Pbca was observed for 5-bromosalicylaldehyde.[3][9]
Temperature100(2) KStandard low temperature for data collection to reduce thermal motion.
Z (Molecules/Unit Cell)4 or 8A common value for packing of molecules in these space groups.
Hydrogen BondingO-H···O=C (intermolecular)The primary and strongest interaction expected, forming chains or dimers.[3]
Halogen BondingBr···O or Br···Br (intermolecular)Possible secondary interactions influencing the 3D packing.[10]
Intramolecular Geometry

The molecule is expected to be largely planar due to the sp² hybridization of the benzene ring carbons. The aldehyde group may be slightly twisted out of the plane of the ring. A key intramolecular feature is the strong hydrogen bond between the ortho-hydroxyl group (H) and the aldehyde oxygen (O). This interaction creates a stable six-membered ring, a common feature in salicylaldehyde derivatives, which significantly influences the chemical properties and conformation of the molecule.

Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing is dictated by a hierarchy of intermolecular forces.

1. Primary Hydrogen Bonding: The most significant interaction governing the crystal packing will be the intermolecular hydrogen bond between the phenolic hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. In the analogous 5-bromosalicylaldehyde, this interaction links the molecules into zigzag chains.[3] This strong and directional O-H···O interaction is a highly reliable supramolecular synthon in crystal engineering.[11]

2. Halogen Bonding and Other Weak Interactions: The bromine atom introduces the possibility of halogen bonding. A halogen bond (R-X···Y) is a directional, attractive interaction between an electrophilic region on the halogen atom (X) and a nucleophilic site (Y).[10] In this structure, several types of interactions involving bromine are plausible:

  • Br···O Interactions: The bromine atom on one molecule could interact with the oxygen of a methoxy or carbonyl group on a neighboring molecule.

  • Br···Br Interactions: These can also occur, helping to stabilize the packing arrangement of the molecular chains.

Additionally, weaker C-H···O hydrogen bonds, likely involving the methoxy group's hydrogens or aromatic hydrogens as donors and oxygen atoms as acceptors, will contribute to the overall stability of the three-dimensional crystal lattice.

The interplay between the strong O-H···O hydrogen bonds and the weaker, but significant, halogen and C-H···O bonds will define the final crystal packing.

Caption: Key intermolecular interactions predicted in the crystal lattice.

Conclusion: From Structure to Application

This in-depth guide outlines a robust, field-proven pathway for the synthesis, crystallization, and complete structural elucidation of this compound. Based on a predictive analysis grounded in data from close structural analogs, we anticipate a crystal structure dominated by strong intermolecular O-H···O hydrogen bonds that organize the molecules into chains. The three-dimensional packing is further stabilized by a network of weaker halogen bonds and C-H···O interactions.

A definitive crystal structure would provide invaluable data for drug development professionals, enabling polymorph screening, formulation design, and a deeper understanding of structure-activity relationships. For materials scientists, this structural knowledge is the foundation for designing novel co-crystals with precisely engineered optical or electronic properties. The methodologies and analytical principles detailed herein represent the standard of practice in modern small-molecule crystallography.

References

  • Wikipedia. (n.d.). X-ray crystallography.
  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
  • Ndima, M. T., et al. (2020). Crystal structure of 4-bromobenzaldehyde – complete redetermination at 200 K, C7H5BrO. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 721-723.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • ATB - Automated Topology Builder. (n.d.). 5-Bromosalicylaldehyde.
  • Khan, I. U., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Molecules, 27(17), 5493.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • PubChem. (n.d.). 5-Bromosalicylaldehyde.
  • Gherasim, C., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880.
  • Zolotarev, P. N., & Perlovich, G. L. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1367.
  • Bartashevich, E. V., & Tsirelson, V. G. (2014). Interplay between non-covalent interactions in complexes and crystals with halogen bonds. Russian Chemical Reviews, 83(12), 1181-1203.
  • Fábián, L., et al. (2002). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1353-o1354.
  • AOBChem USA. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Allen, F. H. (2014). Which intermolecular interactions have a significant influence on crystal packing? CrystEngComm, 16(44), 10134-10147.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Chemistry Stack Exchange. (2018). Halogenation of Phenol.
  • Wood, P. A., et al. (2020). The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals. Communications Chemistry, 3(1), 162.
  • CP Lab Safety. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, min 90%, 100 grams.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.

Sources

Methodological & Application

Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Brominated Salicylaldehydes in Medicinal Chemistry

5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a brominated derivative of vanillin, serves as a pivotal building block in the landscape of synthetic organic and medicinal chemistry.[1][2] Its unique arrangement of functional groups—a reactive aldehyde, a phenolic hydroxyl group, a methoxy substituent, and a strategically placed bromine atom—renders it a versatile precursor for a diverse array of heterocyclic compounds and Schiff bases.[3][4] These derivatives are of significant interest to the drug development community due to their demonstrated potential in exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][5][6][7][8] The presence of the bromine atom not only influences the electronic properties of the aromatic ring but also provides a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

This document provides a comprehensive guide for the synthesis of this compound and its subsequent derivatization. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful synthesis and exploration of this important class of compounds.

Reaction Mechanisms and Strategic Considerations

The primary synthesis of this compound from its readily available precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin), proceeds via an electrophilic aromatic substitution reaction.[1] The hydroxyl (-OH) and methoxy (-OCH3) groups are ortho-, para-directing activators, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves.

In the case of vanillin, the position para to the strongly activating hydroxyl group is already occupied by the aldehyde. The position ortho to the hydroxyl and meta to the aldehyde is sterically hindered. Therefore, bromination occurs at the position ortho to the methoxy group and meta to the aldehyde, which is also para to the hydroxyl group, yielding the desired 5-bromo derivative.[9]

Several brominating agents can be employed, with molecular bromine (Br2) in a suitable solvent like methanol or acetic acid being a common and effective choice.[1][10][11] The reaction is typically performed at low temperatures to control the reactivity of bromine and minimize the formation of poly-brominated byproducts.[10][12] Alternative methods utilize combinations of reagents like hydrogen bromide and hydrogen peroxide to generate bromine in situ.[12][13]

Synthesis_Pathway Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Product This compound Vanillin->Product Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., Br2 in Methanol) Brominating_Agent->Vanillin Provides Electrophile (Br+)

Caption: Core synthesis pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Vanillin

This protocol details the direct bromination of vanillin using molecular bromine in methanol, a method known for its high yield and relatively straightforward procedure.[10]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
VanillinC8H8O3152.1515.2 g (0.1 mol)Starting material
MethanolCH3OH32.04150 mLSolvent
BromineBr2159.8117.6 g (5.6 mL, 0.11 mol)Brominating agent
Ice-cold WaterH2O18.02500 mLFor precipitation
Sodium ThiosulfateNa2S2O3158.11As neededTo quench excess bromine

Procedure:

  • Dissolution of Vanillin: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.2 g (0.1 mol) of vanillin in 150 mL of methanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Bromine: Slowly add 17.6 g (0.11 mol) of bromine dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Precipitation: Pour the reaction mixture into 500 mL of ice-cold water. A pale-yellow solid should precipitate.

  • Quenching (Optional but Recommended): Add a few drops of saturated sodium thiosulfate solution to the mixture to neutralize any unreacted bromine (the orange color will disappear).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with copious amounts of cold water to remove any residual acids.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: ~95-99%

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Dissolve 1. Dissolve Vanillin in Methanol Cool 2. Cool to 0-5 °C Dissolve->Cool Add_Br2 3. Add Bromine (dropwise) Cool->Add_Br2 React 4. Stir at Room Temp. Add_Br2->React Precipitate 5. Precipitate in Ice-cold Water React->Precipitate Transfer to Work-up Isolate 6. Vacuum Filtration Precipitate->Isolate Wash 7. Wash with Cold Water Isolate->Wash Dry 8. Dry under Vacuum Wash->Dry

Sources

Application Notes and Protocols: A Detailed Guide to the Regioselective Bromination of Isovanillin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive, in-depth technical guide for the experimental protocol of the bromination of isovanillin. This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Significance of Brominated Isovanillin

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The introduction of a bromine atom onto the aromatic ring of isovanillin via electrophilic aromatic substitution significantly enhances its utility as a synthetic intermediate. The resulting brominated isovanillin can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. This makes the regioselective bromination of isovanillin a crucial transformation in medicinal chemistry and drug discovery.

Reaction Scheme and Mechanism

The bromination of isovanillin is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directing groups, while the aldehyde (-CHO) group is a deactivating, meta-directing group. The powerful activating and directing effects of the hydroxyl and methoxy groups dictate the position of bromination. The bromine atom is predominantly directed to the position ortho to the hydroxyl group and meta to the aldehyde group, yielding 5-bromoisovanillin.

Reaction_Scheme Isovanillin Isovanillin Plus1 + Bromine Br₂ Arrow Product 5-Bromoisovanillin Solvent (in Acetic Acid) Mechanism start Isovanillin + Br₂ step1 Formation of Electrophile Br₂ + H⁺ (from Acetic Acid) → Br⁺ + HBr start->step1 step2 Electrophilic Attack π-electrons from the aromatic ring attack Br⁺ step1->step2 intermediate Sigma Complex (Resonance Stabilized Carbocation) step2->intermediate step3 Deprotonation Base (e.g., AcO⁻) removes a proton intermediate->step3 product 5-Bromoisovanillin step3->product

Caption: Mechanism of electrophilic bromination of isovanillin.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)≥98%Sigma-Aldrich
Glacial Acetic AcidACS Reagent GradeFisher ScientificCorrosive and flammable. [1][2]
Bromine≥99.5%Acros OrganicsHighly toxic and corrosive. [3]
Sodium ThiosulfateAnhydrous, ≥98%VWRUsed to quench excess bromine.
Sodium BicarbonateACS Reagent GradeEMD MilliporeUsed for neutralization.
Ethanol200 Proof, AnhydrousDecon LabsFor recrystallization.
Deionized Water
125 mL Erlenmeyer Flask
Magnetic Stirrer and Stir Bar
Burette or Dropping FunnelFor controlled addition of bromine solution.
Ice Bath
Büchner Funnel and Filter FlaskFor vacuum filtration.
Whatman Filter Paper
Round-bottom Flask and CondenserFor recrystallization.
Rotary Evaporator

Experimental Protocol

This protocol is adapted from established procedures for the bromination of vanillin. [4][5]

Experimental_Workflow prep 1. Preparation of Isovanillin Solution Dissolve isovanillin in glacial acetic acid. bromination 2. Bromination Slowly add bromine solution at room temperature with stirring. prep->bromination reaction 3. Reaction Stir for 2 hours at room temperature. bromination->reaction quench 4. Quenching Pour reaction mixture into ice-cold water. reaction->quench neutralize 5. Neutralization & Excess Br₂ Removal Add sodium thiosulfate, then neutralize with sodium bicarbonate. quench->neutralize filtration 6. Isolation Collect the crude product by vacuum filtration. neutralize->filtration purification 7. Purification Recrystallize from ethanol/water. filtration->purification drying 8. Drying Dry the purified product under vacuum. purification->drying characterization 9. Characterization Analyze by NMR, IR, and MS. drying->characterization

Caption: Experimental workflow for the bromination of isovanillin.

Step-by-Step Methodology:

  • Preparation of Isovanillin Solution: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3.0 g of isovanillin in 15 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 1.1 mL of bromine in 10 mL of glacial acetic acid. Caution: This step should be performed in a well-ventilated fume hood. [4]

  • Bromination Reaction: Slowly add the bromine solution dropwise to the stirred isovanillin solution over a period of 10-15 minutes at room temperature. The reaction mixture will likely change color.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing 50 g of crushed ice.

    • Stir the mixture until the ice has melted. A precipitate of the crude product should form.

    • To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange/yellow color of bromine disappears. [5][6] * Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold deionized water.

  • Purification:

    • Transfer the crude solid to a flask for recrystallization.

    • Recrystallize the product from a mixture of ethanol and water (approximately 50:50 v/v) to obtain a purified solid. [6] * Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [1][2]* Fume Hood: All operations involving bromine and glacial acetic acid must be conducted in a well-ventilated chemical fume hood. [1][3]* Bromine: Bromine is highly toxic, corrosive, and can cause severe burns. [3]Handle with extreme care and have a bromine spill kit readily available. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention. [3]* Glacial Acetic Acid: Glacial acetic acid is corrosive and flammable. [2]Avoid inhalation of vapors and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and brominated waste should be collected in designated containers.

Characterization and Expected Results

The final product, 5-bromoisovanillin, should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Technique Expected Results for 5-Bromoisovanillin
Appearance Off-white to pale yellow solid
Melting Point Approximately 125-127 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.8 (s, 1H, -CHO), 7.4-7.6 (m, 2H, Ar-H), 6.1 (s, 1H, -OH), 3.9 (s, 3H, -OCH₃) [4][7]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 190-191 (C=O), 148-150 (Ar-C), 125-130 (Ar-C), 110-115 (Ar-C), 56-57 (-OCH₃) [4]
IR (KBr) ν (cm⁻¹): 3200-3400 (O-H stretch, broad), 2800-2900 (C-H stretch, aldehyde), 1670-1690 (C=O stretch, aldehyde), 1580-1600 (C=C stretch, aromatic), 1200-1300 (C-O stretch), 600-700 (C-Br stretch) [4][8][9]
Mass Spectrometry (EI) m/z: 230/232 (M⁺/M⁺+2, characteristic 1:1 ratio for bromine isotopes), other fragments corresponding to loss of functional groups. [4][6]

Interpretation of Results:

  • ¹H NMR: The presence of two aromatic protons as multiplets and singlets for the aldehyde, hydroxyl, and methoxy protons confirms the substitution pattern.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

  • IR Spectroscopy: The characteristic stretching frequencies of the hydroxyl, aldehyde carbonyl, and C-Br bonds should be present.

  • Mass Spectrometry: The molecular ion peak with the characteristic isotopic pattern for a single bromine atom is a key indicator of successful bromination. [10]

References

  • Boiko, Y. A., et al. (Year). Analgesic and anti-inflammatory activity of vanillin and its derivatives. Journal Name, Volume(Issue), Pages.
  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
  • ChemRxiv. (n.d.). IR of Vanillin: A classic study with a twist.
  • Google Patents. (n.d.). CN105439837A - Synthetic method of 6-Bromoisovanillin.
  • Chegg.com. (2021, March 28). Solved Label the 1H NMR Spectrum for 5-bromovanillin.
  • ResearchGate. (n.d.). Mass Spectra (b) of brominated vanillin.
  • SpectraBase. (n.d.). 5-Bromovanillin - Optional[1H NMR] - Spectrum.
  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Retrieved from a university chemistry lab manual source.
  • PubChem. (n.d.). 5-Bromovanillin.
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (This is a general reference to a type of authoritative source where such protocols are found).
  • Scipioni, M., et al. (Year). Synthesis and antioxidant activity of vanillin derivatives. Journal Name, Volume(Issue), Pages.
  • Li, et al. (Year). Synthesis of dendrimers from vanillin with antioxidant properties. Journal Name, Volume(Issue), Pages.
  • Mourtzinos, et al. (Year). Antibacterial effect of carboxylic acid obtained by oxidation of vanillin. Journal Name, Volume(Issue), Pages.
  • ChemTalk. (n.d.). IR Spectrum Table.
  • University of Illinois Springfield. (n.d.). Infrared Spectroscopy.
  • MDPI. (n.d.). Synthesis of a Hybrid Molecule Based on Biologically Active 5Z,9Z-Eicosadienoic Acid and Vanillin.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

Sources

Application Notes & Protocols: Leveraging 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, also known as 2-Bromoisovanillin, is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile scaffold in pharmaceutical research.[1] Its unique substitution pattern, featuring a reactive aldehyde, a phenolic hydroxyl group, a methoxy group, and a bromine atom, provides multiple points for synthetic modification, making it an essential building block for constructing complex molecules with diverse biological activities.[1][2] This guide provides an in-depth exploration of its applications in drug discovery, focusing on its role in the development of anti-inflammatory, anticancer, and antimicrobial agents. We present detailed, field-proven protocols for the synthesis of key derivatives and the execution of critical biological assays, designed to empower researchers in their quest for novel therapeutics.

Compound Profile and Strategic Importance

This compound (Molecular Formula: C₈H₇BrO₃) is a crystalline solid that serves as a pivotal intermediate in synthetic organic chemistry.[1] The strategic placement of its functional groups is key to its utility:

  • Aldehyde Group: Readily participates in reactions like Schiff base formation, aldol condensations, and oxidations, allowing for the introduction of diverse nitrogen-containing heterocycles and other functionalities.[3][4]

  • Hydroxyl and Methoxy Groups: These electron-donating groups modulate the reactivity of the aromatic ring and provide sites for O-alkylation or other modifications to fine-tune pharmacokinetic properties.

  • Bromine Atom: Offers a site for cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex bi-aryl systems or the introduction of other functional groups, significantly expanding the accessible chemical space.

This multi-functional nature allows chemists to systematically modify the core structure, generating libraries of derivatives to probe structure-activity relationships (SAR) for various biological targets.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₇BrO₃ [1]
Molecular Weight 231.04 g/mol [1]
Appearance White to off-white crystalline powder [1]
Melting Point 125-127 °C
Synonyms 2-Bromoisovanillin, 6-Bromoisovanillin [1][5]

| CAS Number | 2973-59-3 |[5] |

G Figure 1: Structure of this compound cluster_molecule C1 C C2 C C1->C2 Br Br C1->Br Br C3 C C2->C3 OH OH C2->OH OH C4 C C3->C4 CHO CHO C3->CHO CHO C5 C C4->C5 C6 C C5->C6 OCH3 OCH3 C5->OCH3 OCH₃ C6->C1

Caption: Chemical structure of this compound.

Core Application: Anti-inflammatory Drug Discovery

Chronic inflammation is a key driver of numerous diseases. Derivatives of this compound have demonstrated significant potential as potent anti-inflammatory agents by modulating critical signaling pathways.[6]

Mechanism of Action: Inhibition of Inflammatory Mediators

Research has shown that this compound can potently suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] The primary mechanism involves the dual inhibition of the NF-κB and MAPK signaling cascades.[6][7]

Key Actions:

  • Suppression of Pro-inflammatory Enzymes: It significantly reduces the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This action directly curtails the production of key inflammatory mediators: nitric oxide (NO) and prostaglandin E2 (PGE₂).[6][8]

  • Downregulation of Cytokines: The compound effectively reduces the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][8]

  • Inhibition of NF-κB Pathway: It prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby shutting down the transcription of inflammatory genes.[6]

  • Inactivation of MAPK Pathway: The compound inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs), specifically Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[6]

AntiInflammatory_Pathway cluster_nucleus Inside Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Cascade (ERK, JNK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB / IκBα (Inactive Complex) IKK->NFKB_IKB Phosphorylates IκBα Compound 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde Compound->MAPK Inhibits Compound->IKK Inhibits NFKB NF-κB (Active) NFKB_IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Inflammatory_Genes->Mediators Leads to Production of

Caption: Anti-inflammatory signaling pathway inhibited by this compound.

Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol is fundamental for quantifying the anti-inflammatory effect of synthesized compounds by measuring nitrite, a stable breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve (0-100 µM)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values against the NaNO₂ standard curve.

Application in Anticancer Research

The structural framework of this compound is a fertile ground for developing novel cytotoxic agents. Its derivatives have shown promise against various cancer cell lines.[9]

Promising Derivatives and Their Targets
  • Chalcones: Chalcones synthesized via Claisen-Schmidt condensation of this compound derivatives with appropriate acetophenones have demonstrated moderate cytotoxic activity against breast cancer cell lines like MCF-7.[10]

  • Thiosemicarbazones: Organotin(IV) complexes of thiosemicarbazone derivatives have shown anticancer properties against human colon cancer cells (HCT 116).[4]

  • Sulphonamides: Complex sulphonamide structures incorporating the brominated methoxyphenyl moiety have exhibited potent, nanomolar antiproliferative activity against breast adenocarcinoma (MCF7), with evidence suggesting tubulin as the molecular target.[11]

Table 2: Anticancer Activity of Selected Derivative Classes

Derivative Class Cancer Cell Line Reported Activity (IC₅₀) Mechanism of Action Reference
Chalcone MCF-7 (Breast) 42.19 µg/mL Not specified [10]
Thiosemicarbazone Complex HCT 116 (Colon) Activity reported Not specified [4]

| Sulphonamide | MCF7 (Breast) | Sub-micromolar/nanomolar | Tubulin polymerization inhibitor |[11] |

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Treat cells with a range of concentrations of the synthesized compounds. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Application in Antimicrobial Agent Development

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Derivatives of this compound, especially Schiff bases, have shown significant antimicrobial potential.[4][9]

Synthesis of Antimicrobial Schiff Base Derivatives

Schiff bases are readily synthesized by the condensation of the aldehyde group with a primary amine. This reaction provides a straightforward method to generate large libraries of compounds for screening. The resulting imine (-C=N-) or azomethine group is crucial for the observed biological activity.[4]

Caption: General reaction scheme for synthesizing Schiff base derivatives.

Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • This compound (1 equivalent)

  • A primary amine (e.g., aniline or a substituted aniline) (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound in a minimum amount of hot absolute ethanol in a round-bottom flask.

  • Amine Addition: In a separate flask, dissolve the primary amine in absolute ethanol. Add this solution dropwise to the aldehyde solution while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid Schiff base product will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds (stock solution in DMSO)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria + medium) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

This compound is unequivocally a privileged scaffold in pharmaceutical research. Its synthetic tractability allows for the creation of diverse molecular architectures tailored to interact with specific biological targets. The demonstrated applications in developing anti-inflammatory, anticancer, and antimicrobial agents highlight its significant potential.

Future research should focus on:

  • Lead Optimization: Systematically modifying lead compounds derived from this scaffold to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Mechanism Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by the most active derivatives.

  • In Vivo Studies: Advancing the most promising compounds from cellular assays to preclinical animal models to evaluate their efficacy and safety in a physiological context.

By continuing to explore the rich chemistry of this versatile building block, the scientific community can unlock new avenues for the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds.
  • Fatima, G. A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health.
  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Kim, K.-N., et al. (2016). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97.
  • BenchChem. (n.d.). Validating the Biological Potential of 2-Bromo-5-hydroxybenzaldehyde Derivatives: A Comparative Guide.
  • Fikroh, R. A., et al. (n.d.). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde 2973-59-3.
  • Lee, H., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • Álvarez, R., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.
  • BenchChem. (n.d.). A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes.
  • Paul, P., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed.

Sources

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Benzaldehydes in Agrochemical R&D

In the landscape of modern agrochemical research, the development of novel, effective, and environmentally conscious crop protection agents is paramount. Substituted aromatic aldehydes are a cornerstone of this research, serving as highly versatile intermediates or "synthons." Their value lies in the reactivity of the aldehyde group, which can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. The specific substituents on the aromatic ring—halogens, hydroxyls, and alkoxy groups—further modulate the molecule's reactivity and impart specific physicochemical properties to the final product, influencing its biological activity, uptake, and translocation within the target organism.

This guide focuses on 5-Bromo-2-hydroxy-4-methoxybenzaldehyde , a trifunctionalized aromatic aldehyde. The unique arrangement of its functional groups makes it a particularly valuable building block for synthesizing diverse molecular scaffolds with potential applications as fungicides, herbicides, and insecticides.

  • Aldehyde Group (-CHO): The primary site for synthetic elaboration, enabling condensations, oxidations, and reductions.

  • Hydroxyl Group (-OH): A key participant in cyclization reactions (e.g., coumarin synthesis) and a site for etherification to introduce further diversity. Its acidity and hydrogen-bonding capability can be critical for target binding.

  • Bromine Atom (-Br): Often considered a "bioisostere" for a methyl group, it increases lipophilicity, which can enhance membrane permeability. Its electron-withdrawing nature and size can significantly improve the binding affinity of the final molecule to its biological target, a phenomenon frequently exploited in drug and pesticide design.

  • Methoxy Group (-OCH₃): This group modulates solubility and electronic properties and can influence the metabolic stability of the final compound.

This document provides detailed protocols for the synthesis of the title compound and its subsequent derivatization into established classes of bioactive agrochemicals.

Part 1: Synthesis of the Core Intermediate: this compound

The most direct route to this compound is the regioselective electrophilic bromination of the commercially available precursor, 2-hydroxy-4-methoxybenzaldehyde. The directing effects of the activating hydroxyl and methoxy groups are crucial. The hydroxyl group is a powerful ortho-, para-director. Since the para position (position 5) is available, it is the primary site of electrophilic attack.

Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis of the title compound. The primary challenge is controlling the reaction to prevent the formation of di-brominated products and to separate the desired 5-bromo isomer from the minor 3-bromo isomer that may also form[1].

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C. Causality Note: Portion-wise addition of NBS at low temperature is critical to control the reaction's exothermicity and minimize the formation of undesired side products.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding cold deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield a crude solid.

  • Isolation: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The desired 5-bromo isomer is typically the major product and can be isolated from the 3-bromo isomer[1].

  • Final Product: Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from an ethanol/water mixture to obtain this compound as a crystalline solid.

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇BrO₃PubChem[2]
Molecular Weight 231.04 g/mol PubChem[3]
Appearance White to light yellow crystalline powderGeneric[4]
Melting Point 98-100 °C (for isomer)Generic[4]
SMILES COC1=C(C=C(C(=C1)O)C=O)BrPubChem[2]
Synthesis and Purification Workflow

G A 1. Dissolve 2-hydroxy-4- methoxybenzaldehyde in Acetonitrile B 2. Cool to 0°C A->B C 3. Add NBS (1.05 eq) portion-wise B->C D 4. Stir & Monitor by TLC C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography (Silica Gel) F->G H 8. Isolate 5-Bromo Isomer G->H I 9. Recrystallize H->I J Final Product: 5-Bromo-2-hydroxy-4- methoxybenzaldehyde I->J

Caption: Workflow for the synthesis and purification of this compound.

Part 2: Application in Agrochemical Synthesis

The strategic placement of the reactive groups in this compound allows for its derivatization into several classes of known agrochemicals. The following protocols are based on well-established synthetic transformations successfully applied to analogous structures like 4-bromo-2-hydroxybenzaldehyde[5].

Application I: Synthesis of Fungicidal Coumarin Derivatives

Coumarins (benzopyrones) are a class of natural products known for their diverse biological activities, including potent antifungal properties[5]. The synthesis of a brominated and methoxylated coumarin from the title compound can be achieved via the Perkin reaction.

Protocol: Perkin Reaction for 7-Bromo-8-methoxycoumarin Synthesis

  • Setup: In a round-bottom flask, create a homogenous mixture of this compound (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

  • Heating: Heat the reaction mixture to 140-150°C using an oil bath and maintain this temperature for 5-7 hours with vigorous stirring.

  • Hydrolysis: After cooling to approximately 80°C, carefully pour the mixture into a beaker containing ice-cold water (50 mL). Stir until the oily product solidifies.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove any unreacted reagents, and air dry.

  • Purification: Recrystallize the crude product from ethanol to yield the purified 7-Bromo-8-methoxycoumarin derivative.

G reactant 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde reagents + Acetic Anhydride + Sodium Acetate (Perkin Reaction) reactant->reagents Heat (140-150°C) product Potential Fungicide: Substituted Coumarin reagents->product

Caption: Synthesis of coumarins via the Perkin reaction.

Application II: Synthesis of Herbicidal Schiff Base Derivatives

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of herbicides[5]. The imine bond is crucial for their biological activity.

Protocol: Synthesis of a Substituted N-arylimine

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol (15 mL) in a round-bottom flask.

  • Amine Addition: In a separate flask, dissolve a substituted aniline (e.g., 4-chloroaniline) (1.0 eq) in ethanol (10 mL). Add this solution dropwise to the aldehyde solution with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for 2-3 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture in an ice bath. Filter the precipitated Schiff base, wash with a small amount of cold ethanol, and dry under vacuum.

Application III: Synthesis of Insecticidal Chalcone Scaffolds

Chalcones are precursors to flavonoids and are known for their insecticidal and antimicrobial properties. They are synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Base Solution: In a flask, dissolve sodium hydroxide (2.0 eq) in a 1:1 mixture of ethanol and water. Cool to room temperature.

  • Reactant Addition: To this basic solution, add the desired acetophenone (e.g., 4-methylacetophenone) (1.0 eq) followed by the dropwise addition of a solution of this compound (1.0 eq) in ethanol.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The solution will typically turn cloudy or form a thick precipitate.

  • Work-up: Pour the reaction mixture into crushed ice and acidify to pH 2-3 with dilute hydrochloric acid.

  • Isolation: Filter the resulting solid, wash with copious amounts of cold water until the washings are neutral, and dry.

  • Purification: Recrystallize the crude chalcone from ethanol.

G Start This compound Amine + Substituted Aniline (Condensation) Start->Amine EtOH, H⁺ Acetophenone + Substituted Acetophenone (Claisen-Schmidt) Start->Acetophenone EtOH, NaOH SchiffBase Potential Herbicide: Schiff Base Derivative Amine->SchiffBase Chalcone Potential Insecticide: Chalcone Derivative Acetophenone->Chalcone

Caption: Key synthetic pathways from the title compound to potential agrochemicals.

Conclusion and Future Outlook

This compound is a strategically designed intermediate with significant potential for the synthesis of novel agrochemicals. The protocols outlined in this guide demonstrate its utility in accessing diverse and biologically relevant scaffolds such as coumarins, Schiff bases, and chalcones. The presence of the bromine atom and the specific substitution pattern provide a strong foundation for developing next-generation crop protection agents with enhanced efficacy. Future research should focus on building libraries of these derivatives and conducting systematic biological screening to establish structure-activity relationships (SAR) and identify lead compounds for further development.

References

  • Vertex AI Search Result. (2025).
  • ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Mol-Instincts. (n.d.). 2-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 4-Bromo-2-hydroxybenzaldehyde in Agrochemical Development.
  • ResearchGate. (2017). How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?.
  • PubChemLite. (2025). This compound (C8H7BrO3).
  • SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
  • MDPI. (n.d.).
  • ChemBK. (2024). 2-bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • PubMed Central. (2023). 2-Methoxybenzaldehyde effectively repels ants.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97.

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Application Notes & Protocols: The Strategic Utility of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: AN-BHMB-202601

Abstract: This document provides a comprehensive technical guide on the application of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS No. 2973-59-3), a key brominated vanillin derivative, as a strategic intermediate in the synthesis of complex pharmaceutical agents. We will elucidate its physicochemical properties, provide validated protocols for its synthesis and purification, and detail its application in the development of high-value therapeutics, including the anti-Alzheimer's drug, Galanthamine. The causality behind critical protocol steps is explained to empower researchers in adapting and troubleshooting these methods.

Introduction and Strategic Importance

2-Bromo-5-hydroxy-4-methoxybenzaldehyde, also known as 6-Bromoisovanillin, is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile building block in modern medicinal chemistry.[1][2] Its structure is distinguished by three key functional groups—aldehyde, hydroxyl, and methoxy—along with a strategically positioned bromine atom. This unique arrangement offers multiple reactive sites, enabling chemists to perform sequential and regioselective modifications essential for constructing complex molecular architectures.[1]

The presence of the bromine atom is particularly significant, as it provides a handle for carbon-carbon bond formation via cross-coupling reactions, a cornerstone of modern drug synthesis.[3] Concurrently, the aldehyde and hydroxyl groups allow for a wide array of classical transformations, including condensations, etherifications, and oxidations. This multifunctionality has positioned 2-Bromo-5-hydroxy-4-methoxybenzaldehyde as a critical intermediate in the synthesis of several pharmacologically active compounds. Notably, it is a documented precursor in a kilogram-scale synthesis of (-)-Galanthamine, an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[4] Furthermore, recent studies have explored its derivatives for potent anti-inflammatory and anti-cancer activities, underscoring its broad potential in drug discovery.[5][6]

Physicochemical Properties and Characterization

Accurate characterization of the starting intermediate is fundamental to the success of any synthetic campaign. The table below summarizes the key physical and chemical properties of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

PropertyValueSource(s)
IUPAC Name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde[7]
Synonyms 6-Bromoisovanillin, 5-Bromoisovanillin[4][7]
CAS Number 2973-59-3[2]
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
Appearance White to light yellow crystalline powder[2][8]
Melting Point 98-100 °C[2]
Solubility Soluble in dichloromethane, ethyl acetate, and other organic solvents.
Spectroscopic Profile:

Proper identification is confirmed through spectroscopic analysis. While spectra should be run on each new batch, the following provides expected characteristics for validation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aldehydic proton (~9.8 ppm, singlet), the phenolic hydroxyl proton (~6.0-7.0 ppm, broad singlet, can exchange with D₂O), the methoxy protons (~3.9 ppm, singlet), and the two aromatic protons (~7.0-7.5 ppm, appearing as singlets or narrow doublets due to their para relationship).[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the aldehydic carbon (~190 ppm), the aromatic carbons attached to oxygen (~145-155 ppm), the aromatic carbon attached to bromine (~110-120 ppm), and the methoxy carbon (~56 ppm).[10]

  • IR (Infrared) Spectroscopy: Expect characteristic absorption bands for the phenolic O-H stretch (~3200-3400 cm⁻¹, broad), the aromatic C-H stretch (~3000-3100 cm⁻¹), the aldehydic C-H stretch (~2750 and 2850 cm⁻¹, often two bands), the strong C=O stretch of the aldehyde (~1650-1670 cm⁻¹), and C=C stretching of the aromatic ring (~1500-1600 cm⁻¹).[9]

Synthesis and Purification Protocols

The following protocols describe a reliable method for the laboratory-scale synthesis and purification of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde from isovanillin.

Synthesis via Electrophilic Bromination of Isovanillin

This procedure involves the regioselective bromination of isovanillin. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position ortho to the powerful hydroxyl activating group and meta to the aldehyde deactivating group is sterically unhindered and electronically favored for electrophilic substitution.

G start Isovanillin in Acetic Acid add_br2 Add Bromine (Br₂) dropwise at 0-5°C start->add_br2 Temperature control prevents over-bromination stir Stir at Room Temperature (Monitor by TLC) add_br2->stir Allows reaction to complete precipitate Quench with Ice-Water stir->precipitate Product is poorly soluble in water, forcing precipitation filter Filter Crude Product precipitate->filter wash Wash with Cold Water filter->wash Removes residual acid and salts dry Dry Under Vacuum wash->dry end_product Crude 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde dry->end_product

Caption: Workflow for the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve isovanillin (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of isovanillin).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred isovanillin solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow, controlled addition of bromine at low temperatures is critical to prevent the formation of di-brominated byproducts and to ensure regioselectivity.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.

  • Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-water (approx. 10x the volume of the reaction mixture) with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product, leveraging the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures.[11]

G crude Crude Product dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) crude->dissolve Ensures saturation upon cooling cool Slowly Cool to Room Temp, then in Ice Bath dissolve->cool Slow cooling promotes large, pure crystal growth crystallize Crystals Form cool->crystallize filter Filter Pure Crystals crystallize->filter wash Wash with Cold Solvent filter->wash Removes soluble impurities from crystal surface dry Dry Under Vacuum wash->dry pure_product Pure 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde (>97%) dry->pure_product analysis Characterize by MP, NMR, IR pure_product->analysis Final Quality Control

Caption: General workflow for purification and final product validation.

Protocol:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system.

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating it is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Causality Note: Slow cooling is essential. Rapid cooling traps impurities within the crystal lattice, reducing the effectiveness of the purification.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to yield the final product with high purity (>97%).

  • Validation: Confirm the purity and identity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR).

Application in Drug Synthesis: (-)-Galanthamine

A prime example of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde's utility is its role as a key intermediate in the synthesis of (-)-Galanthamine, an important therapeutic for Alzheimer's disease.[4] The intermediate provides the core substituted aromatic ring required for the final drug structure.

The key transformation involves an intramolecular oxidative phenolic coupling. The structure of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is used to build a more complex precursor which then undergoes cyclization to form the core tetracyclic ring system of Galanthamine.

G intermediate 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde step1 Multi-step conversion to N-(4-hydroxy-phenethyl) derivative intermediate->step1 Builds second aromatic ring and amine linker precursor Key Precursor Molecule step1->precursor step2 Oxidative Phenolic Coupling (e.g., using K₃Fe(CN)₆) precursor->step2 Critical C-C bond formation to create ring system cyclized Tetracyclic Core Formation step2->cyclized final_steps Further functional group manipulations cyclized->final_steps galanthamine (-)-Galanthamine final_steps->galanthamine

Caption: High-level synthetic pathway from the intermediate to Galanthamine.

This application highlights the strategic value of the intermediate's specific substitution pattern, which ultimately dictates the structure and stereochemistry of the final active pharmaceutical ingredient (API).[4]

Safety and Handling

Proper handling of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is essential. It is classified as an irritant and may cause allergic skin reactions.[7][12]

Safety AspectGuidelineSource(s)
GHS Hazard Statements H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects.[7][13]
Personal Protective Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat. Use in a well-ventilated fume hood. Avoid inhaling dust.[13][14]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. May be air sensitive.[14][15]
First Aid (Eyes/Skin) In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water.[13][14]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

2-Bromo-5-hydroxy-4-methoxybenzaldehyde is a high-value intermediate whose utility in pharmaceutical synthesis is well-established. Its multifunctional nature allows for diverse and complex chemical transformations, making it a cornerstone for the synthesis of drugs like Galanthamine and a promising scaffold for the discovery of new therapeutic agents targeting inflammation and cancer. The protocols and insights provided in this document are designed to equip researchers with the knowledge to confidently and safely utilize this versatile chemical building block in their drug development programs.

References

  • (No Source Provided)
  • ResearchGate. (2017). How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • PubChemLite. (n.d.). This compound (C8H7BrO3).
  • National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • (No Source Provided)
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  • PubMed. (2018). The vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde induces aberrant mitotic progression and enhances radio-sensitivity accompanying suppression the expression of PLK1 in esophageal squamous cell carcinoma.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
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  • ChemBK. (2024). 2-bromo-5-hydroxy-4-methoxybenzaldehyde.
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  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • (No Source Provided)

Sources

Application Note: Quantitative Analysis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring bromine, hydroxyl, and methoxy functional groups, makes it a versatile building block for creating complex therapeutic agents.[1][2] Given its role in synthetic chemistry and drug development, the ability to accurately and reliably quantify this compound is paramount. This ensures the quality of starting materials, allows for precise monitoring of reaction kinetics, and is essential for the quality control of final products.

This document provides detailed, validated protocols for the quantification of this compound, tailored for researchers, quality control analysts, and drug development professionals. We will primarily focus on a highly specific and robust High-Performance Liquid Chromatography (HPLC) method, followed by a simpler, rapid UV-Vis Spectrophotometric method for screening purposes. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are structured to align with the principles of analytical method validation outlined in the ICH Q2(R2) guidelines.[3][4][5]

Analyte Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₇BrO₃[1][6]
Molecular Weight 231.04 g/mol [1][6]
CAS Number 2973-59-3[1][6]
Appearance White to off-white crystalline powder[1]
Melting Point ≤ 95 °C[1]
Synonyms 2-Bromoisovanillin[1]

Principle Methodology: Reversed-Phase HPLC (RP-HPLC)

For the accurate and specific quantification of this compound, especially in the presence of impurities or other reactants, RP-HPLC is the method of choice. This technique separates compounds based on their polarity. A non-polar stationary phase (the column) is used with a polar mobile phase. Non-polar compounds, like our analyte, will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. The amount of analyte is quantified by measuring the detector response (absorbance) against a calibration curve prepared from a certified reference standard.

HPLC Experimental Protocol

This protocol is designed to be a self-validating system, where system suitability checks are incorporated to ensure the reliability of results on a day-to-day basis.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Column C18, 4.6 x 250 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Reagents and Materials:

  • This compound Reference Standard (Purity ≥ 99%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade)

  • Methanol (HPLC Grade)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Degas both Mobile Phase A and B for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Calibration Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing an expected amount of the analyte.

    • Dissolve the sample in Methanol and dilute with the mobile phase to bring the final concentration within the calibration range (e.g., ~50 µg/mL).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Workflow:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

    • Perform a check standard injection every 10-15 sample injections to monitor system performance.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Solvent A->B C Dilute to Concentration B->C D Filter with 0.45µm Filter C->D F Inject into HPLC D->F E Equilibrate System E->F G Separation on C18 Column F->G H UV Detection at 254 nm G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Calculate Concentration J->K caption HPLC Analysis Workflow

Caption: High-level workflow for HPLC quantification.

Method Validation Summary (per ICH Q2(R2))

The described HPLC method must be validated to demonstrate its suitability for its intended purpose.[5] The following table summarizes the key validation parameters and typical acceptance criteria.[7]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is free from interference from blank, placebo, and known impurities. Peak purity index > 0.999.To ensure the signal measured is only from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between concentration and response.
Range 5 - 100 µg/mLThe interval where the method is accurate, precise, and linear.[5]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.To measure the closeness of the test results to the true value.
Precision (RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%To assess the degree of scatter between a series of measurements.
LOD Signal-to-Noise ratio of 3:1 (e.g., ~0.5 µg/mL)The lowest amount of analyte that can be detected.
LOQ Signal-to-Noise ratio of 10:1 (e.g., ~1.5 µg/mL)The lowest amount of analyte that can be quantified with suitable precision and accuracy.
Robustness %RSD ≤ 2.0% after deliberate small changes in method parameters (e.g., flow rate ±0.1, pH ±0.2).To measure the method's capacity to remain unaffected by small variations.

Secondary Method: UV-Vis Spectrophotometry

For rapid, high-throughput screening of relatively pure samples, UV-Vis spectrophotometry offers a viable alternative. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. This method is less specific than HPLC as any compound that absorbs at the analytical wavelength will interfere with the measurement.

UV-Vis Experimental Protocol

Instrumentation and Materials:

  • Double-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Methanol (Spectroscopic Grade)

  • Reference Standard and other materials as listed in Section 2.1.

Procedure:

  • Determination of λmax (Wavelength of Maximum Absorbance):

    • Prepare a ~10 µg/mL solution of this compound in Methanol.

    • Scan the solution from 400 nm to 200 nm against a Methanol blank.

    • Identify the wavelength of maximum absorbance (λmax). This will be the analytical wavelength used for quantification.

  • Preparation of Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in Methanol.

    • Create a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with Methanol.

    • Measure the absorbance of each standard at the predetermined λmax, using Methanol as the blank.

    • Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis:

    • Prepare a sample solution in Methanol with a concentration expected to fall within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of the analyte using the equation from the linear regression.

UVVis_Workflow A Prepare Standards & Sample in Methanol B Determine λmax via Scan (e.g., 200-400 nm) A->B C Measure Absorbance of Standards at λmax A->C E Measure Sample Absorbance A->E D Generate Calibration Curve (Abs vs. Conc.) C->D F Calculate Concentration using Calibration Curve D->F E->F caption UV-Vis Quantification Workflow

Caption: General workflow for UV-Vis quantification.

Concluding Remarks

The choice of analytical method depends on the specific requirements of the analysis. The RP-HPLC method detailed herein provides a robust, specific, and accurate platform for the quantification of this compound, suitable for rigorous quality control and research applications. The UV-Vis spectrophotometric method serves as a valuable tool for rapid screening of pure samples where high specificity is not required. For all quantitative work intended for regulatory submission or critical decision-making, a full method validation according to ICH guidelines is mandatory.[3][8]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.
  • ECHEMI. (n.d.). 2973-59-3, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Formula.
  • Javed, S., et al. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH National Library of Medicine.
  • Tokyo Chemical Industry. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • PubChemLite. (n.d.). This compound (C8H7BrO3).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97.

Sources

purification techniques for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the purification of this compound. Tailored for researchers, scientists, and professionals in drug development, this guide explains the fundamental principles and provides step-by-step instructions for achieving high purity of this valuable chemical intermediate.

Introduction: The Importance of Purity

This compound is a substituted aromatic aldehyde that serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.[1][2] Its utility stems from the specific arrangement of its functional groups—a reactive aldehyde, a phenolic hydroxyl group, a methoxy group, and a bromine atom—which allow for diverse synthetic transformations.[3]

The primary synthetic route to this and related compounds is often the direct electrophilic bromination of a 2-hydroxy-4-methoxybenzaldehyde precursor.[3][4] A significant challenge of this synthesis is the potential formation of isomeric byproducts, such as 3-Bromo-2-hydroxy-4-methoxybenzaldehyde.[4] The presence of these impurities can lead to difficulties in subsequent reactions, lower yields, and complications in the isolation and characterization of the desired final product. Therefore, robust purification is not merely a recommendation but a critical step to ensure the success of the synthetic workflow.

Compound Profile: this compound and Related Isomers

PropertyDataSource(s)
Molecular Formula C₈H₇BrO₃[5]
Molecular Weight 231.04 g/mol [5]
Appearance Light beige to yellow crystalline solid[1][6]
Melting Point 125-127 °C (for isomer 5-Bromo-2-hydroxy-3-methoxybenzaldehyde)[5][6]
Solubility Soluble in methanol, ethanol, acetone; slightly soluble in water[1][7]

Safety and Handling: A Prerequisite for Success

Proper handling of this compound is essential due to its hazardous properties. The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[8][9]

Hazard Summary and Personal Protective Equipment (PPE)

HazardGHS ClassificationRecommended PPESource(s)
Skin Irritation Category 2Nitrile gloves, Lab coat[8]
Eye Irritation Category 2Safety glasses with side shields or goggles[5][8]
Respiratory Irritation STOT SE 3Use only in a well-ventilated area or chemical fume hood[5]

Handling and Storage:

  • Always handle this compound within a chemical fume hood to avoid inhalation of dust.[9]

  • Avoid contact with skin and eyes by wearing the appropriate PPE.[10]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated location.[1] The compound may be air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[11]

  • Keep away from strong oxidizing agents.[11]

Strategic Approach to Purification

A multi-step purification strategy is often the most effective. The choice and sequence of techniques depend on the nature and quantity of impurities. A common workflow involves an initial purification by recrystallization, followed by column chromatography if isomeric impurities persist.

G cluster_0 Purification Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Removes bulk impurities Purity Check (TLC/MP) Purity Check (TLC/MP) Recrystallization->Purity Check (TLC/MP) Assess purity Pure Product Pure Product Purity Check (TLC/MP)->Pure Product If single spot / sharp MP Column Chromatography Column Chromatography Purity Check (TLC/MP)->Column Chromatography If impurities remain Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Separates isomers Pure Fractions->Pure Product

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities, which are present in smaller amounts, will remain in the solution upon cooling while the desired compound crystallizes out.[12]

Causality Behind Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point low enough to be easily removed from the crystals.

  • Dissolve impurities well at all temperatures or not at all.

Based on literature and the compound's polarity, several solvents are viable candidates.

Potential Recrystallization Solvents

SolventBoiling Point (°C)RationaleSource(s)
Ethanol 78Often used for crystallization of related bromovanillin compounds.[13][13]
Methanol 65The compound is soluble in methanol; good for polar compounds.[7][14][7][14]
Ethyl Acetate / Heptane 77 / 98A solvent/anti-solvent system. Dissolve in hot ethyl acetate and add heptane until cloudy to induce crystallization.[12][12]
Step-by-Step Recrystallization Protocol

G Start Start Dissolution Dissolution Start->Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration If insoluble impurities Slow Cooling Slow Cooling Dissolution->Slow Cooling No insoluble impurities Hot Filtration->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Isolate crystals Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Drying Drying Wash with Cold Solvent->Drying End End Drying->End

Caption: Step-by-step workflow for the recrystallization process.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent dropwise as the temperature increases to ensure you use the minimum volume necessary.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the compound to precipitate rapidly, trapping impurities.

  • Isolation: Once the flask has reached room temperature and crystal formation appears complete, cool it further in an ice bath for about 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

Protocol 2: Silica Gel Column Chromatography

If recrystallization fails to remove all impurities, particularly isomers, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while a liquid mobile phase (eluent) passes through it.[15] Since silica gel is polar, more polar compounds adsorb more strongly and elute later.[15]

Pre-Column Analysis: Thin-Layer Chromatography (TLC)

Before setting up a column, it is imperative to determine the optimal eluent system using TLC.[4] The goal is to find a solvent mixture that gives good separation between the desired product and impurities, with a retention factor (Rf) of approximately 0.3-0.5 for the product.[16]

Common Eluent Systems for Aromatic Aldehydes

Eluent SystemPolarityCommentsSource(s)
Hexane / Ethyl Acetate Low to HighA versatile system. Start with a low polarity mix (e.g., 9:1) and increase the proportion of ethyl acetate to increase polarity.[17]
Petroleum Ether / Ethyl Acetate Low to HighSimilar to Hexane/EtOAc. A 19:1 ratio has been successfully used for a related isomer.[6]
Step-by-Step Column Chromatography Protocol

G Start Start Slurry Preparation Slurry Preparation Start->Slurry Preparation Column Packing Column Packing Slurry Preparation->Column Packing Pour slurry Sample Loading Sample Loading Column Packing->Sample Loading Add sample Elution Elution Sample Loading->Elution Add eluent Fraction Collection Fraction Collection Elution->Fraction Collection TLC Analysis of Fractions TLC Analysis of Fractions Fraction Collection->TLC Analysis of Fractions Combine Pure Fractions Combine Pure Fractions TLC Analysis of Fractions->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation End End Solvent Evaporation->End

Sources

The Strategic Synthesis of Novel Schiff Bases: An Application Guide to 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the molecular framework of a synthetic precursor is of paramount importance. This compound stands as a cornerstone aromatic aldehyde, offering a unique constellation of functional groups that are highly advantageous for the synthesis of complex organic molecules. Its structure, featuring a reactive aldehyde moiety, an acidic hydroxyl group, and the electronic-influencing methoxy and bromo substituents, makes it an exemplary candidate for the construction of Schiff bases.

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a class of compounds with remarkable versatility and a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The derivatives of substituted salicylaldehydes, such as this compound, are of particular interest. The ortho-hydroxyl group can form a stable six-membered ring through intramolecular hydrogen bonding with the azomethine nitrogen, a structural feature that enhances planarity and is often crucial for biological activity and the ability to chelate metal ions.[2] The presence of a bromine atom and a methoxy group further modulates the electronic and steric properties of the resulting Schiff base, influencing its lipophilicity, membrane permeability, and interaction with biological targets.[3]

This comprehensive guide serves as a detailed application note and protocol for researchers, medicinal chemists, and materials scientists. It provides an in-depth exploration of the synthesis of Schiff bases using this compound, elucidating the underlying chemical principles and offering a robust, step-by-step methodology for their preparation and characterization.

The Mechanistic Underpinnings of Schiff Base Formation

The synthesis of a Schiff base is a classic condensation reaction in organic chemistry. The reaction proceeds via a two-step mechanism involving the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final imine product.[4]

The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine. The subsequent elimination of a water molecule is the driving force for the reaction, often aided by azeotropic removal of water or the use of dehydrating agents. The overall reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed.

The electronic nature of the substituents on the benzaldehyde ring plays a significant role in the reaction kinetics. The electron-donating methoxy group (-OCH₃) at the para-position to the hydroxyl group increases the electron density on the aromatic ring, which can slightly deactivate the aldehyde group towards nucleophilic attack. Conversely, the electron-withdrawing bromine atom at the meta-position to the aldehyde can enhance its reactivity. This electronic interplay, combined with the steric hindrance of the substituents, influences the overall reaction rate and yield.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details a general and reliable method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline) using a conventional reflux method. This procedure can be adapted for a wide range of primary amines with minor modifications.

Materials and Reagents
  • This compound (MW: 231.04 g/mol )

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reagent Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound (2.31 g) in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved. In a separate beaker, dissolve 10 mmol of the chosen primary amine (e.g., 0.93 g of aniline) in 20 mL of absolute ethanol.

  • Reaction Mixture Assembly: To the stirred solution of the aldehyde, add the solution of the primary amine dropwise at room temperature. A color change and/or the formation of a precipitate may be observed upon addition.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation reaction.[5]

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath. Continue to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form.

    • To maximize crystallization, the flask can be placed in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and impurities.

    • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aldehyde This compound in Ethanol Mixing Mixing and Catalysis (Acetic Acid) Aldehyde->Mixing Amine Primary Amine in Ethanol Amine->Mixing Reflux Reflux (2-4 hours) Mixing->Reflux Cooling Cooling and Crystallization Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product Purified Schiff Base Drying->Product

Caption: A schematic representation of the synthetic workflow for Schiff base formation.

Characterization of the Synthesized Schiff Base

Thorough characterization of the newly synthesized Schiff base is essential to confirm its identity, structure, and purity. The following analytical techniques are recommended:

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the key functional groups in the Schiff base.

    • The disappearance of the C=O stretching band of the aldehyde (typically around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) confirms the reaction has occurred.

    • The appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹, is a definitive characteristic of the Schiff base.[6]

    • The broad O-H stretching band of the phenolic hydroxyl group will still be present, often shifted due to intramolecular hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

    • ¹H NMR: The spectrum should show the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm). A new singlet corresponding to the azomethine proton (-CH=N-) will appear, typically in the range of 8.0-9.0 ppm. The aromatic protons will show characteristic splitting patterns, and the phenolic -OH proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm) due to hydrogen bonding.

    • ¹³C NMR: The carbon spectrum will show a characteristic signal for the azomethine carbon (-C=N-) in the range of 150-165 ppm. The signal for the aldehyde carbonyl carbon (around 190 ppm) will be absent.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the product.

Expected Characterization Data Summary
Analytical TechniqueKey FeatureExpected Result
Melting Point Thermal transitionSharp and defined range
FT-IR Azomethine stretch (C=N)Strong band at 1600-1650 cm⁻¹
Aldehyde stretch (C=O)Absent
¹H NMR Azomethine proton (-CH=N-)Singlet at 8.0-9.0 ppm
Aldehyde proton (-CHO)Absent
Phenolic proton (-OH)Broad singlet >10 ppm
¹³C NMR Azomethine carbon (-C=N-)Signal at 150-165 ppm
Aldehyde carbon (-CHO)Absent
Mass Spectrometry Molecular Ion PeakCorresponds to the calculated molecular weight

Applications in Drug Development and Beyond

Schiff bases derived from this compound are not merely synthetic curiosities; they are valuable scaffolds for the development of novel therapeutic agents and functional materials.

  • Antimicrobial and Anticancer Agents: The presence of the azomethine group is a critical structural feature for the biological activity of many Schiff bases.[4] The bromo and methoxy substituents can enhance these properties. For instance, Schiff bases containing these moieties have shown promising results as anticancer and antimicrobial agents.[6] The ability of these compounds to chelate metal ions is also believed to contribute to their biological activity.

  • Coordination Chemistry and Catalysis: The ortho-hydroxy and azomethine groups form a bidentate chelation site, making these Schiff bases excellent ligands for a variety of metal ions. The resulting metal complexes have applications in catalysis, for example, in oxidation and hydrogenation reactions.[3]

  • Fluorescent Probes and Sensors: The extended π-conjugation in these Schiff bases often results in interesting photophysical properties, such as fluorescence. This makes them suitable candidates for the development of fluorescent probes for the detection of specific metal ions or biomolecules.

Illustrative Diagram of Potential Applications

Applications cluster_applications Key Application Areas SchiffBase { Schiff Base from this compound | Azomethine Core Tunable Substituents} DrugDev Drug Development Anticancer Agents Antimicrobial Agents Antiviral Agents SchiffBase->DrugDev CoordChem Coordination Chemistry Metal Complex Synthesis Catalysis SchiffBase->CoordChem Materials Materials Science Fluorescent Probes Molecular Sensors SchiffBase->Materials

Caption: Major application areas for Schiff bases derived from the title compound.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of Schiff bases. The straightforward and efficient synthetic protocols, coupled with the tunable electronic and steric properties imparted by its unique substitution pattern, make it an attractive building block for researchers in medicinal chemistry, coordination chemistry, and materials science. The resulting Schiff bases and their metal complexes hold significant promise for the development of new therapeutic agents and advanced functional materials. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel molecules with enhanced biological and chemical properties.

References

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation.
  • Wikipedia. (2024). Schiff base.
  • ResearchGate. (n.d.). Mechanism of formation Schiff base.
  • BYJU'S. (2020, July 9). Synthesis of Schiff Bases.
  • Abdel-Rahman, L. H., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 3199.
  • ResearchGate. (2023, February 3). (PDF) Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies.
  • ResearchGate. (n.d.). Synthesis of the novel bromo Schiff base HL1 and methoxy Schiff base HL2.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1279, 135017.
  • International Journal of Recent Scientific Research. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media.
  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
  • Google Patents. (n.d.). CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method.

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Application Notes & Protocols: The Synthetic Versatility of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Heterocyclic Synthesis

5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile and valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its structure is primed for reactivity: the aldehyde group is a key electrophile for condensation reactions, the ortho-hydroxyl group enables intramolecular cyclizations to form oxygen-containing heterocycles, and the methoxy and bromo substituents modulate the electronic properties and lipophilicity of the molecule. These features can significantly influence the biological efficacy and target specificity of the resulting derivatives[1].

The strategic placement of these functional groups allows chemists to construct complex molecular architectures, particularly coumarins, chalcones, and benzofurans, which are prominent scaffolds in medicinal chemistry due to their broad spectrum of pharmacological activities[2][3][4]. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis of 7-Bromo-6-methoxycoumarin Derivatives via Knoevenagel Condensation

Coumarins (2H-1-benzopyran-2-ones) are a critical class of heterocycles with applications ranging from pharmaceuticals to dyes[5]. The Knoevenagel condensation is a powerful and direct method for synthesizing substituted coumarins from 2-hydroxybenzaldehydes.[2][6] The reaction involves a base-catalyzed condensation between the aldehyde and an active methylene compound, followed by an intramolecular cyclization and dehydration.

Causality and Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine. The base's primary role is to deprotonate the active methylene compound (e.g., diethyl malonate), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The subsequent steps involve proton transfer, elimination of water (dehydration), and a final intramolecular transesterification (lactonization), driven by the proximate ortho-hydroxyl group, to form the stable benzopyrone ring system. The choice of a weak base is critical to prevent undesired side reactions, such as the Cannizzaro reaction of the aldehyde.

Visualizing the Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Aldehyde & Active Methylene Compound in Ethanol add_catalyst Add Piperidine (Catalyst) Dropwise prep_reagents->add_catalyst reflux Heat to Reflux (4-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool precipitate Pour into Ice Water cool->precipitate filtrate Filter Precipitate precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize

Caption: Experimental workflow for Knoevenagel condensation.

Detailed Protocol: Synthesis of 7-Bromo-3-ethoxycarbonyl-6-methoxycoumarin

This protocol details a standard procedure for the Knoevenagel condensation adapted for this compound.[1]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
This compound231.04102.31 g1.0
Diethyl malonate160.17121.92 g (1.82 mL)1.2
Piperidine85.150.50.043 g (0.05 mL)0.05
Ethanol (95%)46.07-25 mLSolvent

Procedure

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.31 g, 10 mmol) and diethyl malonate (1.82 mL, 12 mmol).

  • Solvation: Add 25 mL of 95% ethanol and stir the mixture until all solids are dissolved.

  • Catalyst Addition: To the stirring solution, add piperidine (0.05 mL, 0.5 mmol) dropwise using a micropipette. The addition of a basic catalyst is the key initiation step.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL).

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product, 7-Bromo-3-ethoxycarbonyl-6-methoxycoumarin, as a crystalline solid.

Part 2: Synthesis of Bromo-methoxy Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetic precursors to flavonoids and serve as a core scaffold for many biologically active molecules.[7] They are readily synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[7][8]

Causality and Mechanistic Insight

In this synthesis, a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to deprotonate the α-carbon of the acetophenone, forming a nucleophilic enolate ion.[8] This enolate then attacks the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). The use of a strong base is necessary to generate a sufficient concentration of the acetophenone enolate. The reaction is often run at room temperature or slightly below to control the rate of reaction and minimize side products.[9]

Green Synthesis Approach: The Grinding Method

A solvent-free "green" approach using a mortar and pestle has proven effective for chalcone synthesis.[8][10] This method relies on the mechanical energy from grinding to initiate the reaction between solid reactants, often with a solid base catalyst. This technique is advantageous as it reduces solvent waste, often shortens reaction times, and can lead to high yields.[8]

Detailed Protocol: Synthesis of (E)-1-(Aryl)-3-(5-bromo-2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

This protocol describes a conventional base-catalyzed Claisen-Schmidt condensation in an alcoholic solvent.[9]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
This compound231.04102.31 g1.0
Substituted Acetophenone (e.g., Acetophenone)120.15101.20 g (1.17 mL)1.0
Sodium Hydroxide (NaOH)40.00-1.0 g in 10 mL H₂OCatalyst
Rectified Spirit (Ethanol)--20 mLSolvent

Procedure

  • Setup: Dissolve this compound (2.31 g, 10 mmol) and the selected acetophenone derivative (10 mmol) in 20 mL of rectified spirit in a 250 mL flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in a cold water bath on the magnetic stirrer to maintain a temperature of 20-25°C. This is crucial to control the exothermic nature of the condensation.

  • Catalyst Addition: While stirring vigorously, add a 10% NaOH solution (1g in 10 mL water) dropwise over 30 minutes. The solution will typically become turbid and change color, indicating the onset of the reaction.[9]

  • Reaction: Continue to stir the mixture vigorously at room temperature for 4-5 hours. Monitor the reaction by TLC.

  • Neutralization & Precipitation: Once the reaction is complete, neutralize the mixture by adding 0.1-0.2N HCl dropwise until the solution is acidic (test with pH paper). This step protonates the phenoxide and precipitates the chalcone product.[9]

  • Isolation and Purification: Collect the crude chalcone by vacuum filtration, wash with cold water, and air dry. The product can be further purified by recrystallization from rectified spirit or by column chromatography on silica gel (10% ethyl acetate in hexane).[9]

Part 3: Advanced Syntheses and Biological Significance

The utility of this compound extends beyond these two primary reactions. The resulting coumarins and chalcones are themselves valuable intermediates for more complex heterocyclic systems and often exhibit significant biological activity.

From Chalcones to Aurones

Aurones (2-benzylidene-1-benzofuran-3-one) are a class of flavonoid isomers with notable biological properties. They can be synthesized from chalcone precursors through an oxidative cyclization reaction.

Protocol Highlight: Synthesis of Aurones

A common method involves the reflux of the precursor chalcone with mercuric (II) chloride in DMSO.[10] The reaction mixture is then hydrolyzed with acidified ice water to precipitate the aurone product, which is subsequently purified by recrystallization from ethanol.[10]

Antimicrobial and Antifungal Applications

Heterocyclic compounds derived from bromo-hydroxy-methoxybenzaldehydes have shown promising antimicrobial and antifungal activities.[3][11] For instance, 2-hydroxy-4-methoxybenzaldehyde, a related compound, has demonstrated potent antifungal effects against Fusarium graminearum, a major agricultural pathogen, by disrupting cell membranes and inhibiting mycotoxin biosynthesis.[12] Derivatives such as Schiff bases and hydrazones have also been investigated for their antibacterial activity against pathogens like Staphylococcus aureus.[13][14] The presence of the bromine atom can enhance these properties due to increased lipophilicity, which may improve cell membrane penetration.

Visualizing a General Antimicrobial Action Pathway

Antifungal_Mechanism HMB Bromo-Hydroxy- -Methoxybenzaldehyde Derivative Membrane Fungal Cell Membrane HMB->Membrane Targets Disruption Membrane Permeabilization & Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Enzyme & Ergosterol Inhibition Disruption->Inhibition Death Fungal Cell Death Leakage->Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action.

Conclusion

This compound is a cornerstone reagent for accessing a rich diversity of heterocyclic structures. Its predictable reactivity through established name reactions like the Knoevenagel and Claisen-Schmidt condensations provides reliable pathways to coumarins and chalcones. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in organic synthesis and drug discovery to exploit the full potential of this versatile building block in the development of novel, biologically active compounds.

References

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN - ResearchGate. ResearchGate.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI.
  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. ChemSino.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH. National Center for Biotechnology Information.
  • How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated? | ResearchGate. ResearchGate.
  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate. ResearchGate.
  • Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Bentham Science.
  • Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde - ResearchGate. ResearchGate.
  • Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Request PDF - ResearchGate. ResearchGate.
  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins - UniCA IRIS - Università degli Studi di Cagliari. Università degli Studi di Cagliari.
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. SpringerLink.
  • In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PubMed Central. National Center for Biotechnology Information.
  • A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium.ws.
  • (PDF) Heterocycle Compounds with Antimicrobial Activity - ResearchGate. ResearchGate.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem. PubChem.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. National Center for Biotechnology Information.
  • (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC - NIH. National Center for Biotechnology Information.
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed. National Center for Biotechnology Information.
  • Synthesis of substituted Coumarin derivatives and their spectral Characterization - IOSR Journal. IOSR Journal of Applied Chemistry.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. National Center for Biotechnology Information.
  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC - NIH. National Center for Biotechnology Information.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. MDPI.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. MDPI.
  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC - NIH. National Center for Biotechnology Information.

Sources

The Versatile Precursor: 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in the Vanguard of New Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Isomeric Landscape

The substituted benzaldehyde, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, and its isomers represent a class of highly functionalized organic building blocks with significant potential in the development of advanced materials. It is crucial to note a common point of ambiguity in the literature: the user-specified "this compound" is less frequently documented than its isomer, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS 2973-59-3) . Given the greater availability of scientific data and commercial sources for the latter, this guide will focus on 2-Bromo-5-hydroxy-4-methoxybenzaldehyde as a representative and powerful precursor for new material synthesis. The principles and protocols detailed herein are broadly applicable to its isomers with appropriate adjustments.

This molecule's utility is rooted in its trifunctional nature: an aldehyde group for condensation and polymerization, a phenolic hydroxyl group for chelation and property modulation, and a bromine substituent for enhanced stability and further functionalization. This unique combination allows for the rational design of polymers, coatings, and functional small molecules with tailored properties.

Physicochemical Properties of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

PropertyValueSource
CAS Number 2973-59-3[1]
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 95-102 °C[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate[3]

Core Rationale: The Chemical Logic of a Multifunctional Building Block

The efficacy of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde in materials science stems from the distinct reactivity of its three key functional groups:

  • Aldehyde Group (-CHO): This is the primary site for forming imine (-C=N-) bonds through condensation reactions with primary amines. This reaction is the foundation for creating Schiff bases, which can be small molecules or repeating units in a polymer backbone (poly(Schiff base)s).

  • Hydroxyl Group (-OH): Positioned ortho to the aldehyde, the hydroxyl group is critical. It forms a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen in its Schiff base derivatives. This structural feature enhances thermal stability and provides a perfect pocket for chelating metal ions, which is fundamental for creating catalysts and fluorescent sensors.

  • Bromine Atom (-Br): The presence of this halogen significantly influences the final material's properties. Bromine is well-known for imparting flame-retardant characteristics to polymers.[4] Its high atomic mass increases the density and thermal stability of the resulting materials. Furthermore, the C-Br bond can serve as a reactive site for post-synthetic modification via cross-coupling reactions.

  • Methoxy Group (-OCH₃): This group modulates the electronic properties of the benzene ring and can improve the solubility of the monomer and resulting polymers in organic solvents, aiding in material processing.[2]

Application Note I: High-Performance Poly(Schiff Base)s for Thermally Stable Coatings

Poly(Schiff base)s are a class of polymers recognized for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance coatings in the electronics and automotive industries.[3][5] The incorporation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde into the polymer backbone enhances these properties.

Protocol 1: Synthesis of a High-Stability Poly(Schiff Base)

This protocol details the solution polycondensation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde with a commercially available diamine, 1,4-phenylenediamine.

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • 1,4-Phenylenediamine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid (catalytic amount)

  • Methanol

  • Nitrogen gas inlet

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Monomer Dissolution: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 0.01 mol of 1,4-phenylenediamine in 20 mL of anhydrous DMF with gentle stirring.

  • Aldehyde Addition: In a separate beaker, dissolve 0.01 mol of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde in 20 mL of anhydrous DMF. Add this solution to the diamine solution in the flask.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

  • Polymerization: Heat the reaction mixture to 120 °C and maintain reflux with constant stirring for 12 hours. The progress of polymerization is often indicated by an increase in viscosity and a color change.

  • Precipitation and Isolation: After cooling to room temperature, pour the viscous polymer solution into 200 mL of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Purification: Collect the polymer by vacuum filtration, wash thoroughly with fresh methanol to remove unreacted monomers and residual solvent.

  • Drying: Dry the purified poly(Schiff base) in a vacuum oven at 80 °C for 24 hours.

Expected Characterization Data:

AnalysisCharacteristic FeatureExpected Result
FTIR Azomethine stretch (C=N)Strong absorption band around 1610-1630 cm⁻¹
Phenolic O-H stretchBroad band around 3200-3400 cm⁻¹
TGA Decomposition Temp. (Td)Onset of degradation > 350 °C, indicating high thermal stability
Solubility Qualitative AnalysisSoluble in polar aprotic solvents (e.g., DMF, DMSO)

Visualization of Polymerization Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification Diamine 1,4-Phenylenediamine in DMF Mix Combine Reactants Diamine->Mix Aldehyde 2-Bromo-5-hydroxy-4- methoxybenzaldehyde in DMF Aldehyde->Mix Catalyze Add Acetic Acid Catalyst Mix->Catalyze Reflux Reflux at 120°C for 12h Catalyze->Reflux Precipitate Precipitate in Methanol Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Vacuum Dry at 80°C Wash->Dry Product High-Stability Poly(Schiff Base) Dry->Product

Caption: Workflow for the synthesis of a high-stability poly(Schiff base).

Application Note II: Fluorescent Chemosensors for Metal Ion Detection

Schiff bases derived from salicylaldehydes are excellent ligands for metal ions. The chelation of a metal ion can rigidify the molecular structure and modulate the electronic properties, often leading to a significant change in fluorescence—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This makes them ideal candidates for selective and sensitive fluorescent chemosensors.

Protocol 2: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a simple Schiff base from 2-Bromo-5-hydroxy-4-methoxybenzaldehyde and aniline, which can be screened for chemosensor activity.

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 0.01 mol of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde in 20 mL of absolute ethanol with gentle warming.

  • Amine Addition: Add 0.01 mol of aniline to the solution, followed by 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 3-4 hours. The formation of the yellow Schiff base product is typically observed.[6]

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain pure crystals.

  • Drying: Dry the purified Schiff base in a desiccator.

Application as a Chemosensor:

The resulting Schiff base can be dissolved in a suitable solvent (e.g., Methanol/Water mixture) and its fluorescence spectrum recorded. Aliquots of various metal ion solutions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺) can then be added to test for changes in fluorescence intensity or wavelength, indicating a sensing event.

Typical Fluorescence Response Data:

AnalyteExcitation λ (nm)Emission λ (nm)Fluorescence Intensity Change
Schiff Base only ~380~470Baseline
+ Zn²⁺ ions ~380~465> 10-fold increase (Turn-on)
+ Cu²⁺ ions ~380~470Significant decrease (Turn-off)

Visualization of Chemosensing Mechanism:

G cluster_ligand Free Ligand cluster_complex Chelated Complex Ligand Schiff Base Ligand (Weakly Fluorescent) Complex Ligand-Metal Complex (Highly Fluorescent) Ligand->Complex + Metal Metal Ion (e.g., Zn²⁺) Metal->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Future Outlook: A Precursor for Porous Materials

While specific, detailed protocols are still emerging, the structural characteristics of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde make it a highly promising candidate for the synthesis of advanced porous materials such as Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs) .

  • Porous Organic Polymers (POPs): The rigid, non-planar structure that can be formed from this aldehyde is ideal for creating microporous networks. By reacting it with multifunctional amines (e.g., triamines, tetraamines), highly cross-linked, amorphous polymers with permanent porosity can be synthesized.[7][8] These materials are valuable for applications in gas storage and separation.

  • Metal-Organic Frameworks (MOFs): The Schiff base derivatives of this aldehyde can act as multitopic organic linkers. The phenolic oxygen and imine nitrogen can coordinate to metal centers, while the overall structure dictates the topology of the resulting crystalline framework.[8] The bromine atom offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial synthesis.

The development of detailed synthetic procedures for POPs and MOFs using this versatile building block represents a fertile ground for future research in materials chemistry.

References

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  • PubMed. A selective naked-eye chemosensor derived from 2-methoxybenzylamine and 2,3-dihydroxybenzaldehyde - synthesis, spectral characterization and electrochemistry of its bis-bidentates Schiff bases metal complexes.
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  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde.
  • RSC Publishing. synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases.
  • PMC. Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers.
  • AZoM. What Is Bromine Used For?.
  • JOCPR. Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature.
  • NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • ResearchGate. 2-Bromo-5-hydroxybenzaldehyde.
  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • ResearchGate. Synthesis and characterization of new fluorescent two-photon absorption chromophores.
  • RSC Publishing. Dynamic porous organic polymers with tuneable crosslinking degree and porosity.
  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Semantic Scholar. Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States.
  • PMC. Synthesis and characterization of fluorescence poly(amidoamine) dendrimer-based pigments.
  • Journal of Materials Chemistry B (RSC Publishing). Metal organic frameworks based on bioactive components.
  • Ningbo Inno Pharmchem Co., Ltd. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • PMC. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore.

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Application Note & Protocol: High-Purity Crystallization of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde from Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde via recrystallization from ethanol. The procedure is designed for researchers, medicinal chemists, and process development scientists requiring a high-purity crystalline product. This document elucidates the scientific principles underpinning each step of the recrystallization process, from solvent selection to crystal recovery, ensuring a robust and reproducible methodology. Emphasis is placed on safety, troubleshooting, and the causal logic behind experimental choices to empower the user with a deep, practical understanding of the technique.

Introduction and Scientific Background

This compound and its isomers are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of aldehyde, hydroxyl, methoxy, and bromo functional groups on the aromatic ring allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex molecules and natural product derivatives.[1]

It is critical to address a common point of ambiguity in nomenclature. While the topic specifies "this compound," the most consistently referenced and commercially available isomer with this substitution pattern is 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS No. 2973-59-3), also known as 6-Bromoisovanillin.[2][3][4][5] This protocol is specifically developed for this isomer.

Purification of the crude synthetic product is paramount, as impurities can interfere with subsequent reactions, leading to lower yields and the formation of undesirable byproducts. Recrystallization is a powerful and economical technique for purifying nonvolatile organic solids.[6] The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[7] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point.[6] Ethanol is selected for this protocol due to its favorable boiling point, low toxicity, and its demonstrated ability to dissolve polar organic molecules like substituted benzaldehydes when heated, while allowing for good crystal recovery upon cooling.

This guide will detail a self-validating protocol, where successful execution and adherence to the underlying principles will consistently yield a product of high purity, verifiable by melting point analysis and spectroscopy.

Materials and Reagents

MaterialGradeSupplier ExampleNotes
This compound (Crude)Synthesis GradeN/AAssumed to contain minor organic impurities.
Ethanol (EtOH), 200 ProofACS Reagent GradeMilliporeSigmaOr equivalent high-purity grade.
Activated Carbon, DecolorizingLaboratory GradeFisher ScientificOptional, for removing colored impurities.
Deionized WaterType II or betterN/AFor cleaning glassware.
Celite® 545 (Diatomaceous Earth)Laboratory GradeMilliporeSigmaOptional, as a filter aid for very fine impurities.

Equipment

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Glass funnel (short-stem)

  • Fluted filter paper

  • Büchner funnel and filter flask assembly

  • Vacuum source (aspirator or pump)

  • Heating source (hot plate with stirring capability)

  • Magnetic stir bar

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Safety and Hazard Analysis

4.1 Compound-Specific Hazards:

This compound (CAS 2973-59-3) is a hazardous substance. All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), May cause an allergic skin reaction (H317), and is Toxic to aquatic life with long-lasting effects (H411).[2][3][8][9]

  • Precautionary Statements: Avoid breathing dust (P261). Wash skin thoroughly after handling (P264). Wear protective gloves, eye protection, and face protection (P280). Avoid release to the environment (P273).[2][3][9]

4.2 Solvent Hazards:

Ethanol is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and ensure no ignition sources are present.

4.3 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves.

  • Skin and Body Protection: A flame-resistant lab coat.

Experimental Protocol: Recrystallization Workflow

This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

Step 1: Dissolution of the Crude Solid

The objective is to dissolve the solute in the minimum amount of boiling solvent to create a saturated solution.[6][10] Using excess solvent will reduce the overall yield as more of the compound will remain dissolved in the mother liquor upon cooling.

  • Place 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate 50 mL Erlenmeyer flask, heat approximately 50-60 mL of ethanol to a gentle boil on a hot plate.

  • Carefully add a small portion (approx. 10-15 mL) of the boiling ethanol to the flask containing the crude solid.

  • Place the flask with the solid on the hot plate, turn on the stirring, and bring the mixture to a gentle boil.

  • Continue adding small portions of hot ethanol every minute until all the solid has just dissolved. Note the total volume of solvent used.

    • Expert Insight: The flask should be swirled continuously to promote dissolution and prevent bumping. Keeping the solution at a boil is crucial to ensure you are creating a saturated solution at high temperature.

Step 2: Decolorization and Hot Gravity Filtration (Conditional)

This step is necessary only if the hot solution is colored or if insoluble impurities are visible. If the solution is clear and colorless (or pale yellow, the typical color of the pure compound), proceed to Step 3.[1]

  • Remove the flask from the heat source. Add a very small amount (tip of a spatula) of decolorizing activated carbon to the solution.

    • Causality: Activated carbon has a high surface area that adsorbs colored organic impurities.[6] Crucially, never add carbon to a boiling solution , as it can cause violent frothing and boil-over.

  • Add a small excess of hot ethanol (approx. 5-10% of the total volume used for dissolution) to prevent premature crystallization during filtration.

  • Bring the solution back to a boil for a few minutes.

  • Set up a hot gravity filtration apparatus: Place a short-stem glass funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask. Place this assembly on the hot plate to keep the funnel and flask warm.

  • Pour the hot solution through the fluted filter paper in portions.

    • Trustworthiness: Keeping the filtration apparatus hot is essential. If the solution cools in the funnel, the desired product will crystallize prematurely, leading to significant loss of yield.[11] Fluted filter paper provides a larger surface area for faster filtration.

Step 3: Crystallization via Slow Cooling

The rate of cooling directly impacts crystal size and purity. Slow cooling promotes the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure.[10]

  • Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.

  • Remove the flask from the heat source and place it on a heat-resistant surface where it will not be disturbed.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for an additional 15-20 minutes to maximize crystal recovery.

    • Expert Insight: Do not rush the cooling process by placing the hot flask directly into an ice bath. This "shock cooling" leads to the rapid formation of small, impure crystals.

Step 4: Crystal Collection and Washing

Vacuum filtration is employed for the efficient separation of the crystalline solid from the soluble impurities dissolved in the mother liquor.[11][12]

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold ethanol to ensure it is sealed against the funnel.

  • Turn on the vacuum and pour the crystallized slurry into the center of the Büchner funnel.

  • Wash the crystals with a small portion (5-10 mL) of ice-cold ethanol to rinse away any remaining mother liquor.

    • Causality: The wash solvent must be cold to minimize redissolving the purified crystals.[11] It is critical to break the vacuum before adding the wash solvent and then reapply it.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

Step 5: Drying and Product Analysis
  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be achieved by leaving them in a vacuum desiccator overnight or in a drying oven at a moderate temperature (e.g., 50-60 °C), ensuring the temperature is well below the compound's melting point.

  • Once dry, record the final weight of the purified product and calculate the percent recovery.

  • Validation: Determine the melting point of the purified crystals. A sharp melting point range close to the literature value (approx. 116 °C for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde) is a strong indicator of high purity.[3]

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_recovery Recovery & Analysis A Place Crude Solid in Erlenmeyer Flask C Add Hot Ethanol Portions to Crude Solid A->C B Heat Ethanol to Boiling in Separate Flask B->C D Heat & Stir Mixture to a Gentle Boil C->D E Continue Adding Ethanol until Solid Just Dissolves D->E F Solution Clear? E->F G Hot Gravity Filtration (Optional: with Activated Carbon) F->G No H Proceed to Cooling F->H Yes G->H I Slowly Cool Filtrate to Room Temperature H->I J Cool in Ice Bath to Maximize Yield I->J K Collect Crystals via Vacuum Filtration J->K L Wash Crystals with Ice-Cold Ethanol K->L M Dry Crystals to Constant Weight L->M N Analyze Purity (Melting Point, etc.) M->N

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is not saturated.1. Re-heat the solution and boil off some of the solvent to increase concentration. 2. Scratch the inner wall of the flask with a glass rod at the liquid-air interface to provide a nucleation site. 3. Add a "seed" crystal of the pure compound.
Oily precipitate forms instead of crystals 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated and cooled too quickly.1. Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool much more slowly. 2. Consider using a solvent system (a mixture of two miscible solvents) to adjust polarity.
Low recovery of purified product 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold.1. Evaporate some solvent from the mother liquor to obtain a second crop of crystals (may be less pure). 2. Ensure the filtration apparatus is pre-heated. 3. Always use ice-cold solvent for washing.
Crystals are colored Impurities were not fully removed.Repeat the recrystallization process, ensuring the use of an appropriate amount of activated carbon during the dissolution step.

References

  • University of Colorado, Boulder. (2004). Recrystallization. Department of Chemistry and Biochemistry. [Link]
  • University of California, Davis. (n.d.). A4.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of California, Los Angeles. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Hangzhou Zhichu Technology Co., Ltd. (n.d.). GHS SDS for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]
  • Molbase. (n.d.). 2-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE. [Link]

Sources

Application Notes & Protocols: The Utility of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde and Its Isomers in Modern Biochemical and Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Biological Discovery

The substituted benzaldehyde, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (also known as 5-Bromoisovanillin), and its structural isomers represent a class of highly functionalized aromatic compounds. Their utility extends far beyond being mere intermediates in organic synthesis; they are potent molecules for probing biological systems.[1][2] The unique arrangement of a reactive aldehyde, a phenolic hydroxyl group, a methoxy moiety, and a halogen atom on the benzene ring confers a range of biological activities. These features make them valuable tools for researchers in drug discovery and chemical biology.

While specific, published biochemical assay protocols for this compound are nascent, extensive research on its close structural isomers, particularly 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2-Bromoisovanillin), provides a robust framework for its application in several key areas. This guide synthesizes this information to provide detailed, field-tested protocols for assessing anti-inflammatory, antimicrobial, and enzyme-inhibitory activities, which are strongly predicted for this entire class of compounds.

Application I: Probing the Inflammatory Cascade in Macrophages

Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), trigger a potent inflammatory response through signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[3] This leads to the production of inflammatory mediators like nitric oxide (NO), prostaglandins (PGE₂), and cytokines (e.g., TNF-α, IL-6).[4] The structural analogue, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has been demonstrated to effectively suppress this cascade by inhibiting the phosphorylation of key signaling proteins like ERK and p38, and preventing NF-κB activation.[3][4] This cell-based assay is a critical first step in identifying potential anti-inflammatory drug candidates.

Core Mechanism: Inhibition of the LPS-Induced Inflammatory Pathway

The primary mechanism involves the compound's ability to permeate the cell and interfere with the intracellular signaling cascade initiated by LPS binding to its receptor (TLR4). This dampens the downstream activation of transcription factors responsible for expressing pro-inflammatory genes like iNOS and COX-2.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, p38) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) MAPK->Mediators induces expression of NFkB->Mediators induces expression of Compound 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde Compound->MAPK INHIBITS Compound->NFkB INHIBITS G cluster_0 Experimental Workflow Compound Prepare Serial Dilution of Compound in 96-well Plate Inoculum Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Incubate Inoculate Plate and Incubate (37°C, 24h) Compound->Incubate Inoculum->Incubate Read Determine MIC: Lowest concentration with no visible growth Incubate->Read

Sources

Application Note & Protocol: A Convergent Total Synthesis of (-)-Galanthamine from 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Galanthamine, a tetracyclic alkaloid isolated from the bulbs and flowers of certain Amaryllidaceae species, is a clinically significant acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1][2] Its unique molecular architecture and therapeutic importance have made it a compelling target for total synthesis. This application note provides a detailed protocol for a convergent and enantioselective total synthesis of (-)-galanthamine, commencing from the readily accessible starting material, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. The synthetic strategy is predicated on a palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the key stereocenter, followed by a pivotal intramolecular Heck reaction to construct the characteristic dihydrofuran core of the galanthamine skeleton.[3][4][5] The final azepine ring is forged through a reductive amination and cyclization sequence. This guide is intended to provide both a conceptual framework and actionable protocols for researchers engaged in complex natural product synthesis and drug discovery.

Introduction: The Strategic Approach to Galanthamine

The synthesis of galanthamine presents several key challenges, including the construction of its strained tetracyclic framework, the creation of an all-carbon quaternary stereocenter, and the control of stereochemistry.[1][6] Early biomimetic approaches often relied on oxidative phenolic coupling, which could suffer from low yields.[1][6][7] Modern synthetic strategies have increasingly turned to transition metal-catalyzed reactions to overcome these hurdles.[4][8]

The strategy detailed herein is a modification of the seminal work by Trost and colleagues, which employs a palladium-catalyzed Asymmetric Allylic Alkylation (AAA) and an intramolecular Heck reaction.[3][4][5] This approach offers excellent control over stereochemistry and provides a robust pathway to the core tricyclic intermediate. The choice of this compound as the starting material is strategic; it incorporates the necessary functionalities of the "A" ring of galanthamine and provides a handle (the bromine atom) for the crucial Heck cyclization.

Retrosynthetic Analysis

The logic of the synthesis can be visualized through the following retrosynthetic breakdown:

Galanthamine Retrosynthesis Galanthamine (-)-Galanthamine Hemiaminal Hemiaminal Intermediate Galanthamine->Hemiaminal Reduction Tricyclic_Core Tricyclic Core (via Intramolecular Heck Reaction) Hemiaminal->Tricyclic_Core Reductive Amination/ Cyclization Aryl_Ether Aryl Ether Precursor (via Pd-catalyzed AAA) Tricyclic_Core->Aryl_Ether Intramolecular Heck Reaction Starting_Materials Starting Materials: This compound & Allylic Carbonate Aryl_Ether->Starting_Materials Asymmetric Allylic Alkylation (AAA)

Figure 1: Retrosynthetic analysis of (-)-galanthamine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of (-)-galanthamine. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) are required for moisture-sensitive steps.

Part 1: Synthesis of the Starting Material

While this compound can be sourced commercially, this protocol outlines its synthesis from isovanillin for completeness, a common precursor in many industrial syntheses.[3]

Protocol 1.1: Bromination of Isovanillin

  • Reaction Setup: To a solution of isovanillin (1 equivalent) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from ethanol/water if necessary.

Part 2: Assembly of the Tricyclic Core

This phase involves the crucial C-C and C-O bond formations that build the core structure of galanthamine.

Protocol 2.1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The enantioselective Trost AAA reaction is a cornerstone of this synthesis, establishing the critical stereocenter.[3][4] This reaction couples the phenolic starting material with a suitably activated allylic partner.

  • Ligand and Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the palladium catalyst by dissolving bis(allylpalladium chloride) (1 mol%) and the chiral Trost ligand (2.5 mol%) in anhydrous, degassed dichloromethane (DCM). Stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate flask, dissolve this compound (1 equivalent), the allylic carbonate partner (e.g., a derivative of a 6-hydroxycyclohexene-1-carboxylate) (1.2 equivalents), and triethylamine (2 equivalents) in anhydrous DCM.

  • Reaction Execution: Add the prepared catalyst solution to the substrate solution via cannula. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the chiral aryl ether product. The enantiomeric excess (ee) should be determined by chiral HPLC.

Protocol 2.2: Intramolecular Heck Reaction

This palladium-catalyzed cyclization forms the dihydrofuran ring and the all-carbon quaternary center.[3][4][9]

  • Reaction Setup: In a Schlenk flask, combine the aryl ether from the previous step (1 equivalent), palladium(II) acetate (10 mol%), a suitable phosphine ligand such as P(o-tol)3 (20 mol%), and a base like silver carbonate or triethylamine (2-3 equivalents) in an anhydrous solvent such as acetonitrile or DMF.

  • Reaction Execution: Degas the mixture with several cycles of vacuum and backfilling with an inert gas. Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor the formation of the tricyclic product by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the tricyclic core.

Part 3: Formation of the Azepine Ring and Final Reduction

The final steps involve the elaboration of the side chain and the diastereoselective closure of the seven-membered nitrogen-containing ring.

Protocol 3.1: Side Chain Elaboration and Reductive Amination

The aldehyde group on the tricyclic core is converted to the N-methyl amine necessary for the final ring closure. This is often achieved in a one-pot reductive amination process.[1][3][9]

  • Reaction Setup: Dissolve the tricyclic aldehyde (1 equivalent) in methanol or dichloroethane. Add a solution of methylamine (e.g., 40% in water or 2M in THF, 3-5 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction and Cyclization: Cool the reaction to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. This step often leads to the spontaneous cyclization to form the hemiaminal.[3]

  • Work-up: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Protocol 3.2: Final Reduction to (-)-Galanthamine

The intermediate hemiaminal (or its precursor narwedine, if oxidation occurs) is reduced to the final product. A stereoselective reducing agent is crucial to obtain the correct diastereomer.[3]

  • Reaction Setup: Dissolve the crude hemiaminal from the previous step in an anhydrous solvent like THF or methanol and cool to a low temperature (-15 °C to -78 °C) under an inert atmosphere.[3]

  • Stereoselective Reduction: Add a bulky, stereoselective reducing agent such as L-Selectride® (1.5 equivalents, 1M solution in THF) dropwise. The low temperature and steric hindrance of the reagent favor the formation of the desired epimer.[3]

  • Reaction Monitoring and Work-up: Stir for 2-4 hours, monitoring by TLC. Carefully quench the reaction at low temperature with water or methanol, followed by an aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the layers are clear.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a DCM/methanol/ammonia solvent system) to afford (-)-galanthamine.

Data Summary

The following table provides expected yields for the key transformations. These are representative values from the literature and may vary based on experimental conditions and scale.[3][4]

StepKey TransformationReagentsTypical Yield
Protocol 2.1 Asymmetric Allylic AlkylationPd₂(dba)₃, Trost Ligand70-90%
Protocol 2.2 Intramolecular Heck ReactionPd(OAc)₂, P(o-tol)₃, Ag₂CO₃60-80%
Protocol 3.1 & 3.2 Reductive Amination & Final ReductionMethylamine, NaBH(OAc)₃, L-Selectride®50-70% (2 steps)

Workflow Visualization

Galanthamine Synthesis Workflow cluster_0 Part 1: Starting Material cluster_1 Part 2: Core Assembly cluster_2 Part 3: Final Steps Isovanillin Isovanillin Bromobenzaldehyde This compound Isovanillin->Bromobenzaldehyde NBS, AcOH Aryl_Ether Chiral Aryl Ether Bromobenzaldehyde->Aryl_Ether Pd-catalyzed AAA (Protocol 2.1) Tricyclic_Core Tricyclic Aldehyde Core Aryl_Ether->Tricyclic_Core Intramolecular Heck (Protocol 2.2) Hemiaminal Hemiaminal Intermediate Tricyclic_Core->Hemiaminal Reductive Amination (Protocol 3.1) Galanthamine (-)-Galanthamine Hemiaminal->Galanthamine L-Selectride® Reduction (Protocol 3.2)

Figure 2: Overall workflow for the synthesis of (-)-galanthamine.

Conclusion

This application note details a robust and enantioselective synthetic route to (-)-galanthamine, a vital therapeutic agent for Alzheimer's disease. By leveraging modern synthetic methodologies, specifically palladium-catalyzed cross-coupling reactions, this protocol provides a reliable pathway from the versatile starting material, this compound. The outlined procedures, grounded in established literature, offer researchers a comprehensive guide for the laboratory-scale synthesis of this complex and important natural product.

References

  • Xing, Z., et al. (2022). Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling. Organic & Biomolecular Chemistry.
  • Czaplicki, G., et al. (2019). Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling. RSC Advances.
  • Heinrich, M. (2018). GALANTHAMINE. In Studies in Natural Products Chemistry.
  • Wikipedia. (n.d.). Galantamine total synthesis.
  • Wirth, T., et al. (2022). Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling. Organic & Biomolecular Chemistry.
  • Cardiff University. (2022). Biomimetic Total Synthesis of (–)-Galanthamine via Intramolecular Anodic Aryl-Phenol Coupling. ResearchGate.
  • Cheng, B., et al. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. RSC Publishing.
  • Trost, B. M., et al. (2005). Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine. Journal of the American Chemical Society.
  • Banwell, M. G., et al. (2016). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. European Journal of Organic Chemistry.
  • Trost, B. M., & Tang, W. (2002). An efficient enantioselective synthesis of (-)-galanthamine. Angewandte Chemie International Edition.
  • Magnus, P., et al. (2016). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. ResearchGate.
  • Trost, B. M., & Toste, F. D. (2000). Enantioselective Total Synthesis of (−)-Galanthamine. Journal of the American Chemical Society.
  • Banwell, M. G., et al. (2022). Six-step total syntheses of (−)-galanthamine and (−)-N-norgalanthamine. Australian Journal of Chemistry.
  • Chen, F., et al. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Schiff bases derived from 5-Bromo-2-hydroxy-4-methoxybenzaldehyde and primary amines. Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of synthetic chemistry due to their broad applications in medicinal chemistry, materials science, and catalysis.[1][2][3] This document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses the critical parameters influencing reaction outcomes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile condensation reaction for the creation of novel molecular entities.

Introduction: The Significance of Substituted Salicylaldehyde-Derived Schiff Bases

Schiff bases synthesized from ortho-hydroxy benzaldehydes, such as this compound, are of profound interest in chemical and pharmaceutical research.[4] The strategic placement of the hydroxyl group facilitates the formation of a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen, a structural motif that imparts unique physicochemical properties.[1][4] The presence of a bromine atom and a methoxy group on the salicylaldehyde ring further modulates the electronic and steric properties of the resulting Schiff base, influencing its biological activity and coordination behavior.[2]

Derivatives of this compound are valuable precursors for novel compounds with potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[2][5][6] The azomethine group is often crucial for their biological function.[6] Furthermore, these compounds are exceptional chelating ligands, capable of forming stable complexes with various transition metals, leading to applications in catalysis and materials science.[1][7]

The Underlying Chemistry: Reaction Mechanism

The formation of a Schiff base from this compound and a primary amine is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[2][8] The reaction proceeds in a reversible manner and typically involves two key stages.

Stage 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. This initial addition is generally the rate-determining step and can be influenced by the pH of the reaction medium.

Stage 2: Dehydration (Elimination) The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base). This step is often catalyzed by the presence of a mild acid, which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).[8] The removal of water from the reaction mixture can drive the equilibrium towards the formation of the product.[8]

Below is a diagram illustrating the general mechanism for this reaction.

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of Schiff bases from this compound.

Protocol 1: General Synthesis via Reflux Condensation

This is a robust and widely applicable method for synthesizing a variety of Schiff bases. The choice of a primary amine will dictate the properties of the final product.

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, 4-aminophenol, ethylenediamine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reagent Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound in a minimal amount of absolute ethanol (approximately 25-40 mL) with gentle warming if necessary. In a separate beaker, dissolve an equimolar amount (10 mmol) of the selected primary amine in absolute ethanol (approximately 15-25 mL).

  • Reaction Setup: Add the primary amine solution dropwise to the aldehyde solution while stirring at room temperature. A color change or the formation of a precipitate may be observed.

  • Catalysis (Optional): To enhance the reaction rate, add 2-3 drops of glacial acetic acid to the mixture.[2] This catalyzes the dehydration step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction time typically ranges from 2 to 5 hours.[9][10]

  • Reaction Monitoring: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Isolation of Crude Product: Once the reaction is complete, allow the mixture to cool to room temperature. Often, the Schiff base product will precipitate out of the solution. To maximize recovery, the flask can be placed in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.[2][9]

  • Drying: Dry the purified product in a vacuum oven or desiccator to remove any residual solvent.

Experimental Workflow Diagram

Experimental Workflow A 1. Dissolve Reactants - Aldehyde in Ethanol - Amine in Ethanol B 2. Combine Solutions - Add amine solution to aldehyde solution - Stir at room temperature A->B C 3. Add Catalyst (Optional) - 2-3 drops of Glacial Acetic Acid B->C D 4. Reflux Reaction Mixture - Heat for 2-5 hours C->D E 5. Monitor Progress - Thin Layer Chromatography (TLC) D->E Periodically E->D Incomplete F 6. Cool & Precipitate - Cool to room temperature - Use ice bath to maximize yield E->F Complete G 7. Isolate Product - Vacuum filtration - Wash with cold ethanol F->G H 8. Purify Product - Recrystallization from suitable solvent G->H I 9. Dry Final Product - Vacuum oven or desiccator H->I

Caption: Step-by-step workflow for Schiff base synthesis.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. Standard analytical techniques include:

  • Infrared (IR) Spectroscopy: Successful formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A key signal to identify is the proton of the azomethine group (-CH=N-), which typically appears as a singlet in the downfield region of the spectrum (δ 8.0-9.0 ppm).[1] The phenolic -OH proton signal is also characteristic and may appear at δ 10.0-13.0 ppm.[1]

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 145-165 ppm.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

Table of Expected Data

The following table summarizes typical reaction parameters and expected characterization data for a Schiff base synthesized from this compound and a generic primary amine (R-NH₂).

ParameterTypical Value / ObservationRationale & Notes
Reaction Time 2 - 5 hoursMonitored by TLC for completion. Reaction time varies with the reactivity of the amine.
Yield 50 - 90%Dependent on the specific amine used and purification efficiency.
Appearance Crystalline solid (often colored)The extended conjugation in the Schiff base often results in a yellow or orange solid.
IR (ν C=N) 1600 - 1650 cm⁻¹Confirms the formation of the imine bond.
¹H NMR (δ -CH=N) 8.0 - 9.0 ppm (singlet)A definitive signal for the azomethine proton.[1]
¹H NMR (δ -OH) 10.0 - 13.0 ppm (singlet)Phenolic proton, often broad due to hydrogen bonding.[1]
¹³C NMR (δ -C=N) 145 - 165 ppmConfirms the carbon of the azomethine group.[10]

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or adding a catalytic amount of acid. Ensure the removal of water, either by using a Dean-Stark apparatus for azeotropic removal or by performing the reaction in a dry solvent.[11]

  • Reaction Stalls: If the reaction does not proceed to completion, the amine may be too sterically hindered or electronically deactivated. In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel is an effective alternative purification method.[12]

  • Solvent Choice: While ethanol and methanol are common, other solvents like toluene (with a Dean-Stark trap) or even aqueous media under specific conditions can be employed.[11][13]

Conclusion

The reaction of this compound with primary amines is a reliable and versatile method for synthesizing a diverse library of Schiff bases. The protocols and insights provided in this guide offer a solid foundation for researchers to produce these valuable compounds efficiently and in high purity. The unique structural features of the resulting molecules make them compelling candidates for further investigation in drug discovery, coordination chemistry, and materials science.

References

  • Singh, R., Kumar, D., Goswami, Y., & Sharma, R. (2012). Synthesis, Spectral and Quantum-Chemical Calculations on 5-Bromo-4-hydroxy-3-methoxy-2-nitro Benzaldehyde Schiff Base of S-Benzyldithiocarbazate. Asian Journal of Chemistry, 24, 5522-5524. [Link]
  • Dehari, S., Dehari, D., Shehabi, M., & Jusufi, S. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. [Link]
  • ResearchGate. (n.d.). The synthesis route of a series of salicylaldehyde imine ligands S1‐S10.
  • Abdul Majeed, R. H., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]
  • Y., M. M., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Recent Scientific Research, 9(6), 26027-26030. [Link]
  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • OperaChem. (2024). Imine formation-Typical procedures.
  • ResearchGate. (n.d.). Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution.
  • Asian Journal of Chemistry. (2012). Synthesis, Spectral and Quantum-Chemical Calculations on 5-Bromo-4-hydroxy-3- methoxy-2-nitro Benzaldehyde Schiff Base of S-Benzyldithiocarbazate.
  • Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 21105. [Link]
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
  • YouTube. (2019, January 17). synthesis of imines from primary amines and carbonyl compounds.
  • National Center for Biotechnology Information. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • Norhafiefa, A. H., & Hanis, C. H. A. (2021). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Chemistry, 23(2), 75-84. [Link]
  • ResearchGate. (2017). How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?.

Sources

Application Notes & Protocols: Strategic Use of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in Knoevenagel Condensation for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1] It is a versatile and powerful tool, typically involving the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[2][3] This guide focuses on a particularly valuable substrate: 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. This molecule is a trifunctionalized benzaldehyde derivative whose unique substitution pattern—an ortho-hydroxyl group, a para-methoxy group, and a meta-bromo group relative to the aldehyde—makes it an exceptionally strategic precursor for the synthesis of complex heterocyclic scaffolds, most notably coumarins.[4][5]

The presence of the ortho-hydroxyl group facilitates a tandem Knoevenagel condensation/intramolecular cyclization cascade, providing direct access to the coumarin core. The bromo and methoxy substituents offer critical handles for modulating the electronic properties and biological activity of the final products, making them highly relevant for professionals in drug discovery and materials science.[6][7] This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and insights into the application of the resulting compounds.

Mechanistic Insights: Beyond Simple Condensation

The reaction of this compound with active methylene compounds is not merely a standard Knoevenagel condensation; it is a gateway to heterocyclic complexity. The process is best understood as a two-stage sequence occurring in a single pot.

The Core Knoevenagel Condensation

The reaction is initiated by a base (e.g., piperidine, ammonium acetate) which deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).[8] This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. A subsequent dehydration step, often occurring spontaneously or with gentle heating, yields an α,β-unsaturated intermediate.

The choice of base is critical; a weak base is preferred to prevent self-condensation of the aldehyde.[9][10] Amines like piperidine are particularly effective as they can also form a more electrophilic iminium ion with the aldehyde, accelerating the initial nucleophilic attack.[11]

Knoevenagel_Mechanism Figure 1: General Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack & Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Resonance-Stabilized Carbanion (Enolate) ActiveMethylene->Enolate Deprotonation Base Base (B:) Base->ActiveMethylene Intermediate β-Hydroxy Adduct Enolate->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O (Dehydration) Coumarin_Formation Figure 2: Tandem Knoevenagel-Michael Reaction for Coumarin Synthesis Reactants This compound + Active Methylene (e.g., Malononitrile) Knoevenagel_Product Knoevenagel Intermediate (α,β-Unsaturated Adduct) Reactants->Knoevenagel_Product Knoevenagel Condensation Cyclized_Intermediate Cyclized Intermediate (via Intramolecular Michael Addition) Knoevenagel_Product->Cyclized_Intermediate Intramolecular Cyclization Final_Product Substituted Coumarin (e.g., 7-Bromo-3-cyano-6-methoxycoumarin) Cyclized_Intermediate->Final_Product Tautomerization/ Hydrolysis

Figure 2: Tandem Knoevenagel-Michael Reaction for Coumarin Synthesis

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis of 7-Bromo-3-cyano-6-methoxycoumarin

This protocol describes a robust and widely applicable method for synthesizing a coumarin derivative using piperidine as a catalyst in ethanol. [12] 3.1.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound231.0457703-77-8Starting aldehyde
Malononitrile66.06109-77-3Active methylene compound. Highly Toxic.
Piperidine85.15110-89-4Basic catalyst. Corrosive & Flammable.
Ethanol (Absolute)46.0764-17-5Reaction solvent.
Deionized Water18.027732-18-5For washing.

3.1.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.31 g, 10.0 mmol).

  • Dissolution: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).

  • Catalyst Addition: Carefully add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture using a micropipette. The solution may change color.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. A precipitate often begins to form within 30-60 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-3 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and deionized water (2 x 15 mL) to remove residual catalyst and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The product is typically obtained as a yellow or off-white crystalline solid with high purity.

Protocol 2: Green, Solvent-Free Synthesis

This protocol offers an environmentally benign alternative, avoiding bulk organic solvents and using a non-toxic catalyst. [11][13] 3.2.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound231.0457703-77-8Starting aldehyde
Ethyl 2-cyanoacetate113.12105-56-6Active methylene compound
Ammonium Bicarbonate (NH₄HCO₃)79.061066-33-7Green catalyst

3.2.2 Step-by-Step Procedure

  • Mixing: In a 25 mL pear-shaped flask or a thick-walled glass vial, combine this compound (1.15 g, 5.0 mmol), ethyl 2-cyanoacetate (0.59 mL, 5.5 mmol, 1.1 eq.), and ammonium bicarbonate (0.08 g, 1.0 mmol, 0.2 eq.).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the mixture with a small magnetic stir bar. The reactants will melt and form a homogenous liquid.

  • Monitoring: Monitor the reaction via TLC. The reaction is typically complete in 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. The mixture will solidify. Add 15 mL of a 1:1 mixture of ethanol and water and stir vigorously for 15 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary and Optimization

The choice of catalyst, solvent, and active methylene compound significantly impacts reaction efficiency. The following table provides representative data for reactions involving substituted salicylaldehydes, offering a guide for optimization.

Active MethyleneCatalyst (mol%)SolventTemp (°C)Time (h)Typical Yield (%)Reference Insight
MalononitrilePiperidine (10%)EthanolReflux2-3>90%Classic, robust method. [12]
Ethyl CyanoacetateL-Proline (20%)80% Ethanol604-680-90%Organocatalytic, milder conditions. [14]
Diethyl MalonatePiperidine/AcOHEthanolReflux8-1275-85%Slower due to lower acidity of malonate. [4][15]
MalononitrileNH₄HCO₃ (20%)Solvent-Free901-2>90%Green, rapid, and high yielding. [13]
MalononitrileNoneWater506-870-85%Catalyst-free, but may require longer times. [16]

Experimental Workflow Visualization

Workflow Figure 3: Experimental Workflow for Protocol 3.1 start Start setup 1. Reaction Setup - Add Aldehyde to Flask - Add Solvent (Ethanol) start->setup add_reagents 2. Add Reagents - Malononitrile - Piperidine (Catalyst) setup->add_reagents react 3. Reaction - Heat to Reflux (78-80°C) - Monitor by TLC add_reagents->react cool 4. Cooling & Precipitation - Cool to Room Temp - Ice Bath (30 min) react->cool isolate 5. Isolation & Washing - Vacuum Filtration - Wash with Cold EtOH & H₂O cool->isolate dry 6. Drying - Vacuum Oven at 60°C isolate->dry end End (Pure Product) dry->end

Figure 3: Experimental Workflow for Protocol 3.1

Applications in Research and Drug Development

The coumarin derivatives synthesized from this compound are of significant interest to the scientific community. Coumarins are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities. [5]

  • Anti-Inflammatory Agents: Brominated phenolic compounds, including vanillin derivatives, have shown potent anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK. [7]The synthesized coumarins are excellent candidates for screening in inflammation-related assays.

  • Anticancer Research: The coumarin nucleus is present in numerous compounds with cytotoxic activity against various cancer cell lines. The bromo-substituent can enhance lipophilicity and potentially improve cell membrane permeability or participate in halogen bonding with target proteins. [17]* Fluorescent Probes and Materials: The extended π-system of the coumarin ring often imparts fluorescent properties. These molecules can be explored as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).

Conclusion

This compound is a highly valuable and versatile building block for the Knoevenagel condensation. Its unique electronic and structural features enable a facile, high-yield tandem reaction sequence to produce substituted coumarins. By understanding the underlying mechanism and leveraging the provided protocols, researchers can efficiently synthesize a library of complex heterocyclic compounds. These products serve as promising candidates for further investigation in drug discovery, materials science, and other advanced chemical applications, underscoring the strategic importance of this specific condensation reaction.

References

  • Title: The Knoevenagel Condensation - Organic Reactions Source: Organic Reactions URL:[Link]
  • Title: The Knoevenagel condensation is a special case of the aldol conde... Source: Pearson+ URL:[Link]
  • Title: Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes Source: Taylor & Francis Online URL:[Link]
  • Title: Knoevenagel condensation mechanism and applic
  • Title: Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde Source: PubMed URL:[Link]
  • Title: Optimization conditions of Knoevenagel condensation reactions.
  • Title: A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condens
  • Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Source: Pure URL:[Link]
  • Title: Optimization of conditions for Knoevenagel condensation reaction Source: ResearchG
  • Title: The Knoevenagel condensation between substituted benzaldehydes (1a–j)...
  • Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Source: Royal Society of Chemistry URL:[Link]
  • Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • Title: Optimization of the reaction conditions Source: ResearchG
  • Title: A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid Source: Indian Journal of Chemistry URL:[Link]
  • Title: Novel Methods of Knoevenagel Condensation Source: Banaras Hindu University URL:[Link]
  • Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins Source: Università degli Studi di Cagliari URL:[Link]
  • Title: Synthesis of substituted Coumarin derivatives and their spectral Characteriz
  • Title: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Synthesis, Characterization Of Various Coumarin Derivatives Source: Tikrit Journal of Pure Science URL:[Link]
  • Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL:[Link]
  • Title: Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes Source: Journal of Emerging Technologies and Innov
  • Title: Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst Source: ACG Public
  • Title: Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde Source: ResearchG
  • Title: 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells Source: MDPI URL:[Link]
  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and maximize the yield and purity of your synthesis.

Introduction to the Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The most common synthetic route involves the electrophilic bromination of 2-hydroxy-4-methoxybenzaldehyde. The hydroxyl and methoxy groups on the aromatic ring direct the incoming electrophile (bromine), but can also lead to the formation of undesired isomers.[2] Understanding the reaction mechanism and controlling the reaction parameters are therefore critical for a successful synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A low yield can be attributed to several factors, from incomplete reactions to the formation of side products. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of the starting material (2-hydroxy-4-methoxybenzaldehyde) remains even after the recommended reaction time, the reaction is likely incomplete.

    • Solution:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Some protocols may require overnight stirring.[3]

      • Temperature: While the addition of bromine is often done at low temperatures to control the reaction's exothermicity, the reaction itself might require a specific temperature to proceed to completion.[3][4] Ensure your reaction temperature aligns with a validated protocol.

      • Stirring: Inadequate stirring can lead to poor mixing of reactants, resulting in an incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Formation of Isomeric Byproducts:

    • Diagnosis: The formation of isomers like 3-Bromo-2-hydroxy-4-methoxybenzaldehyde is a common issue.[2] These isomers can be difficult to separate and will reduce the yield of the desired product. Characterization of the crude product by ¹H NMR spectroscopy can help identify the presence and ratio of isomers.

    • Solution:

      • Temperature Control: The temperature during the addition of bromine is crucial. Adding bromine at a controlled, low temperature (e.g., 0 °C) can enhance the regioselectivity of the reaction, favoring the formation of the desired 5-bromo isomer.[4]

      • Solvent Choice: The polarity of the solvent can influence the selectivity of the bromination. Acetic acid is a commonly used solvent.[5]

  • Formation of Di-brominated Byproducts:

    • Diagnosis: The presence of a product with a significantly higher molecular weight in your mass spectrometry analysis could indicate di-bromination.

    • Solution:

      • Stoichiometry: Use a precise 1:1 molar ratio of 2-hydroxy-4-methoxybenzaldehyde to bromine. A slight excess of the starting material can also be used to minimize di-bromination.[3]

      • Controlled Addition: Add the bromine solution dropwise and slowly to the reaction mixture. This maintains a low concentration of bromine at any given time, disfavoring multiple substitutions on the same ring.[4]

Q2: I am observing multiple spots on my TLC plate after the reaction. How do I identify and separate the desired product?

The presence of multiple spots on a TLC plate confirms the formation of a mixture of products. Here's how to approach this:

  • Identification:

    • Co-spotting: Spot your crude reaction mixture alongside the starting material on the same TLC plate. This will help you identify the spot corresponding to the unreacted starting material.

    • Spectroscopic Analysis: For a more definitive identification, isolate the major spots by preparative TLC or column chromatography and analyze each fraction using ¹H NMR and mass spectrometry.

  • Separation:

    • Column Chromatography: This is the most effective method for separating the desired 5-bromo isomer from other isomers and impurities.[2][5] A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) is typically used.

    • Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization can be an effective purification method.[3] Experiment with different solvent systems to find one that provides good separation.

Q3: My final product is colored, but it should be a white to light yellow solid. What is the cause of the coloration and how can I remove it?

Color in the final product often indicates the presence of trace impurities, possibly oxidized species or residual bromine.

  • Cause:

    • Residual Bromine: If not quenched or removed properly, traces of bromine can impart a yellowish or brownish color.

    • Oxidation: Phenolic compounds can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by exposure to air and light, especially under basic conditions.[6]

  • Solution:

    • Washing: During the work-up, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to remove any unreacted bromine.

    • Recrystallization: Recrystallization is often very effective at removing colored impurities. The use of activated charcoal during recrystallization can also help decolorize the solution.

    • Inert Atmosphere: For sensitive substrates, performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the bromination of 2-hydroxy-4-methoxybenzaldehyde?

Acetic acid serves as a polar protic solvent that can dissolve the starting material.[5] It also acts as a catalyst by polarizing the Br-Br bond, making the bromine more electrophilic and facilitating the attack on the electron-rich aromatic ring.

Q2: Can I use a different brominating agent instead of liquid bromine?

Yes, other brominating agents can be used. N-Bromosuccinimide (NBS) is a common alternative that is a solid and easier to handle than liquid bromine. The reaction with NBS is typically initiated by a radical initiator or light, or can proceed via an ionic mechanism in the presence of an acid catalyst.

Q3: What are the key safety precautions I should take when working with bromine?

Bromine is a highly toxic, corrosive, and volatile substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any spills.

Q4: What analytical techniques are essential for characterizing the final product?

A combination of spectroscopic and analytical techniques is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify the position of the bromine atom.[5]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.[7]

  • Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, aldehyde, ether).[8]

  • Melting Point: To assess the purity of the final product.[5]

Experimental Protocols

Protocol 1: Bromination of 2-hydroxy-4-methoxybenzaldehyde

This protocol is adapted from established literature procedures.[5]

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Glacial Acetic Acid

  • Bromine

  • Sodium Acetate

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the cooled solution of the starting material over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • For further purification, proceed with column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Petroleum Ether (or Hexane)

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterRecommended ConditionRationale
Starting Material 2-hydroxy-4-methoxybenzaldehydeCommercially available and appropriately activated for electrophilic substitution.
Brominating Agent Bromine (Br₂)Effective and common reagent for aromatic bromination.
Solvent Glacial Acetic AcidPolar protic solvent that facilitates the reaction.[5]
Temperature 0 °C during bromine additionControls the exothermicity and improves regioselectivity.[4]
Stoichiometry ~1:1.05 (Substrate:Bromine)A slight excess of bromine ensures complete conversion of the starting material.
Purification Method Column ChromatographyEffective for separating isomers and other impurities.[2][5]
Typical Yield 60-85%Yields can vary based on reaction scale and purity of reagents.[9]

Visualizations

Reaction Mechanism

reaction_mechanism SM 2-Hydroxy-4-methoxybenzaldehyde Sigma_Complex Sigma Complex (Arenium Ion) SM->Sigma_Complex + Br₂ Br2 Br₂ Br2->Sigma_Complex AcOH Acetic Acid (Catalyst) AcOH->Br2 polarizes Product This compound Sigma_Complex->Product - H⁺ Deprotonation Deprotonation HBr HBr

Caption: Electrophilic aromatic substitution mechanism for the synthesis.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product TLC_Analysis TLC Analysis Start->TLC_Analysis NMR_MS_Analysis ¹H NMR / MS Analysis Start->NMR_MS_Analysis Colored_Product Colored Product? Start->Colored_Product Incomplete_Reaction Incomplete Reaction? TLC_Analysis->Incomplete_Reaction Isomers_Formed Isomers Formed? TLC_Analysis->Isomers_Formed NMR_MS_Analysis->Isomers_Formed Dibromination Di-bromination? NMR_MS_Analysis->Dibromination Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Control_Temp Control Bromine Addition Temp Isomers_Formed->Control_Temp Yes Control_Stoichiometry Control Stoichiometry Dibromination->Control_Stoichiometry Yes Decolorize Wash with Na₂S₂O₃ / Recrystallize with Charcoal Colored_Product->Decolorize Yes Purification Purify (Column/Recrystallization) Increase_Time_Temp->Purification Control_Temp->Purification Control_Stoichiometry->Purification Decolorize->Purification

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]
  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
  • ResearchGate.
  • Chem-Impex. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]
  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • SunanKalijaga.org.
  • The Royal Society of Chemistry.
  • Canadian Journal of Chemistry. Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. [Link]
  • National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
  • Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate with high purity. The primary obstacle in its synthesis is the formation of closely related isomers, which can be difficult to separate from the target compound.

This document provides in-depth, field-proven insights and step-by-step protocols to diagnose purity issues and effectively purify your material.

Section 1: Troubleshooting and Diagnosis

This section addresses the most common issues encountered during the purification of this compound in a question-and-answer format.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is almost always dictated by the synthesis step, which is typically the electrophilic bromination of 2-hydroxy-4-methoxybenzaldehyde. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups can lead to a mixture of products.

  • Primary Impurity (Isomeric): The most common and challenging impurity is the isomeric product, 3-Bromo-2-hydroxy-4-methoxybenzaldehyde . Because the hydroxyl group is a strong ortho-, para-director and the methoxy is also an ortho-, para-director, bromination can occur at multiple positions on the aromatic ring. The similar polarity of these isomers makes them difficult to separate.[1]

  • Starting Material: Unreacted 2-hydroxy-4-methoxybenzaldehyde may be present if the reaction did not go to completion.[2]

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, such as 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde . These are typically less soluble and have a different polarity, making them easier to separate.[3]

dot

Caption: Synthesis pathway showing the formation of the target compound and key impurities.

Q2: My crude product has a low and broad melting point. What does this indicate?

A2: A low and broad melting point is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. For reference, pure this compound has a reported melting point of 125-127°C. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to melt, and the process occurs over a wider temperature range. This is a strong indication that isomeric and/or other byproducts are present.

Q3: My TLC plate shows multiple spots that are very close together. How can I improve the separation to better assess purity?

A3: This is a common challenge due to the similar polarity of the 5-bromo and 3-bromo isomers.[1] To improve separation on TLC:

  • Optimize the Solvent System: The key is to use a less polar solvent system. A mixture of hexane and ethyl acetate is often a good choice. Start with a high ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2) and gradually increase the polarity if the spots do not move off the baseline.

  • Use a Taller TLC Plate: A longer plate provides more surface area for the separation to occur, increasing the resolution between spots.

  • Double Elution: Run the TLC plate in the solvent chamber as usual. After the solvent front reaches the top, remove the plate, dry it completely, and then place it back into the same chamber to run a second time. This can significantly improve the separation of closely running spots.

Q4: I performed a column chromatography, but my fractions are still mixed. What went wrong?

A4: This usually points to one of several issues with the column chromatography technique:

  • Improper Solvent System: If the eluent is too polar, all compounds will elute quickly with little to no separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel. It is critical to first determine the optimal solvent system using TLC.[1] The ideal TLC Rf value for the target compound should be between 0.25 and 0.35 for good separation on a column.

  • Column Overloading: Loading too much crude material onto the column will result in broad bands that overlap, making clean separation impossible. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and preferably 50:1 for difficult separations.

  • Poor Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling, where the solvent and sample flow unevenly, preventing proper separation.

  • Sample Loading Technique: The sample should be loaded onto the column in the most concentrated form possible and in a minimal volume of solvent to ensure a tight starting band.

Section 2: High-Purity Purification Protocols

This section provides detailed, step-by-step methodologies for the purification of this compound.

Protocol 2.1: Purification by Recrystallization

Recrystallization is an effective technique for removing impurities that have significantly different solubility profiles from the desired compound. It is particularly useful for removing less soluble di-brominated byproducts or more soluble unreacted starting material.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethyl acetate and hexane/heptane are good starting points.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Analyze the purity by melting point and TLC.

Protocol 2.2: High-Resolution Purification by Column Chromatography

Column chromatography is the most powerful method for separating the 5-bromo isomer from the 3-bromo isomer due to their slight differences in polarity.[1][5]

Step-by-Step Methodology:

  • TLC Analysis & Solvent Selection: First, determine the best eluent system using TLC (as described in Q3). A common system is petroleum ether:ethyl acetate (e.g., 19:1 to 9:1 ratio) or hexane:ethyl acetate.[5]

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • The less polar compounds will elute first. The desired 5-bromo isomer and the 3-bromo isomer will follow.

  • Monitoring:

    • Monitor the fractions by TLC to determine which ones contain the pure product.

    • Spot multiple fractions on the same TLC plate along with a spot of the starting crude material for comparison.

  • Combining and Concentrating:

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Final Purity Check: Confirm the purity of the final product using melting point, TLC, and NMR analysis.

Section 3: Data Interpretation and Visualization

Data Summary Tables

For effective monitoring and characterization, refer to the data below.

Table 1: Comparative Data for Purity Assessment

CompoundExpected Melting Point (°C)PolarityTypical ¹H NMR Signal (CHO proton, CDCl₃)
This compound 125-127Less Polar~9.7 ppm
3-Bromo-2-hydroxy-4-methoxybenzaldehyde202-207More Polar~10.2 ppm
2-hydroxy-4-methoxybenzaldehyde (Starting Material)41-43More Polar~9.7 ppm

Note: Polarity is relative. The 3-bromo isomer is generally more polar than the 5-bromo isomer due to different intramolecular hydrogen bonding possibilities.

dot

Purification_Workflow Crude Crude Product (Mixture of Isomers) TLC_Check1 Purity Check 1: TLC & Melting Point Crude->TLC_Check1 Decision1 Is Purity > 95%? TLC_Check1->Decision1 Recrystal Optional Bulk Purification: Recrystallization Decision1->Recrystal No Pure_Product Pure Product Decision1->Pure_Product Yes Column_Chrom High-Resolution Purification: Column Chromatography Recrystal->Column_Chrom TLC_Check2 Monitor Fractions by TLC Column_Chrom->TLC_Check2 Combine Combine Pure Fractions TLC_Check2->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Final_Check Final Purity Check: TLC, NMR, Melting Point Solvent_Removal->Final_Check Decision2 Is Purity > 99%? Final_Check->Decision2 Decision2->Pure_Product Yes Redo_Purification Repeat Purification Decision2->Redo_Purification No

Caption: A logical workflow for the purification and analysis of this compound.

Section 4: References

  • ResearchGate Discussion on Separation of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde. (2017). ResearchGate. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (n.d.). ResearchGate. [Link]

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde Properties. (n.d.). ChemBK. [Link]

  • Benzaldehyde, 5-bromo-2-hydroxy-. (n.d.). NIST Chemistry WebBook. [Link]

  • 2-Bromo-5-hydroxy-4-methoxybenzenemethanol. (2002). Molbank. [Link]

  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. (n.d.). Canadian Journal of Chemistry. [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their work. This compound serves as a critical building block in the development of pharmaceuticals, agrochemicals, and specialty materials, owing to its unique substitution pattern and reactive functional groups.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route to this compound, and what is its primary drawback?

The most common and direct approach is the electrophilic bromination of commercially available 2-hydroxy-4-methoxybenzaldehyde.[2] The primary challenge of this route is controlling the regioselectivity. The aromatic ring has two activating groups—a strongly activating hydroxyl (-OH) group and a moderately activating methoxy (-OCH3) group. This leads to the formation of a significant amount of the undesired 3-bromo-2-hydroxy-4-methoxybenzaldehyde isomer alongside the target 5-bromo product.[3]

Q2: Why does direct bromination produce a mixture of isomers?

The outcome is dictated by the directing effects of the hydroxyl and methoxy groups. The hydroxyl group is a more powerful ortho-, para-directing group than the methoxy group. Electrophilic attack is therefore directed to the positions ortho and para to the hydroxyl group.

  • Position 5 (para to -OH): This position is activated by both the hydroxyl (para) and methoxy (ortho) groups, making it highly susceptible to bromination. This leads to the desired 5-bromo product.

  • Position 3 (ortho to -OH): This position is also strongly activated by the adjacent hydroxyl group. Bromination here yields the 3-bromo isomer.

Because both positions are activated, a mixture of products is often inevitable, creating a significant purification challenge.[3]

Q3: How can the 3-bromo and 5-bromo isomers be effectively separated?

Separating these isomers is notoriously difficult due to their similar polarities. However, several techniques can be employed successfully:

  • Flash Column Chromatography: This is the most common method. Separation on silica gel using a carefully optimized eluent system, typically a gradient of ethyl acetate in hexane or petroleum ether, can resolve the two isomers. Success depends on careful monitoring by Thin Layer Chromatography (TLC) to identify the ideal solvent ratio.[3][4]

  • Fractional Recrystallization: If the isomers are solid, fractional crystallization can be an effective and scalable purification method. This technique exploits small differences in solubility in a given solvent system. It may require seeding with a small amount of pure product obtained from an initial chromatographic separation.[3]

  • Preparative HPLC: For high-purity material on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) offers excellent resolution.[3]

Q4: What are the main alternative synthetic strategies to avoid the isomer issue?

To circumvent the challenge of isomeric mixtures, a strategy involving the formylation of a pre-brominated precursor, 4-bromo-3-methoxyphenol , is often employed. In this approach, the bromine is already in the correct position, and the subsequent formylation reaction is directed to the position ortho to the hydroxyl group. Several classical formylation reactions can be used:

  • Reimer-Tiemann Reaction: Uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene, which acts as the electrophile. It strongly favors ortho-formylation.[5][6]

  • Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid) and is also selective for the ortho position.[7][8]

  • Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[9][10]

This multi-step approach often provides a cleaner product with a higher yield of the desired isomer, avoiding the difficult separation process.

Synthetic Pathways Overview

The choice of synthetic route depends on starting material availability, scale, and purification capabilities. The following diagram outlines the two primary strategic approaches.

cluster_0 Strategy 1: Direct Bromination cluster_1 Strategy 2: Formylation of Bromophenol A 2-Hydroxy-4-methoxybenzaldehyde B Electrophilic Bromination (e.g., Br2 in Acetic Acid) A->B C Mixture of Isomers (5-Bromo and 3-Bromo) B->C D Purification (Chromatography/Recrystallization) C->D E This compound D->E K Target Derivatives E->K Derivative Synthesis (e.g., Williamson Ether Synthesis) F 3-Methoxyphenol G Bromination (e.g., NBS in THF) F->G H 4-Bromo-3-methoxyphenol G->H I Formylation (Reimer-Tiemann, Duff, etc.) H->I J This compound I->J J->K

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific experimental problems in a scannable format.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low yield in direct bromination with significant starting material remaining. 1. Incomplete Reaction: Insufficient reaction time or inadequate temperature. 2. Inefficient Brominating Agent: Degradation of the brominating agent (e.g., bromine evaporation).1. Monitor the reaction progress closely using TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Ensure accurate stoichiometry. Add the brominating agent slowly and maintain a closed system where possible.
Formation of di-brominated byproducts. Excess Brominating Agent: Using more than one equivalent of bromine or harsh reaction conditions (high temperature).1. Carefully control the stoichiometry; use no more than 1.0-1.05 equivalents of the brominating agent. 2. Add the bromine solution dropwise at a reduced temperature (e.g., 0-10 °C) to control the reaction's exothermicity and prevent over-bromination.[11]
Dark, tarry residue forms during Reimer-Tiemann formylation. 1. Polymerization: The reaction can be highly exothermic, and elevated local temperatures promote the formation of polymeric byproducts.[12][13] 2. Inefficient Mixing: In the biphasic chloroform/aqueous hydroxide system, poor mixing leads to localized high concentrations of reactive intermediates.[5]1. Maintain strict temperature control using an ice bath during reagent addition. 2. Use vigorous mechanical stirring and consider adding a phase-transfer catalyst to improve the reaction between the two phases.[12]
Product mixture is inseparable by column chromatography. Co-elution of Isomers: The polarity of the 3-bromo and 5-bromo isomers is very similar, causing them to elute together.1. Optimize Eluent: Systematically test different solvent systems for TLC (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/hexane) to maximize the difference in Rf values. 2. Change Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel fails. 3. Derivatization: As a last resort, consider converting the aldehyde mixture into semicarbazones, which may have different chromatographic properties. After separation, the pure aldehyde can be regenerated by hydrolysis.[3]
Low yield in Williamson ether synthesis for derivative preparation. 1. Incomplete Deprotonation: The base used (e.g., K₂CO₃) is not strong enough or insufficient to fully deprotonate the phenolic hydroxyl group. 2. Poor Nucleophilic Attack: The reaction solvent may not be optimal, or the alkyl halide may not be sufficiently reactive.1. Ensure the base is finely powdered and the solvent (e.g., acetone, DMF) is anhydrous. Increase the equivalents of base if necessary. For less reactive systems, a stronger base like sodium hydride (NaH) may be required. 2. Use a polar aprotic solvent like DMF or acetonitrile to accelerate the Sₙ2 reaction. If using an alkyl bromide or chloride, adding a catalytic amount of sodium iodide (NaI) can increase the rate via the Finkelstein reaction.[14]

Dichlorocarbene Formation in Reimer-Tiemann Reaction

A critical aspect of the Reimer-Tiemann reaction is the in-situ generation of dichlorocarbene, the key electrophile. Understanding this mechanism is vital for troubleshooting.

CHCl3 Chloroform (CHCl₃) CCl3_minus Trichloromethanide Anion (:CCl₃⁻) CHCl3->CCl3_minus Deprotonation OH_minus OH⁻ H2O H₂O CCl2 Dichlorocarbene (:CCl₂) CCl3_minus->CCl2 α-elimination Cl_minus Cl⁻

Caption: Generation of dichlorocarbene from chloroform and base.[6]

Key Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions in a fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Direct Bromination

This protocol details the bromination of 2-hydroxy-4-methoxybenzaldehyde.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[15]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker of ice water. A yellow precipitate should form. If necessary, add a small amount of sodium bisulfite solution to quench any remaining bromine.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Purify the crude solid, which contains a mixture of 3-bromo and 5-bromo isomers, using flash column chromatography (see Protocol 2).

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for separating the 3-bromo and 5-bromo isomers.

  • TLC Analysis: Dissolve a small amount of the crude product and spot it on a silica gel TLC plate. Elute with various mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15) to find a solvent system that provides good separation between the two isomer spots.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (starting with the less polar mixture, e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor them by TLC. The 3-bromo isomer is generally expected to elute slightly before the more polar 5-bromo isomer.

  • Gradient Elution (Optional): If separation is slow, gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 hexane/ethyl acetate) to speed up the elution of the more polar product.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.

Protocol 3: Derivative Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.[14]

  • Setup: To a solution of purified this compound (1.0 eq) in anhydrous acetone, add finely powdered potassium carbonate (1.5 eq).

  • Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes.

  • Alkyl Halide Addition: Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to afford the desired ether derivative.[14]

References

  • ResearchGate. (2017). How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?
  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Wikipedia. (2023). Reimer–Tiemann reaction.
  • ResearchGate. (n.d.). Proposed mechanism for the formylation of 4‐OMe‐ and 3‐OMe‐phenyl boronic acids.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • YouTube. (2021). Reimer-Tiemann Reaction.
  • Thieme. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
  • Journal of Organic Chemistry. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • ResearchGate. (2012). Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • National Institutes of Health (NIH). (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Reddit. (2023). Duff reaction using 4-methoxyphenol.

Sources

Technical Support Center: Purification of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. Drawing from established chemical principles and field-proven methodologies, this document addresses common issues encountered during post-synthesis work-up and offers detailed, validated protocols to achieve high purity.

Troubleshooting Common Purification Issues

This section addresses the most frequent problems observed during the purification of this compound, providing causal explanations and actionable solutions.

Q1: My crude product is a dark-colored solid or oil. What causes this discoloration and how can I obtain a white crystalline product?

A1: Discoloration is a common issue primarily caused by two factors: the presence of residual elemental bromine from the synthesis and the oxidation of phenolic compounds. Phenols are susceptible to air oxidation, which forms highly colored quinone-like impurities.

  • Causality: Residual bromine (Br₂) imparts a characteristic yellow-to-brown color. Oxidized phenolic impurities are often complex, polymeric materials that can be difficult to remove and may inhibit crystallization, resulting in an oily product.

  • Troubleshooting Steps:

    • Initial Wash: Before attempting more complex purification, wash the crude product solution (dissolved in a solvent like ethyl acetate or dichloromethane) with an aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any remaining elemental bromine.

    • Recrystallization with Activated Charcoal: During the recrystallization process (see Protocol 1), add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored, high-molecular-weight impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q2: My TLC analysis shows multiple spots. What are the likely impurities and how can I identify them?

A2: The synthesis of this compound via electrophilic bromination of 2-hydroxy-4-methoxybenzaldehyde frequently yields a mixture of products.[1] The primary impurities are typically unreacted starting material, positional isomers, and di-brominated byproducts.[2]

  • Likely Impurities & TLC Identification:

    • Unreacted Starting Material (2-hydroxy-4-methoxybenzaldehyde): This compound is more polar than the brominated product due to the absence of the electron-withdrawing, hydrophobic bromine atom. It will therefore have a lower Rf value on a normal-phase silica TLC plate.

    • Positional Isomer (e.g., 3-Bromo-2-hydroxy-4-methoxybenzaldehyde): Isomers often have very similar polarities, making them difficult to distinguish. However, subtle differences in intramolecular hydrogen bonding and steric hindrance can lead to slight variations in Rf. The 3-bromo isomer, with bromine ortho to both the hydroxyl and aldehyde groups, may exhibit slightly different polarity compared to the 5-bromo isomer.[1] Co-spotting with a commercial standard (if available) is the best way to confirm identity.

    • Di-brominated Byproducts: These compounds are less polar than the mono-brominated product due to the addition of a second bulky, hydrophobic bromine atom. They will have a higher Rf value on the TLC plate.[2]

Q3: I'm having difficulty separating the desired 5-bromo isomer from the 3-bromo isomer. What is the most effective purification method?

A3: Separating positional isomers is a classic challenge in organic synthesis. Due to their similar physical properties, simple methods like recrystallization are often ineffective.

  • Recommended Method: Flash Column Chromatography. This is the most reliable technique for separating isomers with small differences in polarity.[1][2]

    • Expertise: The key to a successful separation is to use a long column for better resolution and a solvent system with relatively low polarity (e.g., a low percentage of ethyl acetate in hexane). This forces the compounds to move more slowly down the column, exaggerating the small differences in their affinity for the silica gel and allowing for a more effective separation. Running multiple small-scale trials on TLC plates with different solvent systems is crucial to find the optimal conditions before committing to a large-scale column.[1]

  • Alternative Method: Fractional Crystallization. While more challenging, this method can be effective if the isomers have sufficiently different solubilities in a specific solvent system.[1][2] This requires careful, slow cooling to allow for the selective crystallization of one isomer. Seeding the solution with a pure crystal of the desired product can aid this process.

In-Depth Purification Protocols
Protocol 1: Recrystallization for General Purification

Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the desired product.[2]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which the this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, add a small scoop of activated charcoal, and boil for an additional 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is critical to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Recrystallization Solvent Selection
Solvent Properties & Use Case
Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then re-heat to clarify before cooling.
Ethyl Acetate/HexaneExcellent for controlling polarity. Dissolve in a minimum of hot ethyl acetate and add hexane until persistent cloudiness appears, then clarify with a few drops of ethyl acetate before cooling.
MethanolThe target compound is reported to be soluble in methanol.[3] Can be used as a single solvent or with water.
Protocol 2: Flash Column Chromatography for Isomer Separation

This protocol is designed to separate compounds based on their differential adsorption to a stationary phase (silica gel).

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent (solvent system) using TLC. A good system will show clear separation between the spots with Rf values between 0.2 and 0.5. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often provides better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, starting with a lower polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity if necessary (gradient elution). Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Column Chromatography Parameters
Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures. Start with a low ratio of ethyl acetate (e.g., 9:1) and increase polarity as needed.[4]
Expected Elution Order 1. Di-bromo byproduct (least polar) -> 2. 5-Bromo product -> 3. Isomeric byproducts -> 4. Starting Material (most polar)
Protocol 3: Acid-Base Extraction for Removing Neutral Impurities

This technique leverages the acidic nature of the phenolic hydroxyl group to separate it from non-acidic (neutral) impurities.[5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.[7]

  • Base Wash: Add a 1M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. The acidic phenol will react with NaOH to form the water-soluble sodium phenoxide salt.[8]

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom) will now contain the sodium salt of your product, while the organic layer (top) will contain any neutral impurities. Drain the aqueous layer into a clean flask.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl), until the solution becomes acidic (test with pH paper). The phenolic product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Note: This method will not separate the desired product from other acidic impurities like the unreacted starting material or isomeric byproducts.

Visual Guides & Data

Purification_Workflow crude Crude Product (Mixture) abe Acid-Base Wash (Optional: Removes Neutral Impurities) crude->abe decision Isomer Separation Needed? abe->decision rextal Recrystallization (Removes Minor Impurities) decision->rextal No column Column Chromatography (Separates Isomers) decision->column Yes pure Pure 5-Bromo Product rextal->pure column->pure

Caption: General purification workflow for this compound.

Acid_Base_Extraction start Crude Mixture in Ether Phenolic Product (Acidic) Neutral Impurity sep_funnel {Separatory Funnel | {Add aq. NaOH | Shake & Separate}} start->sep_funnel layers Two Layers Formed Organic Layer (Ether) Aqueous Layer (Water) sep_funnel->layers organic_path Organic Layer contains Neutral Impurity Evaporate Ether to Isolate layers:org->organic_path aqueous_path Aqueous Layer contains Sodium Phenoxide Salt Add HCl (acidify) Precipitate & Filter layers:aq->aqueous_path final_product Pure Phenolic Product aqueous_path->final_product

Caption: Logic diagram of acid-base extraction for purifying phenolic compounds.

Frequently Asked Questions (FAQs)

FAQ 1: What is the expected melting point for pure this compound? The literature reports varying melting points for different isomers. For the closely related isomer, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, the melting point is cited as 125-127 °C.[4] For 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (also known as 6-Bromoisovanillin), a melting point of 116 °C is reported. It is crucial to confirm the identity of your starting material and product via spectroscopic methods (e.g., NMR) to correlate it with the correct literature melting point. A sharp melting point range (1-2 °C) is a good indicator of high purity.

FAQ 2: How can I confirm the purity and identity of my final product? A combination of techniques should be used for unambiguous confirmation:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a strong indication of purity.

  • Melting Point Analysis: A sharp melting point that matches the literature value for the correct isomer indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the chemical structure and ensuring the correct isomer has been synthesized and isolated.

FAQ 3: What are the key safety precautions for this purification?

  • Chemical Handling: The starting materials and products are halogenated organic compounds and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Solvent Safety: Organic solvents like hexane, ethyl acetate, and ethers are flammable. Keep them away from ignition sources. Ensure proper waste disposal procedures are followed.

References
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?.
  • Wikipedia. (n.d.). Acid–base extraction.
  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • ResearchGate. (2017). How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?.
  • ResearchGate. (2009). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • ChemBK. (2024). 2-bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Azizi, S. N., et al. (2010). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Iranian Journal of Organic Chemistry.
  • Fatima, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH National Library of Medicine.
  • Google Patents. (1969). US3449443A - Method for selectively brominating phenols.
  • PubMed. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
  • ResearchGate. (n.d.). HPLC separation of seven bromophenols under optimized conditions.
  • Canadian Journal of Chemistry. (1993). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.

Sources

how to avoid polymerization in reactions with 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactions with 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Welcome to the technical support guide for handling this compound. This document provides in-depth troubleshooting advice and preventative protocols for researchers, chemists, and drug development professionals. The unique trifecta of a phenolic hydroxyl, an aldehyde, and an electron-rich aromatic ring makes this reagent highly valuable, but also susceptible to undesirable side reactions, most notably polymerization. This guide is structured to explain the root causes of these issues and provide robust, field-proven solutions to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability and reactivity of this compound.

Q1: What makes this compound so prone to polymerization?

A: The propensity for polymerization stems from the combination of two reactive functional groups on a highly activated aromatic ring:

  • The Phenolic Hydroxyl Group: Phenols are susceptible to one-electron oxidation to form phenoxy radicals. This process is accelerated by basic conditions, exposure to atmospheric oxygen, trace metal impurities, and light.[1] Once formed, these radicals can couple, initiating a chain reaction that results in high-molecular-weight polymeric material. The electron-donating hydroxyl and methoxy groups increase the electron density of the ring, making the phenolic proton easier to abstract and thus facilitating oxidation.

  • The Aldehyde Group: Aldehydes can undergo self-condensation reactions (such as the Aldol or Cannizzaro reactions) under either strongly basic or acidic conditions.[2]

  • Synergistic Instability: The presence of both groups creates a molecule that can be attacked by multiple pathways simultaneously. For instance, basic conditions that might be required for a desired reaction involving the aldehyde can dramatically accelerate the oxidative polymerization of the phenol.[3] This often results in the formation of intractable, dark-colored tars that contaminate the desired product and complicate purification.

Q2: My solid this compound has darkened over time. Is it still usable?

A: A significant color change, from its typical white or light yellow/tan appearance to a brown or dark brown solid, is a primary indicator of degradation.[3] This darkening suggests that slow oxidation and potentially polymerization have occurred during storage. While the material might not be entirely decomposed, its purity is compromised. Using degraded starting material can lead to lower yields and the introduction of polymeric impurities that can be difficult to remove. It is strongly recommended to assess the purity via HPLC or NMR before use.[3] If significant degradation is observed, purification by recrystallization is advisable.[3][4]

Q3: What is a free-radical scavenger, and how does it prevent polymerization in this context?

A: A free-radical scavenger, also known as an antioxidant or inhibitor, is a compound that can react with and neutralize highly reactive free radicals, terminating chain reactions.[5][6] In the case of this compound, the key polymerization pathway is often initiated by phenoxy radicals. A scavenger, such as Butylated Hydroxytoluene (BHT), is itself a phenol but is sterically hindered. It can readily donate its own hydrogen atom to a reactive radical, quenching it. The resulting BHT radical is highly stabilized and sterically hindered, rendering it unable to propagate the polymerization chain.[7] Adding a small, catalytic amount of a scavenger can dramatically improve the stability of the reaction mixture.

Q4: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., backfilling the container with argon or nitrogen) is ideal to protect it from atmospheric oxygen.[3] Solutions are generally less stable than the solid and should be prepared fresh. If a solution must be stored, it should be kept under an inert atmosphere at low temperatures (-20°C).[3]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during reactions.

Symptom / Problem Possible Cause Suggested Solution & Scientific Rationale
1. Reaction mixture turns dark brown/black and forms an insoluble, tarry precipitate. A. Oxidative Polymerization: Exposure to atmospheric oxygen is initiating a free-radical chain reaction via the phenolic hydroxyl group.Implement a Strict Inert Atmosphere Protocol. Purge the reaction vessel thoroughly with nitrogen or argon. Use solvents that have been degassed by sparging with an inert gas or via freeze-pump-thaw cycles. This minimizes the presence of O₂, the primary initiator of oxidative polymerization.[3][8]
B. Presence of Radical Initiators: Trace metal impurities in reagents or solvents, or exposure to UV light, can catalyze radical formation.Add a Free-Radical Scavenger and Protect from Light. Add a small amount (e.g., 0.1 mol%) of a scavenger like BHT or hydroquinone at the start of the reaction.[7] These compounds act as radical traps. Additionally, wrap the reaction vessel in aluminum foil to prevent photo-initiation of radical pathways.[3]
C. Excessively High Temperature: Thermal energy can accelerate both radical formation and condensation side reactions.Reduce Reaction Temperature. Operate the reaction at the lowest feasible temperature. Even a 10°C reduction can significantly slow degradation pathways. If the reaction is sluggish, consider a longer reaction time at a lower temperature instead of increasing the heat. Brominated aldehydes can show rapid degradation at elevated temperatures.[9][10]
2. Low yield of the desired product with multiple spots on TLC, some at the baseline. A. Unfavorable pH Conditions: Strongly basic or acidic conditions are promoting side reactions like Aldol condensations or accelerating phenol oxidation.Optimize pH and Reagent Addition. If a base is required, use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides. Add the base slowly at a reduced temperature (e.g., 0°C) to prevent localized pH and temperature spikes. The deprotonated phenoxide is extremely sensitive to oxidation.[3]
B. Impure Starting Material or Reagents: The aldehyde may have degraded during storage, or solvents may contain peroxides or water.Verify Reagent Purity. Confirm the purity of this compound via an appropriate analytical method (e.g., NMR).[3] Use freshly distilled or anhydrous-grade solvents to eliminate water and potential peroxide contaminants which can initiate side reactions.
3. The reaction works initially but fails upon scale-up. A. Inefficient Heat and Mass Transfer: On a larger scale, "hot spots" can form due to exothermic events or inefficient stirring, leading to localized thermal degradation. Oxygen ingress may also be a larger issue.Improve Engineering Controls. Use an overhead mechanical stirrer for efficient mixing in larger flasks. Ensure the heating mantle or bath provides uniform heating. Maintain a positive pressure of inert gas to effectively exclude air from the larger headspace. Slow, controlled addition of reagents is even more critical at scale.

Part 3: Preventative Protocols and Best Practices

Proactive measures are the most effective strategy for avoiding polymerization.

Protocol 1: General-Purpose Inert Atmosphere Reaction Setup

This protocol is fundamental for most reactions involving this compound.

  • Glassware Preparation: Thoroughly oven-dry all glassware (reaction flask, condenser, addition funnel) and allow it to cool in a desiccator or under a stream of inert gas.

  • System Assembly: Assemble the glassware while it is still warm and immediately purge the system with dry nitrogen or argon for 10-15 minutes. Use a gas inlet adapter and an outlet bubbler to monitor gas flow and maintain positive pressure.

  • Reagent Addition (Solids): Briefly remove the gas inlet and add this compound and any other solid reagents against a positive flow of inert gas to prevent air from entering the flask.

  • Solvent Addition (Liquids): Use degassed anhydrous solvents. Add the solvent via a cannula or a syringe through a rubber septum.

  • Initiate Reaction: Begin stirring and bring the reaction to the desired temperature under a constant, gentle positive pressure of inert gas.

Protocol 2: Incorporating a Radical Inhibitor

This should be considered standard practice for sensitive reactions.

  • Follow Steps 1-2 from the Inert Atmosphere Protocol above.

  • Add Inhibitor: Along with the other solid reagents (Step 3), add a catalytic amount of a radical inhibitor.

    InhibitorTypical Concentration (by weight)Notes
    BHT (Butylated Hydroxytoluene)0.05 - 0.2%Excellent, widely compatible scavenger.[7]
    Hydroquinone 0.1 - 0.5%Effective, but can sometimes interfere with downstream metal-catalyzed reactions.
    TEMPO 0.1 - 1.0 mol%A stable free radical that acts as a potent trap for other radicals.
  • Proceed with the remainder of the reaction setup and execution as described previously.

Part 4: Visualizing the Mechanism and Workflow

Diagrams can clarify complex chemical processes and decision-making.

PolymerizationInitiation Fig 1: Oxidative Polymerization Initiation Phenol Phenolic Aldehyde (Ar-OH) Radical Phenoxy Radical (Ar-O•) Phenol->Radical Polymer Polymer Chain (Dimerization & Propagation) Radical->Polymer Radical Coupling Scavenger Radical Scavenger (e.g., BHT) Radical->Scavenger Interception Initiator Initiator (O₂, Metal Ion, hv) Initiator->Phenol - H• Stable Stabilized Radical (Non-propagating) Scavenger->Stable

Caption: Simplified mechanism of polymerization initiation and scavenger intervention.

TroubleshootingWorkflow Fig 2: Troubleshooting Workflow action_node action_node start Reaction Turning Dark/Tarry? q_inert Using Inert Atmosphere? start->q_inert Yes q_temp Is Temp > 60°C? q_inert->q_temp Yes a_inert Implement Strict Inert Gas Protocol (N₂ or Ar) q_inert->a_inert No q_base Using Strong Base (e.g., NaOH)? q_temp->q_base No a_temp Reduce Temperature, Increase Reaction Time q_temp->a_temp Yes q_scavenger Using Radical Scavenger? q_base->q_scavenger No a_base Switch to Milder Base (e.g., K₂CO₃) q_base->a_base Yes a_scavenger Add BHT (0.1 mol%) q_scavenger->a_scavenger No end_node Problem Resolved q_scavenger->end_node Yes (Consult Specialist) a_inert->end_node a_temp->end_node a_base->end_node a_scavenger->end_node

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methodologies to ensure the success of your synthesis.

Section 1: Synthesis Strategy & Core Concepts

The target molecule, this compound, is typically synthesized via electrophilic aromatic substitution, specifically the bromination of 2-hydroxy-4-methoxybenzaldehyde.[1] The regioselectivity of this reaction is governed by the powerful directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group. Its potent electron-donating resonance effect significantly increases the nucleophilicity of the aromatic ring.

  • Methoxy Group (-OCH₃): Also an activating, ortho, para-directing group.

  • Aldehyde Group (-CHO): A deactivating, meta-directing group.

In the starting material, 2-hydroxy-4-methoxybenzaldehyde, the positions ortho and para to the strongly activating hydroxyl group are C3 and C5. The position ortho to the methoxy group is also C5. Both activating groups, therefore, direct the incoming electrophile (Br⁺) to the C5 position, making it the major product. However, substitution at the C3 position is also possible, leading to the formation of the primary isomeric impurity, 3-Bromo-2-hydroxy-4-methoxybenzaldehyde.[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Workflow: Troubleshooting Logic

Here is a visual guide to the troubleshooting process.

cluster_yield Potential Causes for Low Yield cluster_impurity Potential Causes for Impurity cluster_purification Potential Causes for Purification Issues cluster_solutions_yield Solutions cluster_solutions_impurity Solutions cluster_solutions_purification Solutions Problem Problem Encountered LowYield Low or No Yield Problem->LowYield Impurity Isomeric Impurity Detected (e.g., by TLC/NMR) Problem->Impurity Purification Difficulty in Purification Problem->Purification YC1 Incomplete Reaction LowYield->YC1 YC2 Degradation of Reagents LowYield->YC2 YC3 Sub-optimal Temperature LowYield->YC3 IC1 Poor Regioselectivity Impurity->IC1 IC2 Over-bromination (Di-bromo product) Impurity->IC2 PC1 Co-elution of Isomers Purification->PC1 PC2 Poor Crystallization Purification->PC2 YS1 Increase reaction time Monitor by TLC YC1->YS1 YS2 Use fresh Br₂ and anhydrous solvent YC2->YS2 YS3 Maintain temperature at 0-5 °C YC3->YS3 IS1 Slow, dropwise addition of Bromine at low temp IC1->IS1 IS2 Use stoichiometric amount of Bromine (1.0-1.1 eq) IC2->IS2 PS1 Optimize chromatography solvent system (See Table 2) PC1->PS1 PS2 Attempt fractional crystallization Use seeding crystals PC2->PS2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 2-hydroxy-4- methoxybenzaldehyde in glacial acetic acid. B 2. Cool solution to 0-5 °C in an ice bath. A->B D 4. Add Br₂ solution dropwise over 30-60 min. B->D C 3. Prepare solution of Br₂ in acetic acid. C->D E 5. Stir at 0-5 °C for 30 min, then at RT for 1 hr. D->E F 6. Monitor by TLC. E->F G 7. Quench by pouring into ice-water. F->G H 8. Collect precipitate by vacuum filtration. G->H I 9. Wash solid with cold water and dry. H->I J 10. Purify crude solid by column chromatography. I->J K 11. Recrystallize from ethanol/water. J->K

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Technical Support Center: Isomer Separation in Brominated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the separation of positional isomers of 5-bromo-2-hydroxy-4-methoxybenzaldehyde. The bromination of 2-hydroxy-4-methoxybenzaldehyde is a standard electrophilic aromatic substitution, but the powerful ortho-, para-directing effects of the hydroxyl and methoxy groups invariably lead to the formation of a key isomeric byproduct: 3-bromo-2-hydroxy-4-methoxybenzaldehyde .

Due to their structural similarity, separating these isomers can be a significant purification challenge. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable the isolation of high-purity this compound.

Troubleshooting Guide & FAQs: Isomer Separation

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Initial Analysis & Isomer Identification

Q1: How can I confirm that my crude product contains a mixture of the 5-bromo and 3-bromo isomers?

A: The most straightforward methods are Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy.

  • TLC Analysis: On a silica gel plate, the two isomers will likely appear as two distinct, albeit closely spaced, spots. The relative polarity can be subtle. In our experience, using a solvent system like 9:1 Hexane:Ethyl Acetate will often show two spots. If they are not resolved, a systematic approach to solvent system development is necessary.[1]

  • ¹H NMR Spectroscopy: This is the definitive method for confirming the presence of both isomers. The aromatic protons of each isomer have unique chemical shifts and coupling patterns. The most telling signals are the two aromatic protons on the benzene ring, which appear as doublets or singlets depending on their relative positions.

Q2: What are the key ¹H NMR differences to distinguish the 5-bromo and 3-bromo isomers?

A: The primary distinction lies in the chemical shifts of the remaining two aromatic protons. The bromine atom's position significantly influences the electronic environment of these protons.

Isomer Structure Aromatic Proton 1 (ppm) Aromatic Proton 2 (ppm) Aldehyde Proton (ppm) Phenolic Proton (ppm)
This compound 5-Bromo Isomer~7.31 (s, H-6)~7.18 (s, H-3)~9.86 (s)~11.00 (s)
3-Bromo-2-hydroxy-4-methoxybenzaldehyde 3-Bromo Isomer~7.45 (d, H-6)~6.95 (d, H-5)~10.2 (s)~11.5 (s)

Data compiled from literature sources and spectral prediction. Actual shifts may vary based on solvent and concentration.[2][3][4]

The key diagnostic is that the 5-bromo isomer typically shows two singlets for the aromatic protons (H-3 and H-6), whereas the 3-bromo isomer shows two doublets due to the coupling between H-5 and H-6.

Chromatographic Separation Issues

Q3: My isomers are not separating well on a TLC plate. What should I do?

A: This is a common issue due to their similar polarities. The goal is to find a solvent system that maximizes the difference in their retention factors (ΔRf).

  • Underlying Principle: Separation on silica gel is driven by the polarity of the molecule. The exposed hydroxyl group is the primary site for interaction with the silica. The position of the bromine atom subtly alters the molecule's overall dipole moment and steric hindrance around the hydroxyl group, which can be exploited for separation. The 3-bromo isomer, with bromine ortho to the hydroxyl group, may experience slightly different interactions with the silica stationary phase compared to the 5-bromo isomer.[1]

  • Troubleshooting Steps:

    • Start with a low-polarity system: Begin with a high ratio of a non-polar solvent to a polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Systematically increase polarity: Gradually increase the percentage of the polar solvent (e.g., to 90:10, 85:15). Observe the movement and separation of the spots.

    • Try different solvent combinations: If Hexane/Ethyl Acetate fails, switch to Dichloromethane/Ethyl Acetate or Toluene/Acetone systems. Sometimes, adding a small amount (~0.5%) of acetic acid to the mobile phase can sharpen the spots by suppressing the deprotonation of the phenolic hydroxyl group, leading to better separation.

Q4: I'm attempting column chromatography, but my fractions are all mixed. What am I doing wrong?

A: Successful column chromatography for closely-eluting isomers requires precision and a well-optimized method. Co-elution is often a result of improper column packing, incorrect mobile phase selection, or overloading the column.[5]

  • Expert Recommendation:

    • Column Dimensions: Use a long, narrow column (e.g., 40-50 cm length, 2-3 cm diameter for a 1-2 g sample) to increase the theoretical plates and improve resolution.

    • Packing Method: Always use the "slurry packing" method to ensure a homogenous stationary phase, which prevents channeling and band broadening.

    • Sample Loading: Dissolve the crude product in the minimum amount of mobile phase or dichloromethane and load it onto the column as a concentrated, narrow band. Dry loading (adsorbing the sample onto a small amount of silica first) is highly recommended for better resolution.

    • Elution: Use the optimized solvent system from your TLC development. An isocratic (constant solvent composition) elution is often preferred for difficult separations as it provides consistent separation throughout the run. If the spots are very close, a very shallow gradient (e.g., slowly increasing ethyl acetate from 5% to 10% in hexane over many column volumes) can be effective.[6]

Detailed Experimental Protocols
Protocol 1: Preparative Column Chromatography Workflow

This protocol outlines a robust method for separating gram-scale quantities of the isomeric mixture.

1. Preparation:

  • Select a glass column with appropriate dimensions (e.g., 50 cm x 3 cm for ~2g of crude material).
  • Prepare the mobile phase determined from TLC analysis (e.g., 92:8 Hexane:Ethyl Acetate). Make a sufficient quantity (~2 L).
  • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase. A rule of thumb is to use 50-100g of silica per gram of crude product.

2. Column Packing:

  • Add a small plug of glass wool and a layer of sand to the bottom of the column.
  • Pour the silica slurry into the column. Use a funnel and swirl continuously.
  • Open the stopcock to drain some solvent and tap the column gently to pack the silica bed evenly. Add more slurry until the desired height is reached. Do not let the column run dry.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude mixture (~2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
  • Add 5-10 g of silica gel to this solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of the packed column. Add a small layer of sand on top to prevent disturbance.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Start the elution process under gentle positive pressure (flash chromatography).
  • Collect fractions in test tubes (e.g., 10-15 mL per fraction).
  • Monitor the collected fractions by TLC to identify which contain the pure isomers.

5. Product Isolation:

  • Combine the fractions containing the pure desired isomer.
  • Remove the solvent under reduced pressure to yield the purified product.

G cluster_prep Preparation cluster_packing Column Setup cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Prep_Slurry Prepare Silica Slurry (100:1 silica:crude ratio) Pack_Column Pack Column with Slurry Prep_Slurry->Pack_Column Prep_Sample Prepare Sample (Dry load on silica) Load_Sample Load Sample onto Column Prep_Sample->Load_Sample Pack_Column->Load_Sample Elute Elute with Isocratic Mobile Phase (e.g., 92:8 Hex:EA) Load_Sample->Elute Collect Collect Fractions (10-15 mL each) Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Final_Product Isolated Pure Isomer Evaporate->Final_Product

Protocol 2: Fractional Recrystallization

If column chromatography yields fractions enriched in one isomer but still containing minor impurities, fractional recrystallization can be a powerful secondary purification step.[7][8]

1. Solvent Selection:

  • The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble when hot. The impurity should either be very soluble or insoluble at all temperatures.
  • Test small batches with solvents like ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[9]

2. Procedure:

  • Place the impure solid in an Erlenmeyer flask.
  • Add the minimum amount of hot solvent required to fully dissolve the solid.
  • Allow the solution to cool slowly to room temperature. Crystal formation should be slow. If no crystals form, try scratching the inside of the flask or adding a seed crystal of the pure compound.[1]
  • Once crystallization appears complete, cool the flask in an ice bath for 20-30 minutes to maximize yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
  • Dry the crystals and assess their purity by HPLC or NMR.
Advanced Separation & Purity Assessment

Q5: Column chromatography is too slow for my needs, and I require very high purity (>99.5%). What is the best option?

A: For high-purity requirements and rapid method development, High-Performance Liquid Chromatography (HPLC) is the superior technique. Both analytical and preparative scale HPLC can be used.[10][11]

  • Principle: HPLC uses smaller stationary phase particles and high pressure, resulting in significantly higher resolution and efficiency compared to column chromatography.[5] A reverse-phase C18 column is typically effective for separating these isomers.[12][13]

  • Starting Method Parameters:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (analytical).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.[12]

    • Rationale: The acidic modifier (formic acid) ensures the phenolic hydroxyl is protonated, leading to sharper, more reproducible peaks. The C18 stationary phase separates compounds based on hydrophobicity. The subtle differences in the isomers' structures lead to different retention times. This method can be scaled up to a preparative column for isolating larger quantities.

G cluster_primary Primary Purification cluster_analysis Purity Analysis cluster_secondary High-Purity Polish Crude Crude Mixture (3-bromo & 5-bromo) Col_Chrom Column Chromatography Crude->Col_Chrom Analysis NMR / HPLC Analysis Col_Chrom->Analysis Pure Pure 5-Bromo Isomer (>99%) Analysis->Pure Purity > 98% Impure Enriched but Impure (<98%) Analysis->Impure Recrystal Recrystallization Recrystal->Pure Prep_HPLC Preparative HPLC Prep_HPLC->Pure Impure->Recrystal Impure->Prep_HPLC

References
  • BenchChem. (n.d.). A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.
  • Kwesiga, G. (2017). How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated? ResearchGate.
  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • BenchChem. (n.d.). Technical Support Center: E/Z Isomer Separation of p-(Dimethylamino)benzaldehyde Oxime.
  • Han, W., et al. (2013). Simultaneous determination of brominated phenols in soils. ResearchGate.
  • PubChem. (n.d.). 3-bromo-2-hydroxy-4-methoxybenzaldehyde.
  • SpectraBase. (n.d.). 3-Bromo-benzaldehyde [13C NMR].
  • Heijnen, D., et al. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar.
  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
  • Spessard, G. O. (1982). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
  • CUNY. (n.d.). Purification by Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

Sources

common impurities in 5-Bromo-2-hydroxy-4-methoxybenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, ensuring the high purity required for successful downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude this compound shows multiple spots on TLC analysis. What are the likely impurities?

When synthesizing this compound, particularly through the bromination of 2-hydroxy-4-methoxybenzaldehyde, the presence of several impurities is not uncommon. Understanding the potential nature of these impurities is the first step in devising an effective purification strategy.

Common Impurities:

  • Isomeric Byproducts: The electrophilic aromatic substitution (bromination) can occur at different positions on the aromatic ring, leading to the formation of isomers. The most common isomeric impurity is 3-Bromo-2-hydroxy-4-methoxybenzaldehyde .[1] Due to their similar structures, these isomers often have very close Rf values on TLC, making their separation challenging.

  • Unreacted Starting Material: Incomplete bromination will result in the presence of the starting material, 2-hydroxy-4-methoxybenzaldehyde . This is typically more polar than the brominated product.

  • Di-brominated Products: Excessive exposure to the brominating agent or harsh reaction conditions can lead to the formation of di-brominated species, such as 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde . These are generally less polar than the desired mono-brominated product.

  • Degradation Products: Aromatic aldehydes are susceptible to oxidation, which can be accelerated by exposure to air and light. The primary degradation product is the corresponding carboxylic acid, 5-Bromo-2-hydroxy-4-methoxybenzoic acid . This impurity is significantly more polar and will appear as a distinct spot, often streaking, on the TLC plate.[2]

Summary of Potential Impurities and their Characteristics:

ImpurityTypical Polarity Relative to ProductIdentification Notes
3-Bromo-2-hydroxy-4-methoxybenzaldehydeVery similarOften co-elutes or has a very close TLC spot.
2-hydroxy-4-methoxybenzaldehydeMore polarCan be identified by comparison with a standard of the starting material.
Di-brominated byproductsLess polarHigher Rf value on TLC.
5-Bromo-2-hydroxy-4-methoxybenzoic acidSignificantly more polarMay streak on TLC; can be removed with a basic wash.
FAQ 2: How can I effectively remove the isomeric impurity, 3-Bromo-2-hydroxy-4-methoxybenzaldehyde?

The separation of positional isomers is a common challenge in organic synthesis. Due to their similar physical and chemical properties, a high-resolution purification technique is often required.

Recommended Purification Methods:

  • Flash Column Chromatography: This is a widely used and effective method for separating isomers.[1][3] The key to a successful separation is to use a solvent system that provides a sufficient difference in the retention factors (ΔRf) of the isomers.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity or for separating particularly difficult-to-resolve isomers, preparative HPLC is the method of choice.[1][4]

  • Fractional Recrystallization: This classical technique can be effective if the isomers have significantly different solubilities in a particular solvent system. It may require multiple recrystallization cycles to achieve high purity.[1]

This protocol outlines a general procedure for the purification of this compound from its isomers using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Petroleum ether (or hexanes) and Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection:

    • Develop a solvent system that provides good separation of the product and isomeric impurity on a TLC plate. A common starting point is a mixture of petroleum ether and ethyl acetate.

    • A reported solvent system for a similar compound is 19:1 petroleum ether:ethyl acetate .[3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5][6]

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis to Determine Solvent System Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Separation Complete Concentrate Concentrate Under Reduced Pressure Combine->Concentrate Pure Obtain Pure Product Concentrate->Pure

Caption: Workflow for Flash Column Chromatography.

FAQ 3: My product is contaminated with a very polar impurity. How can I remove it?

A highly polar impurity is often the carboxylic acid degradation product, 5-Bromo-2-hydroxy-4-methoxybenzoic acid. This can be effectively removed using a simple acid-base extraction.

Principle: The phenolic hydroxyl group of the desired product is weakly acidic, while the carboxylic acid impurity is significantly more acidic. A weak base, such as sodium bicarbonate, will selectively deprotonate and solubilize the carboxylic acid into the aqueous phase, leaving the desired aldehyde in the organic phase.

Materials:

  • Crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Separatory funnel

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution and shake gently. Caution: CO₂ gas may be evolved. Vent the funnel frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution.

  • Wash the organic layer with deionized water and then with brine to remove residual salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

FAQ 4: Can I use sodium bisulfite to purify my aldehyde?

Yes, the formation of a sodium bisulfite adduct is a classic and highly effective method for separating aldehydes from non-aldehyde impurities.[1][7] This technique is particularly useful for removing impurities that are not easily separated by chromatography or extraction.

Principle: Sodium bisulfite undergoes a nucleophilic addition reaction with the aldehyde to form a water-soluble bisulfite adduct.[8] This allows for the selective transfer of the aldehyde from an organic mixture into an aqueous phase. The reaction is reversible, and the aldehyde can be regenerated by treatment with a base.[8][9][10]

Materials:

  • Crude product

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Ethyl acetate and Hexanes

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Separatory funnel

Procedure:

  • Adduct Formation:

    • Dissolve the crude mixture in methanol in a separatory funnel.

    • Add freshly prepared saturated aqueous NaHSO₃ solution and shake vigorously for about 30 seconds.[10]

  • Extraction of Non-Aldehyde Impurities:

    • Add deionized water and a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).[9]

    • Shake the funnel, allow the layers to separate, and drain the lower aqueous layer containing the aldehyde-bisulfite adduct. The organic layer contains the non-aldehyde impurities and can be discarded.

  • Regeneration of the Aldehyde:

    • Transfer the aqueous layer to a clean separatory funnel.

    • Add a fresh portion of an organic solvent like ethyl acetate.

    • Slowly add NaOH solution while swirling until the solution is strongly basic (pH > 10).[8] This will reverse the reaction and liberate the free aldehyde.

  • Isolation of the Purified Aldehyde:

    • Shake the funnel to extract the purified aldehyde into the organic layer.

    • Separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the purified product.

G cluster_adduct Adduct Formation & Extraction cluster_regen Regeneration & Isolation Dissolve Dissolve Crude in MeOH Add_Bisulfite Add Saturated NaHSO₃ (aq) Dissolve->Add_Bisulfite Extract Extract with EtOAc/Hexanes Add_Bisulfite->Extract Separate1 Separate Layers Extract->Separate1 Aqueous Aqueous Layer (contains adduct) Separate1->Aqueous Organic_Imp Organic Layer (contains impurities) Separate1->Organic_Imp Basify Add NaOH (aq) to pH > 10 Aqueous->Basify Extract_Aldehyde Extract with EtOAc Basify->Extract_Aldehyde Separate2 Separate Layers Extract_Aldehyde->Separate2 Workup Wash, Dry, and Concentrate Organic Layer Separate2->Workup Pure_Product Purified Aldehyde Workup->Pure_Product

Caption: Workflow for Purification via Sodium Bisulfite Adduct Formation.

References

  • Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56895.
  • JoVE Science Education Database. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ResearchGate. (2017). How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • National Institutes of Health. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
  • MDPI. (n.d.). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements.
  • Pertanika. (1984). Bromination of 2,S-dimethoxybenzaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Molbank. (2002). 2-Bromo-5-hydroxy-4-methoxybenzenemethanol.
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • ResearchGate. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • SIELC. (n.d.). Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column.
  • Canadian Journal of Chemistry. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.
  • Natural Products Atlas. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).
  • CP Lab Safety. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, min 90%, 100 grams.

Sources

strategies to improve the stability of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (CAS No. 1761-61-1). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this versatile synthetic intermediate. Here, we address common challenges and provide field-proven strategies to mitigate degradation, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Understanding the Instability of this compound

This section delves into the inherent chemical liabilities of the molecule. Understanding these potential degradation pathways is the first step toward effective prevention.

FAQ 1: What are the primary degradation pathways for this compound?

Answer: The stability of this compound is compromised by four primary factors inherent to its structure: a phenolic aldehyde system and a carbon-bromine bond.

  • Oxidative Degradation: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process converts the aldehyde (-CHO) to the corresponding carboxylic acid (2-Bromo-5-hydroxy-4-methoxybenzoic acid), which is often the most common impurity found in aged samples.[1] The electron-rich phenolic ring further facilitates this process. Phenolic aldehydes can also undergo oxidative aging in the presence of atmospheric oxidants like ozone.[2][3]

  • Photodegradation: Aromatic bromine compounds are known to be sensitive to light, particularly in the UV spectrum. Exposure to light can induce cleavage of the carbon-bromine (C-Br) bond, a process known as photolysis.[4][5] This can initiate radical chain reactions, leading to a complex mixture of debrominated species and polymeric byproducts.

  • pH-Dependent Instability: As a phenol, the hydroxyl group is acidic and can be deprotonated under basic conditions (high pH). The resulting phenoxide is significantly more electron-rich, making the aromatic ring more susceptible to oxidation. Conversely, strongly acidic conditions can potentially catalyze other side reactions.[6][7]

  • Thermal Stress: While relatively stable at room temperature, prolonged exposure to elevated temperatures can accelerate both oxidation and other decomposition pathways, such as decarbonylation at very high temperatures.[8][9]

The following diagram illustrates these potential degradation routes.

Potential Degradation Pathways cluster_main cluster_products main This compound p1 Carboxylic Acid Derivative (Oxidation Product) main->p1 O₂ (Air), Light [Oxidation] p2 Debrominated & Polymeric Byproducts (Photolysis Products) main->p2 UV Light [Photolysis] p3 Phenoxide Ion (Enhanced Reactivity) main->p3 High pH (Base) [Deprotonation] p4 Decomposition Fragments (Thermal Products) main->p4 High Temperature [Thermal Stress]

Caption: Key degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section provides direct answers to common issues encountered during the handling and use of the compound.

FAQ 2: My solid this compound has turned from off-white to yellow/brown. What happened and is it still usable?

Answer: A color change from its typical off-white or light-yellow appearance to a more intense yellow or brown is a primary visual indicator of degradation.[1] This is most commonly due to oxidation of the aldehyde group and potentially other complex side reactions initiated by exposure to air and/or light.

Causality: The colored impurities are often minor in quantity but intensely colored. The bulk of your material may still be the desired compound.

Actionable Advice:

  • Assess Purity: Before use, you must re-analyze the material's purity using a suitable analytical method like HPLC, GC, or qNMR.

  • Decision on Use: If the purity is still within the acceptable limits for your specific application (e.g., >95%), it may be usable. However, for sensitive applications like catalyst development or final API synthesis steps, using a degraded starting material is highly discouraged as impurities can interfere with the reaction.

  • Purification: If the purity is unacceptable, the material can sometimes be purified by recrystallization.

FAQ 3: My reaction yield is lower than expected when using this aldehyde. Could its stability be the cause?

Answer: Absolutely. If the aldehyde has degraded, its effective concentration is lower than what you weighed out, leading directly to a stoichiometric imbalance and reduced yield. Furthermore, the degradation byproducts, such as the carboxylic acid, can interfere with the reaction. For example, in a base-catalyzed reaction, the acidic impurity will consume a portion of the base, hindering the desired chemical transformation.

Troubleshooting Steps:

  • Confirm Starting Material Purity: Always run a quick purity check (e.g., TLC or NMR) on the aldehyde before starting a reaction, especially if the bottle is old or has been opened multiple times.

  • Use Freshly Opened/Purified Material: For critical reactions, use a freshly opened bottle or recrystallize the older material.

  • Handle Under Inert Atmosphere: Weigh and dispense the aldehyde under an inert atmosphere (e.g., in a glovebox or using a nitrogen-purged weigh boat) to prevent oxidation during handling.[1]

FAQ 4: How should I prepare and store solutions of this compound for experimental use?

Answer: Solutions are significantly less stable than the solid material and should be prepared fresh for immediate use whenever possible.

If storage is unavoidable:

  • Solvent Choice: Use dry, de-gassed solvents. Anhydrous aprotic solvents are generally preferred. While not a universal stabilizer, diluting aliphatic aldehydes in primary alcohols can form more stable hemi-acetals, a principle that may offer some benefit here.[10]

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (N₂ or Ar).

  • Storage Conditions: Store in a tightly sealed vial (with a Teflon-lined cap) in the dark at low temperatures. Recommended storage is -20°C for short-term (up to a week) or -80°C for longer-term (up to one month).[1]

  • Antioxidant Addition: For stock solutions that will be used over several days, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm).[10]

Section 3: Best Practices & Experimental Protocols

Proactive measures are the most effective strategy for ensuring the stability of this compound.

FAQ 5: What are the definitive optimal storage and handling conditions?

Answer: To maximize shelf-life and ensure experimental reproducibility, adhere to the following guidelines summarized in the table below.

ConditionSolid CompoundSolutionsRationale
Temperature 2-8°C (Refrigerator)-20°C to -80°C (Freezer)Slows down the rate of all chemical degradation pathways.
Atmosphere Store under Inert Gas (N₂/Ar)Prepare & store under N₂/ArPrevents oxidation by excluding atmospheric oxygen.[1]
Light Store in an amber glass bottle in the darkUse amber vials; protect from lightPrevents light-induced C-Br bond cleavage (photolysis).[4][5]
Container Tightly sealed, airtight containerTightly sealed vial with Teflon-lined capPrevents exposure to moisture and atmospheric oxygen.
Incompatibilities Strong oxidizing agents, strong basesStrong oxidizing agents, strong basesAvoids rapid, potentially hazardous reactions and degradation.[11]
Protocol 1: Inert Atmosphere Handling for Routine Weighing

Objective: To weigh and dispense the solid compound while minimizing exposure to air and moisture.

Materials:

  • This compound in its storage container

  • Spatula

  • Analytical balance

  • Weighing vessel (e.g., round-bottom flask with a septum)

  • Nitrogen or Argon gas line with a needle adapter

  • Syringe needle for venting

Procedure:

  • Preparation: Allow the storage container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Inerting the Vessel: Place the weighing vessel on the balance and tare it. Insert the nitrogen inlet needle and a vent needle through the septum. Gently purge the vessel with inert gas for 1-2 minutes.

  • Weighing: Remove the vent needle and briefly remove the nitrogen needle and septum. Quickly add the approximate amount of the aldehyde using a spatula.

  • Re-purging: Immediately re-seal the vessel, re-insert the needles, and purge for another minute.

  • Final Mass: Remove the needles and record the final, stable mass.

  • Storage Container: Before re-sealing the main storage bottle, flush the headspace with inert gas to protect the remaining material.

Protocol 2: Stability Assessment by HPLC

Objective: To quantitatively assess the purity of this compound and detect the primary oxidative impurity.

HPLC Stability Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation s1 Accurately weigh ~10 mg of aldehyde s2 Dissolve in Diluent (e.g., Acetonitrile/Water) to 10 mL s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 a1 Inject sample onto C18 column s3->a1 Transfer to HPLC vial a2 Run Isocratic or Gradient Method a1->a2 a3 Detect at suitable λ (e.g., 254 nm) a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Identify Aldehyde Peak (Major Peak) d1->d2 d3 Identify Impurity Peak (e.g., Carboxylic Acid) d2->d3 d4 Calculate Purity (% Area) d3->d4

Caption: Workflow for assessing compound purity via HPLC.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60% Acetonitrile, 40% Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and the sample. The carboxylic acid impurity, being more polar, will typically have a shorter retention time than the parent aldehyde.

  • Calculation: Determine the purity by calculating the peak area percentage: Purity % = (Area of Aldehyde Peak / Total Area of All Peaks) * 100.

References
  • Antioxidant Properties of Phytochemicals in Aromatic Plants - Longdom Publishing. (n.d.).
  • Wiśniewska, J., et al. (2013). Bromine and carbon isotope effects during photolysis of brominated phenols. PubMed.
  • Zakon, Y., Halicz, L., & Gelman, F. (2013). Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. Environmental Science & Technology.
  • Method for stabilising phenylacetaldehyde. Google Patents. (CN1227206C).
  • An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzaldehyde. Benchchem. (n.d.).
  • How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. ResearchGate. (2017).
  • FREE RADICALS BY MASS SPECTROMETRY: III. RADICALS IN THE THERMAL DECOMPOSITION OF SOME BENZENE DERIVATIVES. Canadian Science Publishing. (n.d.).
  • (PDF) Antioxidant Effective Aromatic Compounds. ResearchGate. (n.d.).
  • The thermal decomposition of benzaldehyde at different temperatures. ResearchGate. (n.d.).
  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.).
  • Aromatic Amines Antioxidants. Performance Additives. (n.d.).
  • Complex antioxidant composition for preventing aromatic amine from discoloring. Google Patents. (CN105037178B).
  • Stabilization of aldehydes. European Patent Office. (EP 0096153 A2).
  • Net, S., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. PMC - NIH.
  • SAFETY DATA SHEET for Benzaldehyde, 5-bromo-2-hydroxy-. (n.d.).
  • The thermal decomposition of gaseous benzaldehyde. SciSpace. (2022).
  • Net, S., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A.
  • Benzaldehyde. Wikipedia. (n.d.).
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. (2025).
  • Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability. Benchchem. (2025).
  • Aldehydes: identification and storage. Pell Wall Perfumes Blog. (2013).

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troubleshooting low yield in 5-Bromo-2-hydroxy-4-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reactions of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile intermediate. Here, we will delve into the causality behind experimental choices and provide robust, field-proven troubleshooting strategies to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My bromination of 2-hydroxy-4-methoxybenzaldehyde is resulting in a low yield of the desired 5-bromo isomer. What are the likely causes?

A1: Low yields in the bromination of 2-hydroxy-4-methoxybenzaldehyde are frequently due to a lack of regioselectivity, leading to the formation of undesired isomers, and the potential for over-bromination. The hydroxyl and methoxy groups are both activating and ortho-, para-directing, which can lead to a mixture of products. Specifically, you may be forming the 3-bromo isomer or di-brominated products. Key factors to investigate are the choice of brominating agent, solvent, and reaction temperature. Harsh conditions can decrease selectivity.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction. How can I identify the major products and purify the desired this compound?

A2: The presence of multiple spots on a TLC plate suggests the formation of a mixture of isomers (e.g., 3-bromo-2-hydroxy-4-methoxybenzaldehyde) and potentially di-brominated byproducts.[1] To identify your products, comparison with a known standard of the desired product via TLC is ideal. If a standard is unavailable, spectroscopic methods such as 1H NMR are essential to distinguish between isomers based on the chemical shifts and coupling constants of the aromatic protons. For purification, column chromatography on silica gel is a common and effective method to separate isomers with different polarities.[1] Fractional crystallization can also be an effective technique, especially for larger quantities, by seeding with a small amount of the pure compound isolated from chromatography.[1]

Q3: What are the most common issues when using formylation reactions like the Duff or Vilsmeier-Haack reaction on brominated phenols?

A3: Low yields in formylation reactions of brominated phenols can often be attributed to the deactivating effect of the bromine substituent, which makes the aromatic ring less nucleophilic and therefore less reactive towards the electrophilic formylating agent. For the Duff reaction, which requires strongly electron-donating groups, the presence of bromine can be problematic.[2] In the Vilsmeier-Haack reaction, the Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic ring for successful reaction.[3][4][5] Other common issues include the purity of reagents, especially the freshness of DMF in the Vilsmeier-Haack reaction, as decomposed DMF can interfere with the formation of the active reagent.[6]

Q4: Can I improve the regioselectivity of the bromination to favor the 5-bromo isomer?

A4: Yes, improving regioselectivity is key to increasing the yield of the desired product. The choice of brominating agent and reaction conditions plays a crucial role. Using a milder brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane, can offer better control and selectivity compared to using elemental bromine.[7] Controlling the reaction temperature is also critical; running the reaction at a lower temperature can enhance selectivity by favoring the thermodynamically more stable product.

Troubleshooting Guides

Guide 1: Low Yield in the Bromination of 2-Hydroxy-4-methoxybenzaldehyde

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting Low Bromination Yield start Low Yield Observed check_purity 1. Assess Starting Material Purity (2-hydroxy-4-methoxybenzaldehyde) start->check_purity check_reagents 2. Verify Brominating Agent and Solvent Quality check_purity->check_reagents Purity OK solution_purity Solution: Purify starting material (recrystallization/distillation). check_purity->solution_purity Impure check_conditions 3. Analyze Reaction Conditions (Temperature, Stoichiometry, Time) check_reagents->check_conditions Reagents OK solution_reagents Solution: Use fresh, pure brominating agent and anhydrous solvent. check_reagents->solution_reagents Degraded/Wet analyze_products 4. Characterize Product Mixture (TLC, NMR) check_conditions->analyze_products Conditions OK solution_conditions Solution: Optimize temperature (lower for selectivity), adjust stoichiometry, and monitor reaction progress. check_conditions->solution_conditions Suboptimal solution_separation Solution: Implement effective purification (column chromatography/crystallization). analyze_products->solution_separation Mixture of Isomers/ Byproducts Confirmed

Caption: Troubleshooting workflow for low bromination yield.

Potential Issue Underlying Cause Recommended Action
Impure Starting Material Contaminants in the 2-hydroxy-4-methoxybenzaldehyde can react with the brominating agent, leading to side products and reduced yield.Verify the purity of the starting material using techniques like melting point determination or NMR spectroscopy. If impure, purify by recrystallization or distillation before use. The starting material should be stable under recommended storage conditions.[8][9]
Degraded Brominating Agent Bromine is volatile and corrosive. N-bromosuccinimide (NBS) can decompose over time, especially if exposed to moisture or light.Use a fresh bottle of the brominating agent or purify it before use. For instance, NBS can be recrystallized from water.
Suboptimal Reaction Temperature High temperatures can lead to decreased regioselectivity and the formation of over-brominated products.Maintain precise temperature control throughout the reaction. For electrophilic aromatic bromination, lower temperatures generally favor higher selectivity. Consider starting the reaction at 0°C and allowing it to slowly warm to room temperature.
Incorrect Stoichiometry An excess of the brominating agent can lead to the formation of di- and tri-brominated products, reducing the yield of the desired mono-brominated compound.Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at any given time.
Formation of Isomers The directing effects of the hydroxyl and methoxy groups can lead to the formation of the undesired 3-bromo isomer.Modify the reaction solvent to influence the regioselectivity. Less polar solvents may favor a different isomer distribution. Consider using a milder brominating agent like NBS, which can offer improved selectivity.[7]
Inadequate Work-up or Purification Product loss can occur during extraction, washing, and purification steps. Isomers may be difficult to separate.Ensure efficient extraction with an appropriate solvent. For purification of isomers, column chromatography with a carefully selected eluent system is often necessary.[1]
Guide 2: Troubleshooting Formylation Reactions (Duff and Vilsmeier-Haack)

This guide addresses common issues encountered when formylating brominated phenols to introduce an aldehyde group.

Optimizing Formylation Reactions start Low Formylation Yield reaction_choice 1. Evaluate Formylation Method (Duff vs. Vilsmeier-Haack) start->reaction_choice duff_issues Duff Reaction Issues: - Low reactivity - Poor solubility reaction_choice->duff_issues Using Duff vh_issues Vilsmeier-Haack Issues: - Reagent decomposition - Low reactivity reaction_choice->vh_issues Using Vilsmeier-Haack duff_solutions Duff Solutions: - Use stronger acid catalyst (e.g., TFA) - Increase temperature duff_issues->duff_solutions vh_solutions V-H Solutions: - Use fresh, anhydrous DMF and POCl₃ - Increase reaction time/temperature vh_issues->vh_solutions

Caption: Decision process for optimizing formylation reactions.

Potential Issue Underlying Cause Recommended Action
Low Reactivity of Substrate (Duff Reaction) The Duff reaction typically requires a strongly activated aromatic ring. The electron-withdrawing nature of the bromine atom deactivates the ring, making it less susceptible to electrophilic attack by the formylating species derived from hexamine.[2]Consider using a stronger acid catalyst, such as trifluoroacetic acid (TFA), which can enhance the electrophilicity of the formylating agent.[10] Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid decomposition.
Reagent Purity (Vilsmeier-Haack) The Vilsmeier reagent is formed from the reaction of a substituted amide (commonly DMF) with phosphorus oxychloride (POCl₃).[4] DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[6] POCl₃ is sensitive to moisture.Use freshly distilled or anhydrous DMF and a new or properly stored bottle of POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Incomplete Reaction The deactivating effect of the bromine substituent may necessitate more forcing reaction conditions.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal reaction time. For the Vilsmeier-Haack reaction, the temperature can range from 0°C to 80°C depending on the substrate's reactivity.[4]
Difficult Work-up The hydrolysis of the intermediate iminium salt in the Vilsmeier-Haack reaction is a critical step. Improper pH adjustment during work-up can lead to low yields.After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide solution) to facilitate the hydrolysis of the iminium salt to the aldehyde.[3]

Experimental Protocols

Protocol 1: Bromination of 2-Hydroxy-4-methoxybenzaldehyde using NBS

This protocol provides a method for the selective mono-bromination of 2-hydroxy-4-methoxybenzaldehyde.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Protocol 2: Vilsmeier-Haack Formylation of a Brominated Phenol

This protocol outlines a general procedure for the formylation of an electron-rich brominated aromatic compound.

Materials:

  • Brominated phenol substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Sodium acetate

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (as solvent or co-solvent).

  • Cool the DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cold DMF with vigorous stirring. A thick, white precipitate (the Vilsmeier reagent) may form. Stir for 30 minutes at 0°C.

  • Add a solution of the brominated phenol substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction by TLC.[4]

  • Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.

  • Add a solution of sodium acetate in water and stir until the hydrolysis of the intermediate is complete (as indicated by TLC).[3]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude aldehyde by column chromatography or recrystallization.

References

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
  • 2-Hydroxy-4-methoxybenzaldehyde - Safety D
  • How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchG
  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (2016-10-07).
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  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021-07-09).
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  • 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 - ChemicalBook. (2025-07-24).
  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on whe
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  • Vilsmeier-Haack Reaction - Chemistry Steps.
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  • Synthesis method of 5-(2-bromoacetyl)
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  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permangan
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  • 2-Hydroxy-4-methoxybenzaldehyde 98 673-22-3 - Sigma-Aldrich.
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  • 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2 - ChemicalBook. (2025-07-24).
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  • Formyl
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2 - Sigma-Aldrich.
  • Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde - Benchchem.

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Technical Support Center: Reaction Optimization for Cross-Coupling with 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for cross-coupling reactions involving the versatile building block, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. The unique electronic and steric properties of this substrate, featuring a hydroxyl group ortho to the bromine and an aldehyde, present specific challenges and opportunities in reaction design. This resource will help you navigate these complexities to achieve optimal results in your synthetic endeavors.

Understanding the Substrate: Key Chemical Features

This compound possesses several key functional groups that influence its reactivity in palladium-catalyzed cross-coupling reactions. The hydroxyl group can act as an internal ligand or be deprotonated, affecting the electronic nature of the aryl ring and potentially interacting with the catalyst. The aldehyde group is sensitive to certain reaction conditions and can participate in side reactions. The bromine atom is the primary site for oxidative addition to the palladium catalyst. A thorough understanding of these features is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the first steps in troubleshooting this?

Answer: Low yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.[2]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid. Boronic acids are particularly susceptible to degradation during storage.[1][2]

  • Catalyst System: The choice of palladium precursor and ligand is critical. For this substrate, the hydroxyl group can interact with the palladium center, potentially inhibiting catalysis. Consider using bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands can promote the desired catalytic cycle and improve catalyst stability.[3][5][6]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Significant Side Product Formation

Question: My reaction is producing a significant amount of a debrominated byproduct (2-hydroxy-4-methoxybenzaldehyde) instead of the desired coupled product. How can I minimize this side reaction?

Answer: The formation of a debrominated product, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling.[7] This occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[7] Several factors can promote the formation of this intermediate.

Strategies to Minimize Debromination:

  • Choice of Base and Solvent: Strong bases, especially in the presence of protic solvents (like water or alcohols), can generate hydride species that lead to debromination.[7] Consider using a weaker, anhydrous base such as K₃PO₄ or Cs₂CO₃.[8] Aprotic solvents like dioxane or toluene are often preferred.[3]

  • Ligand Selection: The ligand plays a crucial role in preventing side reactions. Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway relative to the debromination pathway.[9][10]

  • Reaction Temperature: High reaction temperatures can sometimes increase the rate of debromination.[7] Try running the reaction at the lowest effective temperature.

Question: I am observing homocoupling of my boronic acid reagent in my Suzuki-Miyaura reaction. What causes this and how can I prevent it?

Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1][11]

Minimizing Homocoupling:

  • Rigorous Degassing: Improve your degassing procedure. Three freeze-pump-thaw cycles are highly effective at removing dissolved oxygen.[3]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[2]

  • Temperature Control: Lowering the reaction temperature can disfavor the homocoupling pathway.[2][11]

Issue 3: Catalyst Deactivation

Question: My reaction mixture is turning black, and the reaction has stalled. What is happening, and what should I do?

Answer: The formation of a black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[2][3] This is a clear sign of catalyst deactivation.

Causes and Solutions for Catalyst Deactivation:

CauseExplanationRecommended Action
Oxygen Exposure Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.[3]Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere.[2][3]
Ligand Degradation The phosphine ligand may be unstable under the reaction conditions, leading to catalyst decomposition.[8]Switch to a more robust ligand, such as a bulky biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand.[2][3]
High Temperature Elevated temperatures can accelerate the decomposition of the catalyst.[2][3]Run the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration.[3]
Inappropriate Solvent The solvent can influence the stability of the catalytic species.[3][12][13]A solvent screen may be necessary. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[3][13]

graph CatalystDeactivation {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

Start [label="Palladium Black Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckOxygen [label="Check for Oxygen Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; CheckLigand [label="Evaluate Ligand Stability", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Assess Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; ImproveDegassing [label="Improve Degassing Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SwitchLigand [label="Switch to More Robust Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerTemp [label="Lower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Stable Catalyst, Improved Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckOxygen; Start -> CheckLigand; Start -> CheckTemp; CheckOxygen -> ImproveDegassing; CheckLigand -> SwitchLigand; CheckTemp -> LowerTemp; ImproveDegassing -> Result; SwitchLigand -> Result; LowerTemp -> Result; }

Caption: Decision tree for addressing catalyst deactivation.

Recommended Experimental Protocols

The following are starting point protocols for common cross-coupling reactions with this compound. Optimization will likely be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Add the palladium precatalyst, Pd(OAc)₂ (0.02 equiv.), and the ligand, SPhos (0.04 equiv.).

  • Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.

  • Heat the reaction mixture in an oil bath at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous, degassed THF in a Schlenk tube, add Pd(PPh₃)₂Cl₂ (0.02 equiv.) and CuI (0.04 equiv.).

  • Add triethylamine (2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite, washing with additional diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.[14]

Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[15][16][17][18]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add the palladium precatalyst, XPhos Pd G3 (0.02 equiv.).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
  • Cross-Coupling Reactions Guide.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions - Benchchem.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols - Benchchem.
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  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
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  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents - PMC - NIH.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents | Organic Letters.
  • Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki reaction - Wikipedia.
  • Sonogashira Coupling | NROChemistry.
  • Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • The Buchwald-Hartwig Amination Reaction - YouTube.
  • Sonogashira Cross-Coupling - J&K Scientific LLC.
  • Heck reaction – Knowledge and References - Taylor & Francis.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Heck reaction - Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.

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Technical Support Center: Synthesis and Stability of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing decomposition during its synthesis and ensuring its stability. Here, you will find troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Question 1: My bromination of 2-hydroxy-4-methoxybenzaldehyde is resulting in a mixture of isomers, primarily the desired 5-bromo product and the undesired 3-bromo isomer. How can I improve the regioselectivity of the reaction?

Root Cause Analysis: The synthesis of this compound typically involves the electrophilic aromatic substitution (bromination) of 2-hydroxy-4-methoxybenzaldehyde. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing and activating, while the aldehyde (-CHO) group is a meta-directing and deactivating group. This complex interplay of directing effects can lead to the formation of isomeric byproducts. The formation of the 3-bromo isomer suggests that the directing effect of the hydroxyl group to its ortho position is competing with the directing effect to its para position.

Recommended Protocol for Enhanced Regioselectivity:

To favor the formation of the 5-bromo isomer, it is crucial to control the reaction conditions to leverage the directing effects.

Experimental Protocol: Selective Bromination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as glacial acetic acid.

  • Catalyst: While not always necessary for activated rings, the use of a mild Lewis acid catalyst can sometimes enhance selectivity. However, for highly activated systems, it may increase the formation of multiple brominated species. It is often preferable to proceed without a strong Lewis acid.

  • Brominating Agent: A solution of bromine in the same solvent is the common reagent. N-Bromosuccinimide (NBS) can also be used, sometimes offering milder reaction conditions.

  • Temperature Control: Maintain the reaction at a low temperature (0-5 °C) using an ice bath. This helps to control the reaction rate and can improve selectivity by favoring the thermodynamically more stable product.

  • Slow Addition: Add the bromine solution dropwise to the solution of the starting material over a significant period. This maintains a low concentration of the electrophile, which can help minimize the formation of di-substituted and other isomeric byproducts.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent over-bromination.

  • Work-up: Once the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate. The product can then be isolated by extraction and purified.

Purification Strategy:

If a mixture of isomers is still obtained, separation can be achieved by column chromatography on silica gel. The difference in polarity between the 5-bromo and 3-bromo isomers, though potentially small, is often sufficient for separation with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).[1] Fractional crystallization can also be an effective purification method if the isomers have sufficiently different solubilities.[1]

Question 2: I am observing significant darkening and decomposition of my this compound product upon storage. What is causing this, and how can I prevent it?

Root Cause Analysis: this compound, being a phenolic compound, is susceptible to oxidation, which is often catalyzed by light, air (oxygen), and trace metal impurities. The aldehyde functional group can also be prone to oxidation to the corresponding carboxylic acid. This degradation is visually indicated by a color change from a white or off-white solid to a yellow or brown substance.

Preventative Measures and Stabilization Strategies:

To ensure the long-term stability of the compound, the following storage and handling procedures are recommended:

ParameterRecommended ConditionRationale
Temperature 0-8 °C[2]Reduces the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen, thereby preventing oxidation.
Light Store in an amber or opaque container.Protects the compound from photo-degradation.
Moisture Keep in a tightly sealed container in a desiccator.Prevents hydrolysis and potential moisture-mediated degradation pathways.

For solutions, it is always best to prepare them fresh. If storage is unavoidable, they should be kept under an inert atmosphere at low temperatures (-20°C for short-term or -80°C for long-term).[3]

Use of Stabilizers:

For bulk storage, the addition of a small amount of a stabilizer can be considered. Phenolic antioxidants or chelating agents can be effective in inhibiting oxidative degradation pathways.[4]

Question 3: During the work-up of my bromination reaction, I'm experiencing low yields and the formation of tar-like substances. What could be the cause?

Root Cause Analysis: The formation of tars and low yields during work-up can be attributed to several factors, including harsh reaction conditions, the presence of strong acids, and elevated temperatures during solvent removal. The phenolic hydroxyl group can be sensitive to acidic conditions, and the aldehyde can undergo polymerization or condensation reactions.

Optimized Work-up and Purification Protocol:

  • Neutralization: After quenching the reaction, it is crucial to neutralize any strong acids present. A wash with a mild base, such as a saturated sodium bicarbonate solution, is recommended.

  • Temperature Control During Solvent Removal: When concentrating the organic phase, use a rotary evaporator at a low temperature (typically not exceeding 40-50°C) to prevent thermal decomposition.[5]

  • Purification Method: Column chromatography is a common method for purifying this compound.[1] Using a well-chosen solvent system will help to separate the desired product from both starting material and byproducts.

Workflow for Preventing Decomposition During Synthesis and Work-up:

Caption: Optimized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that contribute to its potential instability?

A1: The molecule has several functional groups that can influence its stability. The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of base and oxygen. The aldehyde group can also be oxidized to a carboxylic acid. The bromine atom on the aromatic ring is generally stable but can participate in certain reactions under harsh conditions.

Q2: Are there any specific reagents or conditions to avoid when working with this compound?

A2: Strong oxidizing agents should be avoided as they can lead to the degradation of the aldehyde and phenol moieties. Strong bases can deprotonate the phenol, making it more susceptible to oxidation. Exposure to high temperatures for prolonged periods can also cause decomposition.[5]

Q3: What analytical techniques are best suited for monitoring the purity and stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of the compound and detecting the presence of degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying impurities.[6] Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and assessing purity during purification.[1]

Potential Decomposition Pathway:

G A This compound B Oxidative Degradation Products (e.g., quinone-type structures) A->B O2, light, heat C 5-Bromo-2-hydroxy-4-methoxybenzoic acid A->C Oxidation

Caption: Simplified potential decomposition pathways for this compound.

References

  • ResearchGate. (2017). How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?
  • Google Patents. (1968). Stabilization of phenols.
  • ResearchGate. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • PubMed. (2024). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Common Organic Chemistry. (n.d.). Bromination.
  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • NIH. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

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Technical Support Center: 5-Bromo-2-hydroxy-4-methoxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience, to ensure the successful and efficient synthesis of your target compound.

Section 1: Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds via the electrophilic aromatic substitution of 2-hydroxy-4-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho, para-directing activators, making the aromatic ring highly susceptible to bromination.[1][2] However, this high reactivity also presents the primary challenges in achieving high yield and purity, especially during scale-up.

Common Synthetic Approach:

The most prevalent method involves the bromination of 2-hydroxy-4-methoxybenzaldehyde using a suitable brominating agent in an appropriate solvent.

Synthesis_Workflow SM Starting Material (2-Hydroxy-4-methoxybenzaldehyde) Reaction Bromination Reaction SM->Reaction RA Brominating Agent (e.g., NBS, Br2) RA->Reaction Solvent Solvent (e.g., Acetic Acid, Methanol) Solvent->Reaction Workup Reaction Quench & Work-up Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde Purification->Final

Caption: General workflow for the synthesis of this compound.

The primary challenges that arise during this process, particularly on a larger scale, include:

  • Regioselectivity: Formation of the undesired 3-bromo isomer.

  • Over-bromination: Generation of di-brominated byproducts.

  • Reaction Control: Exothermic reactions that can be difficult to manage at scale.

  • Product Isolation and Purification: Difficulty in removing impurities, especially isomers.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.

Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, from incomplete reactions to product loss during work-up. Here’s a systematic approach to troubleshooting:

1. Incomplete Reaction:

  • Cause: Insufficient reaction time or inadequate temperature can lead to unreacted starting material. While the reaction is often rapid, at lower temperatures, it may require more time.

  • Troubleshooting:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.

    • Temperature control: Ensure the reaction temperature is maintained as per the protocol. For less reactive systems, a slight increase in temperature might be necessary, but this must be balanced against the risk of side reactions.

    • Stoichiometry of Brominating Agent: Ensure at least a stoichiometric amount of the brominating agent is used. An excess is often employed to drive the reaction to completion, but this can lead to over-bromination if not carefully controlled.[3]

2. Product Loss During Work-up and Purification:

  • Cause: The product may have some solubility in the wash solutions or the mother liquor after recrystallization.

  • Troubleshooting:

    • Work-up: When quenching the reaction with water, use ice-cold water to minimize the solubility of the product.[4]

    • Recrystallization: Carefully select your recrystallization solvent. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[5][6] Common solvent systems include ethanol/water mixtures.[2] Minimize the amount of hot solvent used to dissolve the crude product to ensure maximum recovery upon cooling.

3. Degradation of Starting Material or Product:

  • Cause: Phenolic compounds can be susceptible to oxidation, especially under harsh reaction conditions.

  • Troubleshooting:

    • Inert Atmosphere: For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Control of Exotherm: The bromination of activated phenols can be exothermic. On a larger scale, it is crucial to control the addition rate of the brominating agent to maintain the desired reaction temperature and prevent runaway reactions that can lead to decomposition.[7]

Formation of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

Answer:

The most common impurities are isomers and di-brominated products.

1. Isomer Formation (3-Bromo-2-hydroxy-4-methoxybenzaldehyde):

  • Cause: The hydroxyl group is a stronger activating and ortho, para-directing group than the methoxy group. While the 5-position is sterically less hindered, some substitution can occur at the 3-position.

  • Troubleshooting:

    • Solvent Choice: The choice of solvent can influence regioselectivity. Acetic acid is a common solvent that often provides good selectivity.[3]

    • Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the thermodynamically more stable product.

    • Purification: If isomer formation is unavoidable, separation can be challenging due to similar polarities. Fractional recrystallization can be effective if there are differences in solubility. For high purity requirements, column chromatography on silica gel may be necessary.

2. Di-bromination:

  • Cause: The product, this compound, is still an activated aromatic ring and can undergo a second bromination, typically at the 3-position. This is more likely to occur if an excess of the brominating agent is used or if there are localized high concentrations of it.

  • Troubleshooting:

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. A large excess should be avoided.

    • Controlled Addition: Add the brominating agent slowly and portion-wise, or as a solution, to the reaction mixture with vigorous stirring. This helps to avoid localized high concentrations that promote di-bromination. For scale-up, a controlled addition via a syringe pump or dropping funnel is recommended.

    • Reaction Monitoring: Closely monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Table 1: Troubleshooting Summary for Impurity Formation

ImpurityPrimary CauseMitigation Strategies
3-Bromo Isomer Competing directing effects of -OH and -OCH3 groups.Lower reaction temperature, optimize solvent system (e.g., acetic acid).
Di-bromo Product Excess brominating agent, high local concentrations.Use slight excess of brominating agent (1.05-1.1 eq.), slow/controlled addition, vigorous stirring, monitor reaction closely.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better for scale-up, NBS or elemental bromine?

A1: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are effective. For scale-up, NBS is often preferred for safety and handling reasons. Elemental bromine is highly corrosive and volatile. NBS is a solid that is easier to handle. However, reactions with NBS can be highly exothermic, and thermal safety studies are recommended before scaling up to identify and mitigate any potential hazards.[7]

Q2: What is the best solvent for the recrystallization of this compound?

A2: A mixture of ethanol and water is commonly reported to be effective for recrystallization.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals should form. Other solvent systems like methanol-water or recrystallization from toluene-heptane have also been reported.[6][8] The choice of solvent may need to be optimized based on the impurity profile of your crude product.

Q3: How can I effectively remove the color from my final product?

A3: A persistent color in the final product can be due to trace impurities or oxidation products. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Q4: My reaction seems to stall before all the starting material is consumed. What should I do?

A4: This could be due to the deactivation of the brominating agent or insufficient reagent. First, re-check the stoichiometry and purity of your reagents. If the reaction has stalled, you can try adding a small additional portion of the brominating agent while monitoring by TLC. Be cautious not to add a large excess to avoid over-bromination.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling bromine or solvents like acetic acid.

  • Handling Bromine: If using elemental bromine, be aware of its high toxicity and corrosiveness. Have a quenching agent like sodium thiosulfate solution readily available.[2]

  • Exothermic Potential: Be prepared for an exothermic reaction, especially on a larger scale. Use an ice bath to control the temperature during the addition of the brominating agent.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents and the product for detailed safety information.[9][10][11] 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is classified as an irritant to the skin, eyes, and respiratory system.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_info Information Goggles Safety Goggles Gloves Gloves Coat Lab Coat FumeHood Work in Fume Hood Quench Quenching Agent (Sodium Thiosulfate) Exotherm Exotherm Control (Ice Bath) MSDS Consult MSDS

Caption: Key safety considerations for the bromination reaction.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. (n.d.). ResearchGate.
  • How can a mixture of this compound and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated? | ResearchGate. (2017, July 25). ResearchGate.
  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system... - ResearchGate. (n.d.). ResearchGate.
  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - Novartis OAK. (2021, July 13). Novartis OAK.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem. (n.d.). PubChem.
  • 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.).
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv. (n.d.). ChemRxiv.
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws]. (n.d.). Erowid.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 15). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde - [www.rhodium.ws]. (n.d.). Erowid.
  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin:. (n.d.).
  • Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010, October 1). Sciencemadness.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.

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Validation & Comparative

Introduction: The Importance and Synthetic Hurdle of a Substituted Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde: A Comparative Analysis of Synthetic Strategies and the Challenge of Regioselectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for obtaining this compound. As a Senior Application Scientist, this document moves beyond simple protocols to explore the underlying chemical principles, focusing on the critical challenge of regioselectivity that defines the synthesis of this valuable compound. We will dissect the most direct synthetic route, analyze its inherent limitations, and propose a more strategic, albeit challenging, alternative for achieving high isomeric purity.

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry and materials science. The specific arrangement of bromo, hydroxyl, and methoxy functional groups on the aromatic ring imparts unique reactivity, making them valuable intermediates in the synthesis of complex molecules and pharmaceutical agents. For instance, the related isomer, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, is a key intermediate in the kilogram-scale synthesis of galanthamine, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease[1].

The target of this guide, this compound, presents a significant synthetic challenge. The logical precursor, 2-hydroxy-4-methoxybenzaldehyde, is commercially available[2][3]. However, the electronic properties of its substituents create a formidable obstacle to achieving regioselectivity during electrophilic bromination, the most intuitive synthetic step. This guide will compare the direct bromination approach with a multi-step, regiospecific strategy to provide researchers with the insights needed to select the appropriate method for their specific application.

Method 1: The Direct Approach via Electrophilic Bromination

The most straightforward synthesis of this compound involves the direct electrophilic aromatic substitution on 2-hydroxy-4-methoxybenzaldehyde. While this method is atom-economical and involves a single primary transformation, it is fundamentally flawed by a lack of regiochemical control.

Mechanistic Causality: The Tug-of-War of Directing Groups

The outcome of the electrophilic bromination is dictated by the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups already present on the aromatic ring. Both are powerful activating, ortho, para-directing groups.

  • Hydroxyl Group (-OH): Strongly directs incoming electrophiles to the positions ortho (C3) and para (C5) to itself.

  • Methoxy Group (-OCH₃): Also directs incoming electrophiles to its ortho positions (C3 and C5).

Because both groups synergistically activate the C3 and C5 positions, the bromination reaction inevitably yields a mixture of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde and the desired This compound [4].

Figure 1: Reaction scheme for the direct bromination of 2-hydroxy-4-methoxybenzaldehyde, illustrating the formation of a mixture of C3 and C5 brominated isomers.

The Purification Challenge

The primary drawback of this method is not the reaction itself, but the subsequent separation of the resulting constitutional isomers. As noted by researchers facing this exact problem, the similar polarity and physical properties of 3-bromo and this compound make their separation non-trivial. Standard techniques like silica gel chromatography may be effective, but often require extensive optimization and may not be suitable for large-scale preparations. Fractional crystallization is another potential method, but relies on significant differences in solubility and crystal lattice energies, which cannot be guaranteed[4].

Method 2: A Proposed Regiospecific Route via Demethylation

To circumvent the intractable issue of regioselectivity, a multi-step approach starting from an isomerically pure precursor is a superior strategy for obtaining the pure 5-bromo isomer. This proposed method leverages a commercially available intermediate where the bromine is already fixed in the desired position.

The proposed synthesis is a two-step conceptual pathway:

  • Start with commercially available 5-Bromo-2,4-dimethoxybenzaldehyde (CAS 130333-46-9)[2][3]. This key intermediate has the bromine atom correctly positioned at C5.

  • Perform a selective demethylation of the methoxy group at the C2 position to yield the target molecule.

Figure 2: Proposed regiospecific synthesis starting from 5-Bromo-2,4-dimethoxybenzaldehyde, avoiding the problematic bromination step.

Mechanistic Causality: The Challenge of Selective Demethylation

This strategy shifts the core chemical challenge from controlling bromination to achieving selective demethylation. Aryl methyl ethers can be cleaved by various Lewis acids, such as boron tribromide (BBr₃), or other reagents like aluminum chloride (AlCl₃) and pyridinium hydrochloride. Achieving selectivity between the C2- and C4-methoxy groups would be the focus of experimental optimization. The C2-methoxy group is ortho to the aldehyde, which could influence its reactivity with a Lewis acid through chelation, potentially favoring its cleavage over the more remote C4-methoxy group. This approach, while requiring more development, is founded on established chemical principles and offers a clear path to an isomerically pure product. A similar demethylation strategy is employed in the synthesis of the related isomer, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, from 2-bromo-4,5-dimethoxybenzaldehyde[5].

Comparative Data Summary

The choice between these two methods depends entirely on the researcher's goals regarding purity, scale, and available resources.

ParameterMethod 1: Direct BrominationMethod 2: Regiospecific Demethylation
Number of Steps 11 (from advanced intermediate)
Starting Material 2-hydroxy-4-methoxybenzaldehyde5-bromo-2,4-dimethoxybenzaldehyde
Regioselectivity Poor (yields mixture of isomers)Excellent (isomerically defined start)
Ease of Purification Difficult; requires advanced separationPotentially straightforward
Yield of Pure Product Low (due to isomer formation)Potentially high (if demethylation is efficient)
Key Challenge Isomer separationAchieving selective demethylation
Recommendation Rapid synthesis of a mixed sample for initial screening.Synthesis of pure material for advanced studies and scale-up.

Experimental Protocols

The following protocols are provided to guide the researcher. Method 1 is an adapted procedure, while Method 2 is a conceptual protocol that will require optimization.

Protocol for Method 1: Direct Bromination of 2-Hydroxy-4-methoxybenzaldehyde

(This protocol is adapted from standard bromination procedures for similar phenolic aldehydes)

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: While maintaining the temperature below 10 °C, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and HBr.

  • Drying & Purification: Dry the crude solid under vacuum. Note: This solid is a mixture of 3-bromo and 5-bromo isomers. Purification must be achieved through column chromatography (testing various solvent systems, e.g., hexane/ethyl acetate) or fractional crystallization.

Conceptual Protocol for Method 2: Selective Demethylation

(This protocol is based on general procedures for aryl ether cleavage using BBr₃)

  • Inert Atmosphere: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-bromo-2,4-dimethoxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.0-1.2 eq.) dropwise. The amount of BBr₃ may need to be optimized to favor mono-demethylation.

  • Reaction: Stir the reaction at -78 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water or methanol.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Washing & Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to isolate the desired this compound.

Conclusion and Recommendations

The synthesis of this compound is a classic case study in the challenges of regiocontrol in electrophilic aromatic substitution.

  • The Direct Bromination (Method 1) is rapid and uses an inexpensive starting material, but it is fundamentally unselective. It is only recommended for producing small quantities of a mixed-isomer sample where high purity is not immediately required. The subsequent purification is a significant bottleneck that makes this route inefficient for producing pure material.

  • The Regiospecific Demethylation (Method 2) represents a more robust and logical strategy for obtaining isomerically pure this compound. While it relies on a more advanced and costly starting material and requires the optimization of a selective demethylation step, it strategically bypasses the problematic bromination and subsequent separation. This method is the recommended path for researchers who require high-purity material for drug development, SAR studies, or other applications where isomeric identity is critical.

Ultimately, the choice of synthetic route must be aligned with the specific requirements of the research project. For those embarking on the synthesis of this molecule, a small-scale trial of the direct bromination followed by careful analytical assessment (LC-MS or HPLC) is a prudent first step to quantify the isomer ratio before committing to a larger-scale campaign or the more involved regiospecific approach.

References

  • PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
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  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Rhodium.ws. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
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A Senior Application Scientist's Guide to Brominated Benzaldehydes: A Comparative Analysis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are foundational building blocks. The introduction of a bromine atom, alongside hydroxyl and methoxy groups, creates a scaffold ripe with potential for constructing complex molecular architectures. 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a derivative of o-vanillin, is a key reagent in this class. However, its utility can only be fully appreciated through a comparative lens, juxtaposed with its isomers and other related brominated benzaldehydes. The precise arrangement of functional groups on the aromatic ring dictates the molecule's electronic properties, steric environment, and ultimately, its reactivity and suitability for specific applications.

This guide provides an in-depth comparison of this compound against other structurally significant brominated benzaldehydes. We will dissect their structural nuances, compare their reactivity based on electronic and steric effects, provide validated synthesis protocols, and explore their differential applications in modern research, particularly in drug discovery and materials science.

Structural and Electronic Analysis: The Impact of Substituent Placement

The reactivity of a substituted benzaldehyde is a direct consequence of the interplay between its functional groups. The aldehyde (-CHO) is a moderately deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating, ortho-, para-directing groups due to electron donation via resonance. The bromine atom (-Br) presents a more complex case: it is deactivating due to its inductive electron withdrawal (-I effect) but is ortho-, para-directing because of electron donation through resonance (+M effect).

The ultimate reactivity and regioselectivity of the ring are determined by the "vector sum" of these competing effects.

Key Comparators:

For this guide, we will focus on comparing our lead compound, This compound , with the following representative brominated benzaldehydes:

  • 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde): A direct isomer, derived from vanillin.

  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Another key isomer with distinct biological activities.[1]

  • 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde): A simpler analogue lacking the methoxy group.

  • 4-Bromobenzaldehyde: A baseline comparator with only bromo- and aldehyde-substituents.[2]

The following diagram illustrates the logical relationship between the directing effects of the key functional groups that govern synthetic outcomes.

G cluster_activating Activating Groups (Ortho, Para-Directing) cluster_deactivating Deactivating Groups cluster_reactivity Governs Overall Reactivity OH -OH (Hydroxyl) Strongly Activating Regioselectivity Regioselectivity in Electrophilic Substitution OH->Regioselectivity Dominant Influence Carbonyl_Electrophilicity Carbonyl Carbon Electrophilicity OH->Carbonyl_Electrophilicity Decreases (-) OCH3 -OCH3 (Methoxy) Strongly Activating OCH3->Regioselectivity Dominant Influence OCH3->Carbonyl_Electrophilicity Decreases (-) CHO -CHO (Aldehyde) Meta-Directing CHO->Regioselectivity Secondary Influence CHO->Carbonyl_Electrophilicity Increases (+) Br -Br (Bromo) Ortho, Para-Directing Br->Regioselectivity Secondary Influence Br->Carbonyl_Electrophilicity Increases (+)

Caption: Influence of functional groups on benzaldehyde reactivity.

Physicochemical Properties: A Tabulated Comparison

The physical properties of these compounds, such as melting point and solubility, are critical for experimental design, influencing solvent choice, reaction temperature, and purification methods.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compound C₈H₇BrO₃231.04125-127[3]51447-15-5
5-Bromovanillin C₈H₇BrO₃231.04164-166[4]2973-76-4[5]
2-Bromo-3-hydroxy-4-methoxybenzaldehyde C₈H₇BrO₃231.04202-207[1][6][7]2973-58-2[1][6]
5-Bromosalicylaldehyde C₇H₅BrO₂201.02104-1061761-61-1[8]
4-Bromobenzaldehyde C₇H₅BrO185.0255-60[2]1122-91-4[9]

Comparative Synthesis and Mechanistic Causality

The synthesis of these isomers is highly dependent on the directing effects of the substituents on the starting material. This section provides detailed protocols and explains the mechanistic reasoning behind the observed regioselectivity.

Experimental Protocol 1: Synthesis of this compound

This synthesis proceeds from 3-hydroxy-4-methoxybenzaldehyde (iso-vanillin), where the powerful ortho, para-directing hydroxyl group at C3 and the methoxy group at C4 direct the incoming electrophile.

G cluster_synthesis Synthesis of this compound Start 3-Hydroxy-4-methoxy- benzaldehyde (iso-vanillin) Solvent Dissolve in Dichloromethane (DCM) Start->Solvent Reagent Add N-Bromosuccinimide (NBS) at RT Solvent->Reagent Stir Stir for 30 min Reagent->Stir Workup Conventional Post-Treatment (e.g., wash, dry, concentrate) Stir->Workup Product Final Product: 2-Bromo-3-hydroxy-4- methoxybenzaldehyde Workup->Product

Caption: Workflow for the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.

Methodology:

  • Dissolution: Dissolve 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) in dichloromethane (150 mL) in a suitable reaction flask.[6]

  • Reagent Addition: At room temperature, add N-bromosuccinimide (NBS) (11.7 g, 65.7 mmol) to the solution.[6]

  • Reaction: Stir the reaction mixture for 30 minutes at room temperature.[6] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched and undergoes conventional post-treatment (e.g., washing with water and brine, drying over anhydrous sulfate, and solvent evaporation) to yield the crude product.[6]

  • Purification: The crude solid is then purified, typically by recrystallization or column chromatography, to afford pure 2-bromo-3-hydroxy-4-methoxybenzaldehyde.[6] A yield of 93% has been reported for this procedure.[6]

Causality: The hydroxyl group at C3 is a powerful activating group, directing electrophilic substitution to its ortho (C2, C4) and para (C6) positions. The methoxy group at C4 also directs to its ortho positions (C3, C5). The C2 position is strongly activated by the C3-hydroxyl group, leading to the selective introduction of bromine at this position.

Experimental Protocol 2: Synthesis of 5-Bromovanillin

This synthesis starts from vanillin, where the hydroxyl and methoxy groups are at C4 and C3, respectively. Their directing effects combine to yield a different constitutional isomer.[5]

Methodology:

  • Dissolution & Cooling: Dissolve 4-hydroxy-3-methoxybenzaldehyde (vanillin) (70.03 g, 460.26 mmol) in methanol (500 ml) in a flask equipped with a stirrer. Cool the solution to 0-5 °C in an ice bath.[4]

  • Bromination: While stirring and maintaining the cold temperature, slowly add bromine (80.94 g, 506.35 mmol) over a period of 30 minutes.[4][10] Causality: The slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of unwanted side products.[10]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.[4]

  • Precipitation: Pour the reaction mixture into 1500 ml of ice-cold water.[4][10] The product is insoluble in water and will precipitate out as a solid.

  • Isolation and Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with water to remove any remaining methanol and hydrobromic acid. Dry the product in vacuo to yield pale yellow crystals of 5-bromovanillin.[4] A high yield of 99% is reported for this method.[4]

Causality: In vanillin, the hydroxyl group at C4 and the methoxy group at C3 are both activating and ortho-, para-directing. The position para to the hydroxyl group (C1) is occupied by the aldehyde. The positions ortho to the hydroxyl group are C3 and C5. The position ortho to the methoxy group is C2 and C4. The C5 position is strongly activated by both groups (ortho to -OCH₃ and ortho to -OH) and is sterically accessible, making it the primary site for electrophilic bromination.

Comparative Reactivity and Synthetic Utility

The subtle structural differences between these isomers lead to significant variations in their chemical reactivity, which is a critical consideration for synthetic planning.

Nucleophilic Addition to the Aldehyde Carbonyl

The electrophilicity of the aldehyde's carbonyl carbon is modulated by the electronic effects of the other ring substituents.

  • High Reactivity (e.g., 4-Bromobenzaldehyde): Lacking any electron-donating -OH or -OCH₃ groups, the aldehyde is only influenced by the electron-withdrawing bromine atom. This results in a relatively electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack in reactions like Wittig olefination, Grignard additions, and reductive aminations.[2]

  • Moderate to Low Reactivity (e.g., this compound & 5-Bromovanillin): In these molecules, the powerful electron-donating resonance effects of the hydroxyl and methoxy groups significantly increase the electron density of the aromatic ring. This effect is relayed to the aldehyde group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its reactivity towards nucleophiles compared to 4-bromobenzaldehyde.[11] The intramolecular hydrogen bond between the ortho-hydroxyl and the aldehyde in salicylaldehyde derivatives can further modulate this reactivity.

Electrophilic Aromatic Substitution

For molecules that can undergo further substitution, the existing groups will direct the incoming electrophile.

  • In This compound , the most activated positions are C6 (ortho to -OH) and C3 (ortho to -OCH3). The C6 position is generally favored for further substitution due to the powerful directing effect of the ortho-hydroxyl group.

  • In 5-Bromovanillin , the C2 and C6 positions are activated. The C6 position, being ortho to the hydroxyl group, is a likely site for further electrophilic attack.

Applications in Drug Development and Advanced Synthesis

The unique combination of reactive handles (aldehyde, hydroxyl, bromo) makes these compounds valuable intermediates.

  • This compound and its Isomers: These are frequently used in the synthesis of heterocyclic compounds like benzofurans, chromenes, and benzimidazoles.[3][12] The bromine atom is particularly useful as it provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for the introduction of complex carbon-based fragments.[3]

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: This specific isomer has been investigated for its potent anti-inflammatory effects. Studies have shown it can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cells by blocking key signaling pathways like NF-κB and MAPK.[13] Its structural similarity to marine bromophenols makes it a valuable scaffold for developing new anti-inflammatory agents.[13]

  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: This compound serves as an important intermediate in the synthesis of various natural products and pharmaceutical agents, including potential acetylcholinesterase inhibitors for neuropharmacology and the total synthesis of compounds like (±)-codeine.[1][6]

  • 5-Bromosalicylaldehyde: Due to its structural features, this compound and its derivatives are used to synthesize Schiff's bases and metal complexes, which have shown promising antibacterial, anticancer, and anti-inflammatory properties.[14][15]

Conclusion

While this compound and its isomers may appear similar at first glance, their distinct substitution patterns impart unique chemical personalities. The choice of which isomer to use is not arbitrary but a strategic decision based on a deep understanding of their synthesis, reactivity, and intended application.

  • For cross-coupling reactions, any of the bromo-substituted isomers serve as excellent starting points, with the choice depending on the desired final substitution pattern of the target molecule.

  • For developing novel anti-inflammatory agents, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde presents a validated and promising scaffold.[13]

  • For syntheses where high carbonyl reactivity is paramount, simpler analogues like 4-bromobenzaldehyde may be more suitable.[2]

  • The synthetic chemist must consider the starting material. The synthesis of 5-Bromovanillin from the readily available vanillin is a straightforward and high-yielding process, making it an accessible intermediate.[4] The synthesis of other isomers depends on the availability of their respective precursors, like o-vanillin or isovanillin.

Ultimately, this comparative guide underscores the importance of isomeric purity and structural confirmation in research and development. By understanding the causal relationships between structure and function, researchers can harness the full synthetic potential of these versatile brominated benzaldehydes to advance the frontiers of science and medicine.

References

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A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Versatile Building Block

5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, featuring a reactive aldehyde group alongside hydroxyl, methoxy, and bromo substituents, allows for diverse chemical transformations.[2][3] However, this reactivity also means that impurities—arising from starting materials, side reactions, or degradation—can be structurally similar, making their detection and quantification challenging. For drug development professionals, ensuring the purity of this starting material is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the causality behind the methodological choices in HPLC validation and contrast its performance with alternative analytical techniques, providing the data and protocols necessary for immediate application in a research or quality control setting.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity Profiling

For assessing the purity of non-volatile, polar organic molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related impurities.

A robust HPLC method is not merely one that works on a given day; it is one that has been rigorously validated to prove it is fit for its intended purpose.[4][5] The validation process, grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensures the method is reliable, reproducible, and accurate.[5][6][7][8]

The HPLC Validation Workflow: A Self-Validating System

The validation of an analytical method is a systematic journey that builds confidence in its performance. Each stage logically follows the last, creating a self-validating framework where the successful completion of one parameter is a prerequisite for the next.

HPLC_Validation_Workflow A Method Development (Optimize Separation) B Specificity / Selectivity (Prove Peak Identity & Purity) A->B C Linearity (Establish Proportional Response) B->C D Accuracy & Precision (Prove Closeness to True Value & Reproducibility) C->D E Range (Define Usable Concentration Limits) D->E F Robustness (Test Resilience to Small Changes) E->F G System Suitability (Daily Performance Check) F->G H Validated Method (Ready for Routine Use) G->H Method_Selection Start Analytical Goal: Purity Assessment of This compound Q1 Need to identify & quantify unknown, low-level impurities? Start->Q1 HPLC HPLC-UV/PDA (Gold Standard for Purity Profile) Q1->HPLC Yes Q2 Need absolute structural confirmation & quantification without impurity standards? Q1->Q2 No GCMS GC-MS (For Volatile Impurities, Requires Derivatization) HPLC->GCMS Complementary NMR qNMR (Quantitative NMR for Assay & Structure) Q2->NMR Yes Titration Bisulfite Titration (Assay of Aldehyde Group Only, Non-Specific) Q2->Titration No

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Benzaldehyde derivatives, a class of organic compounds, have emerged as a promising scaffold due to their versatile biological activities. Among these, derivatives of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde are gaining significant attention for their potential as antimicrobial, antioxidant, and anticancer agents. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for new therapeutic leads.

The core structure of this compound combines a halogen atom (bromine), a phenolic hydroxyl group, and a methoxy group on a benzaldehyde core. This unique combination of functional groups provides a template for a multitude of chemical modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities. This guide will delve into the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, with a particular focus on Schiff base derivatives and their metal complexes, which have shown considerable promise.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound, particularly their Schiff bases and corresponding metal complexes, have demonstrated significant antimicrobial properties. The formation of an azomethine group (-C=N-) in Schiff bases is often associated with enhanced biological activity.[1] Furthermore, chelation with metal ions can increase the lipophilicity of the compounds, facilitating their transport across microbial cell membranes.[2]

A comparative analysis of the Minimum Inhibitory Concentration (MIC) values reveals the potential of these derivatives against various bacterial strains.

Table 1: Comparative Antimicrobial Activity (MIC in mg/mL) of 5-Bromo-2-hydroxy-benzamide Derivatives

DerivativeStaphylococcus aureus (ATCC 25923)Streptococcus pyogenes (ATCC 19615)Bacillus cereus (ATCC 14579)
Ethyl Ester2.55.02.5
Hydrazide5.05.05.0
Hydrazone2.52.52.5

The data indicates that the hydrazone derivative exhibits consistent and potent activity against the tested Gram-positive bacteria. The ethyl ester also shows noteworthy activity against Staphylococcus aureus and Bacillus cereus.

Metal complexes of Schiff bases derived from 5-bromosalicylaldehyde have also been shown to possess good antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and reliable technique.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: A generalized workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria and broth without the compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Cancer Cell Proliferation

The anticancer potential of this compound derivatives has been a significant area of investigation. Schiff base derivatives and their metal complexes, in particular, have shown promising cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis (programmed cell death).

Table 2: Comparative Anticancer Activity (IC50) of Schiff Base Metal Complexes

CompoundCell LineIC50 (µg/mL)Reference
[Cu(II)(L)(Cl)(H₂O)] ComplexMCF-7 (Breast Cancer)5.661 ± 0.33
[Zn(II)(L)] ComplexMCF-7 (Breast Cancer)12.742 ± 0.73
[Co(II)(L)] ComplexMCF-7 (Breast Cancer)21.141 ± 1.21
[Fe(III)(L)] ComplexMCF-7 (Breast Cancer)16.895 ± 0.97
5-Fluorouracil (Standard)MCF-7 (Breast Cancer)18.047 ± 1.04
Free Ligand (L)MCF-7 (Breast Cancer)63.901 ± 3.67

L = Schiff base derived from 5-chlorosalicylaldehyde and 2-aminopyridine.

The data clearly indicates that the copper(II) complex exhibits the most potent cytotoxic effect against MCF-7 breast cancer cells, with an IC50 value significantly lower than the standard anticancer drug 5-Fluorouracil and the free Schiff base ligand. This highlights the crucial role of the metal ion in enhancing the anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening tool for potential anticancer agents.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: A schematic representation of the MTT assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have demonstrated potent anti-inflammatory effects. The underlying mechanism often involves the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

Proposed Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Derivative This compound Derivative Derivative->MAPK Inhibits Derivative->IKK Inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Gene Induces

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

Studies have shown that these compounds can suppress the production of pro-inflammatory mediators by inhibiting the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and preventing the nuclear translocation of NF-κB.

Table 3: Comparative Anti-inflammatory Activity of 5-Bromo-2-hydroxy-benzamide Derivatives

DerivativeProtease Inhibition IC50 (mg/mL)
Ethyl Ester0.07
Hydrazide0.05
Hydrazone0.04
Acetylsalicylic Acid (Standard)0.4051 ± 0.0026

All tested derivatives demonstrated significantly more potent anti-inflammatory activity, as measured by protease inhibition, than the standard drug, acetylsalicylic acid. The hydrazone derivative was the most active, further emphasizing the importance of this functional group.

Structure-Activity Relationship (SAR) Insights

The collective data allows for the deduction of several structure-activity relationship (SAR) principles for this compound derivatives:

  • Derivatization is Key: Simple derivatization of the aldehyde group, particularly into hydrazones and other Schiff bases, consistently enhances biological activity across antimicrobial and anti-inflammatory assays.

  • Metal Chelation Boosts Potency: The formation of metal complexes with Schiff base derivatives often leads to a significant increase in antimicrobial and anticancer efficacy.[2] This is likely due to increased lipophilicity and altered electronic properties.

  • The Role of the Bromo and Hydroxyl Groups: The presence of the bromine atom and the phenolic hydroxyl group are crucial for the observed biological activities, providing sites for hydrogen bonding and influencing the overall electronic nature of the molecule.

Future Directions

The derivatives of this compound represent a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Systematic Library Synthesis: The synthesis and screening of a broader and more diverse library of derivatives to establish a more comprehensive quantitative structure-activity relationship (QSAR).

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluation of the in vivo efficacy and safety profiles of the most promising lead compounds in relevant animal models.

References

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (URL not provided in search results)
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  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]
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  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
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  • Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica. [Link]
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  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation via the bromination of 2-hydroxy-4-methoxybenzaldehyde presents a classic case of electrophilic aromatic substitution, where the choice of catalyst and reaction conditions critically dictates the yield and purity of the desired product. This guide provides an in-depth comparison of different catalytic systems for this synthesis, supported by experimental data and mechanistic insights to inform your selection process.

The Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound involves the selective introduction of a bromine atom onto the aromatic ring of 2-hydroxy-4-methoxybenzaldehyde. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating, ortho-, para-directing groups, while the aldehyde (-CHO) group is a deactivating, meta-directing group. The interplay of these directing effects governs the position of bromination. The primary challenge lies in achieving high regioselectivity for the desired 5-bromo isomer, minimizing the formation of other isomers and poly-brominated byproducts.

Comparative Analysis of Catalytic Systems

The selection of a suitable catalyst and brominating agent is crucial for optimizing the yield and selectivity of the desired product. Below is a comparative analysis of various approaches, with data synthesized from studies on structurally similar phenolic aldehydes.

Catalyst/MethodBrominating AgentSolventTemperature (°C)Reported Yield (%)Key AdvantagesPotential Drawbacks
N-Bromosuccinimide (NBS) NBSDichloromethaneRoom Temp~93 (on isovanillin)[1]Mild conditions, high yield for similar substrates, readily available reagent.Catalyst-free reaction may be slow for less activated substrates.
Visible-Light Photoredox Catalysis NBSAcetonitrileRoom TempGood to Excellent (general arenes)[2][3]Extremely mild conditions, high functional group tolerance, avoids harsh reagents.Requires specific photochemical equipment, catalyst may be expensive.
Layered Double Hydroxide (LDH) KBr / ZnAl-BrO₃⁻-LDHAcetic Acid/Water3571-89 (for various phenols)[4]High regioselectivity, heterogeneous catalyst allows for easy separation.Catalyst preparation may be required, moderate reaction temperatures.
Enzymatic Bromination NaBr / H₂O₂aq. tert-butanolNot specifiedHigh (qualitative)[5]High selectivity, environmentally benign, operates under mild conditions.Enzyme availability and stability can be limitations, substrate scope may be narrow.

Note: The yields reported are for the bromination of structurally similar phenols and serve as a strong indicator of potential performance for the synthesis of this compound.

Mechanistic Insights: The "Why" Behind the Reaction

The bromination of 2-hydroxy-4-methoxybenzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism. The catalyst's role is to generate a more potent electrophilic bromine species (Br⁺ or a polarized Brδ⁺) that can be attacked by the electron-rich aromatic ring.

EAS_Mechanism cluster_step1 Step 1: Generation of Electrophile & Attack cluster_step2 Step 2: Deprotonation & Product Formation Start 2-hydroxy-4- methoxybenzaldehyde Electrophile Br⁺ (Electrophile) Start->Electrophile attacks Sigma_Complex Arenium Ion (Sigma Complex) Brominating_Agent Br-X (e.g., NBS, Br₂) Brominating_Agent->Electrophile generates Catalyst Catalyst (e.g., Lewis Acid, Light) Catalyst->Brominating_Agent activates Electrophile->Sigma_Complex Base Base Sigma_Complex->Base proton transfer Product 5-Bromo-2-hydroxy-4- methoxybenzaldehyde Sigma_Complex->Product loses H⁺ Base->Product Byproduct H-Base⁺ NBS_Workflow A Dissolve 2-hydroxy-4-methoxybenzaldehyde in DCM B Add NBS portion-wise at Room Temperature A->B C Monitor by TLC B->C D Workup: DCM addition, Na₂S₂O₃ wash, Brine wash C->D Reaction Complete E Dry, Filter, and Evaporate D->E F Purify by Recrystallization/ Column Chromatography E->F G Obtain Pure Product F->G Photocatalysis_Workflow A Combine Reactants and Catalyst in Acetonitrile B Irradiate with Visible Light with Stirring A->B C Monitor by TLC B->C D Aqueous Workup and Extraction C->D Reaction Complete E Dry and Concentrate D->E F Purify by Column Chromatography E->F G Obtain Pure Product F->G

Sources

A Comparative Guide to the Inhibitory Effects of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and specificity is perpetual. The substituted benzaldehyde scaffold, a privileged structure in drug discovery, has given rise to a multitude of derivatives with a wide array of biological activities. Among these, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a brominated derivative of vanillin, and its analogues have emerged as a promising class of compounds with significant inhibitory potential against various biological targets. This guide provides a comprehensive comparative analysis of the inhibitory effects of these derivatives, supported by experimental data, to aid researchers and drug development professionals in their pursuit of new therapeutic leads.

The unique arrangement of the bromo, hydroxyl, and methoxy substituents on the aromatic ring of this compound provides a versatile platform for chemical modification. These modifications, particularly at the aldehyde functional group, have led to the synthesis of diverse derivatives, including Schiff bases and hydrazones, with markedly different inhibitory profiles. This guide will delve into a comparative study of their anti-inflammatory, antimicrobial, and enzyme inhibitory activities, elucidating the structure-activity relationships that govern their potency.

Comparative Inhibitory Performance: A Data-Driven Overview

The biological efficacy of this compound derivatives is best understood through a quantitative comparison of their inhibitory activities. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) of various derivatives against different biological targets.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often evaluated by their ability to inhibit key inflammatory mediators and pathways. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which mimic an inflammatory response.

Derivative ClassSpecific CompoundTarget/AssayIC₅₀ (µM)Reference
Brominated Benzaldehydes5-Bromo-2-hydroxy-4-methyl-benzaldehydeNO Production in LPS-stimulated RAW 264.7 cellsNot explicitly defined as IC₅₀, but showed concentration-dependent suppression[1]
Brominated Benzaldehydes2-Bromo-5-hydroxy-4-methoxybenzaldehydeNO Production in LPS-stimulated RAW 264.7 cellsNot explicitly defined as IC₅₀, but showed significant reduction[2]
Benzamide Derivatives5-Bromo-2-hydroxy-benzamide Ethyl EsterProtease Inhibition70 µg/mL[3]
Benzamide Derivatives5-Bromo-2-hydroxy-benzamide HydrazideProtease Inhibition50 µg/mL[3]
Benzamide Derivatives5-Bromo-2-hydroxy-benzamide HydrazoneProtease Inhibition40 µg/mL[3]

Note: The conversion of µg/mL to µM depends on the molecular weight of the specific compound.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassSpecific CompoundStaphylococcus aureus (MIC in µg/mL)Streptococcus pyogenes (MIC in µg/mL)Bacillus cereus (MIC in µg/mL)Reference
Benzamide Derivatives5-Bromo-2-hydroxy-benzamide Ethyl Ester250050002500[3]
Benzamide Derivatives5-Bromo-2-hydroxy-benzamide Hydrazide500050005000[3]
Benzamide Derivatives5-Bromo-2-hydroxy-benzamide Hydrazone250025002500[3]
Hydrazone DerivativesVanillin-related HydrazonesModerate activityNot TestedNot Tested[4]
Anticancer Activity

Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with their potency expressed as IC₅₀ values.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Salicylaldehyde BenzoylhydrazonesT-cell leukemic cell lines (SKW-3, HL-60)Micromolar concentrations[5]
Bromophenol-Indolin-2-one HybridsA549, Bel7402, HepG2, HeLa, HCT116Potent activity for selected compounds[6]
Pyridine and Fused PyridinesMDA-MB-231, MCF-72.4 - 9.6[7]
Enzyme Inhibitory Activity: Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and medical fields for treating hyperpigmentation disorders.

Derivative ClassSpecific CompoundSubstrateIC₅₀ (µM)Reference
Benzaldehyde Derivative3-Bromo-4-hydroxy group containing thiazol-4(5H)-one analogL-tyrosineStronger than kojic acid[8]
Hydroxylated PhenylpropanoidsVarious derivativesL-DOPA0.02 - 0.423[9]

Mechanistic Insights: Unraveling the Mode of Action

The inhibitory effects of this compound derivatives are rooted in their ability to interact with and modulate key biological pathways.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling

A significant body of evidence points to the potent anti-inflammatory properties of these compounds, primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In response to inflammatory stimuli like LPS, these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α, IL-6, and IL-1β.[2]

Derivatives such as 5-Bromo-2-hydroxy-4-methyl-benzaldehyde have been shown to suppress the production of these inflammatory molecules in a concentration-dependent manner.[1] The underlying mechanism involves the inhibition of the phosphorylation and degradation of IκB-α, a key step in the activation of NF-κB.[2] This prevents the translocation of the p50/p65 subunits of NF-κB into the nucleus, thereby halting the transcription of pro-inflammatory genes.[2]

Furthermore, these compounds can also inhibit the phosphorylation of key MAPK proteins like ERK and p38, which are also crucial for the inflammatory response.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_cascade MAPK Cascade (ERK, p38) TLR4->MAPK_cascade Activates IKK IKK Complex TLR4->IKK Activates Transcription Pro-inflammatory Gene Transcription MAPK_cascade->Transcription Activates Transcription Factors IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB->Transcription Translocates & Initiates Inhibitor 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde Derivative Inhibitor->MAPK_cascade Inhibits Inhibitor->IKK Inhibits LPS LPS LPS->TLR4 Binds

Diagram of the inhibitory action on NF-κB and MAPK pathways.
Antimicrobial Mechanism

The antimicrobial activity of these derivatives, particularly Schiff bases and hydrazones, is often attributed to the presence of the azomethine (-N=CH-) group. This functional group is thought to interfere with microbial cell metabolism by chelating with metal ions essential for enzymatic activity or by disrupting the integrity of the cell wall and membrane. The lipophilicity of the derivatives also plays a crucial role in their ability to penetrate microbial cell membranes.

Tyrosinase Inhibition Mechanism

Benzaldehyde derivatives are known to inhibit tyrosinase, a copper-containing enzyme. The inhibitory mechanism is believed to involve the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group within the active site of the enzyme.[3] This interaction blocks the catalytic activity of tyrosinase, leading to a reduction in melanin production.[3] The presence of hydroxyl groups on the aromatic ring is also crucial for potent inhibition, as they can chelate the copper ions in the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of this compound derivatives is significantly influenced by their structural features. Understanding these structure-activity relationships is paramount for the rational design of more effective inhibitors.

  • The Aldehyde Group as a Key Pharmacophore : The aldehyde group is a critical feature for the biological activity of the parent molecule and serves as a versatile handle for derivatization. The formation of Schiff bases and hydrazones by reacting the aldehyde with primary amines or hydrazines, respectively, often leads to a significant enhancement of biological activity. This is attributed to the introduction of the azomethine group, which can improve the compound's ability to interact with biological targets.

  • Impact of the Bromo Substituent : The presence of a bromine atom at the 5-position of the salicylaldehyde core can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Halogenation can also modulate the electronic properties of the aromatic ring, influencing its binding affinity.

  • The Role of the Hydroxyl and Methoxy Groups : The hydroxyl group at the 2-position is crucial for the chelating ability of these compounds, particularly in their interaction with metalloenzymes like tyrosinase. The methoxy group at the 4-position can influence the electronic and steric properties of the molecule, which can in turn affect its binding to target proteins. Studies on salicylaldehyde derivatives have shown that the position and nature of substituents like the methoxy group can significantly impact anticancer activity.[5]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Schiff Base Derivatives

This protocol outlines a general procedure for the synthesis of Schiff base derivatives from this compound.

G start Start dissolve_aldehyde Dissolve 5-Bromo-2-hydroxy- 4-methoxybenzaldehyde in ethanol start->dissolve_aldehyde dissolve_amine Dissolve primary amine in ethanol start->dissolve_amine mix Mix aldehyde and amine solutions dissolve_aldehyde->mix dissolve_amine->mix reflux Reflux the mixture (2-4 hours) mix->reflux cool Cool to room temperature reflux->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash with cold ethanol precipitate->wash dry Dry the product wash->dry end Schiff Base Product dry->end

Workflow for the synthesis of Schiff base derivatives.
  • Dissolution : Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve the desired primary amine (1 equivalent) in ethanol.

  • Mixing and Reaction : Add the amine solution to the aldehyde solution with continuous stirring. A few drops of glacial acetic acid can be added as a catalyst.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation : After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification : The crude product is washed with cold ethanol to remove unreacted starting materials and then dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Nitrite Measurement : After incubation, collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation : The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC₅₀ value is then determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

G start Start prepare_dilutions Prepare serial dilutions of test compound in broth medium in a 96-well plate start->prepare_dilutions add_inoculum Add standardized bacterial/fungal inoculum to each well prepare_dilutions->add_inoculum incubate Incubate the plate at optimal temperature and time add_inoculum->incubate observe_growth Visually inspect for turbidity (growth) incubate->observe_growth determine_mic MIC = Lowest concentration with no visible growth observe_growth->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.
  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of this compound derivatives as a versatile scaffold for the development of novel inhibitory agents. The derivatization of the aldehyde group into Schiff bases and hydrazones has proven to be a particularly effective strategy for enhancing their anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The structure-activity relationships discussed herein provide a rational basis for the future design of more potent and selective compounds.

Further research should focus on expanding the library of these derivatives and conducting more comprehensive in vivo studies to validate their therapeutic potential. The elucidation of their precise molecular targets and a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The continued exploration of this promising chemical space holds the potential to deliver next-generation therapeutics for a range of diseases.

References

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. - ResearchGate.
  • Calculated IC50 of each compound on tyrosinase and laccase enzymes and... - ResearchGate.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH.
  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC - NIH.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI.
  • (PDF) Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives - ResearchGate.
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules.
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI.
  • 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed.

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A Senior Application Scientist's Guide to Assessing the Purity of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of reproducible and reliable research. 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a key building block in the synthesis of a variety of complex molecules, including potential pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant downstream effects, leading to unwanted side reactions, lower yields, and the generation of difficult-to-remove byproducts. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, offering field-proven insights and detailed experimental protocols.

The Criticality of Purity in Synthesis

This compound possesses three reactive functional groups: an aldehyde, a hydroxyl group, and a substituted aromatic ring. This trifecta of reactivity makes it a versatile precursor. However, it also means that structurally similar impurities can compete in subsequent reactions, compromising the integrity of the final product. Potential impurities can arise from the synthetic route, which often involves the bromination of 2-hydroxy-4-methoxybenzaldehyde (also known as p-vanillin). This can lead to isomers (e.g., 3-bromo or di-bromo- substituted products), unreacted starting material, or byproducts from side reactions. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

A Comparative Overview of Analytical Techniques

No single analytical technique is universally superior for purity determination. The choice depends on the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability Excellent for non-volatile and thermally labile compounds. Ideal for separating positional isomers and non-volatile impurities.Suitable for volatile and thermally stable compounds. Excellent for identifying unknown volatile impurities.Provides quantitative information about the main component and any proton- or carbon-containing impurities without the need for individual reference standards for each impurity.
Primary Use Quantitative purity assessment and separation of known and unknown impurities.Identification and quantification of volatile and semi-volatile impurities.Structural confirmation, identification of impurities, and quantitative analysis (qNMR).
Strengths High resolution for isomers, robust and reproducible for quantification.High sensitivity and specificity of MS detection for identification.Provides unambiguous structural information and inherent quantitative capability.
Limitations Requires reference standards for confident identification and quantification of impurities.Not suitable for non-volatile or thermally unstable impurities. Derivatization may be required.Lower sensitivity compared to chromatographic methods for trace impurities.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that the data from one technique can be used to confirm the findings of another, providing a high degree of confidence in the final purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and reproducibility. For this compound, a reversed-phase method is ideal for separating the polar parent compound from less polar and more polar impurities.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40-80% B

    • 20-25 min: 80% B

    • 25-27 min: 80-40% B

    • 27-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its excellent retention of aromatic compounds.

  • The acidic mobile phase (0.1% phosphoric acid) ensures that the phenolic hydroxyl group is protonated, leading to sharper peaks and more consistent retention times.

  • A gradient elution is employed to effectively separate impurities with a wide range of polarities.

  • Dual-wavelength detection provides a broader net to catch impurities that may have different UV maxima from the parent compound.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector is invaluable here as it can assess the spectral homogeneity of the main peak, indicating whether any impurities are co-eluting.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile/Water s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 Gradient Elution on C18 Column h1->h2 h3 UV/PDA Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Assess Peak Purity d2->d3 GCMS_Workflow s1 Dissolve Sample in Ethyl Acetate g1 Inject into GC s1->g1 g2 Temperature Programmed Separation on DB-5ms g1->g2 m1 Electron Ionization (70 eV) g2->m1 m2 Mass Analysis (m/z 40-450) m1->m2 d1 Peak Identification via Mass Spectral Library m2->d1 d2 Quantification (Area %) d1->d2

A Comparative Guide to the Mechanistic Validation of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis of substituted benzaldehydes is a cornerstone of new molecular entity creation. Among these, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a key intermediate, presents an excellent case study for the validation of reaction mechanisms. This guide provides an in-depth comparison of the primary synthetic route—electrophilic bromination of o-vanillin—with alternative methodologies. We will dissect the mechanistic underpinnings of each approach, supported by detailed experimental protocols and comparative data, to provide a framework for rational synthesis design and validation.

Part 1: The Primary Pathway - Electrophilic Aromatic Substitution of o-Vanillin

The most direct and widely employed method for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is the electrophilic bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). Understanding the mechanism of this reaction is crucial for optimizing yield and purity.

Mechanism of Bromination

The bromination of o-vanillin is a classic example of electrophilic aromatic substitution.[1] The substituents on the benzene ring—hydroxyl (-OH), methoxy (-OCH3), and aldehyde (-CHO)—exert directing effects that determine the position of bromination. The hydroxyl and methoxy groups are strong activating, ortho, para-directors, while the aldehyde group is a deactivating, meta-director.

The powerful activating effects of the hydroxyl and methoxy groups dominate, directing the incoming electrophile (Br+) to the positions ortho or para to them. The position C5 is para to the hydroxyl group and ortho to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack.

The reaction proceeds in two main steps:

  • Formation of the Electrophile : Bromine is polarized, and the electrophilic Br+ is attacked by the electron-rich aromatic ring.

  • Aromatization : The resulting carbocation intermediate, known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring, yielding the final product.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Aromatization o-Vanillin o-Vanillin Sigma_Complex Sigma Complex (Carbocation Intermediate) o-Vanillin->Sigma_Complex π-bond attacks Brδ+ Br2 Br-Br Br2->Sigma_Complex Final_Product 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde Sigma_Complex->Final_Product -H+ HBr H-Br

Caption: Mechanism of Electrophilic Bromination of o-Vanillin.

Experimental Protocol: Bromination of o-Vanillin

This protocol is adapted from established literature procedures.[2]

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Bromine

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve o-vanillin (e.g., 4.0 g, 0.026 mol) in glacial acetic acid (80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium acetate (2.37 g, 0.029 mol) to the solution.

  • Slowly add a solution of bromine (1.49 mL, 0.029 mol) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (100 mL).

  • Extract the aqueous phase with dichloromethane (3 x 80 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (50 mL), and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (19:1) eluent system to yield 5-Bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid.[2]

Expected Data:

  • Yield: ~98%[2]

  • Melting Point: 125-127 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 11.00 (s, 1H, -OH), 9.86 (s, 1H, -CHO), 7.31 (d, J=2.4 Hz, 1H, Ar-H), 7.18 (d, J=2.4 Hz, 1H, Ar-H), 3.92 (s, 3H, -OCH₃).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 195.4, 150.9, 149.3, 126.1, 121.3, 120.8, 111.1, 56.3.[2]

Part 2: Alternative Synthetic Pathways for Comparison

To validate the primary mechanism and explore synthetic versatility, it is essential to compare it with alternative routes that proceed through different mechanistic pathways. Key alternatives involve changing the order of functional group introduction.

Alternative 1: Vilsmeier-Haack Formylation of a Brominated Precursor

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[3][4][5] In this alternative approach, a suitable brominated precursor, such as 4-bromo-2-methoxyphenol, would be synthesized first, followed by the introduction of the aldehyde group.

Mechanism:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form an electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich aromatic ring of the brominated precursor attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.

This pathway offers a different regiochemical challenge, as the formylation must be directed to the correct position on the already brominated ring.

Alternative 2: Reimer-Tiemann Formylation of a Brominated Precursor

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[6][7][8] It typically uses chloroform in a basic solution to generate a dichlorocarbene intermediate.

Mechanism:

  • Dichlorocarbene Formation: Chloroform is deprotonated by a strong base to form a trichloromethyl anion, which then eliminates a chloride ion to give dichlorocarbene (:CCl₂).[6]

  • Electrophilic Attack: The highly electron-rich phenoxide (formed by deprotonation of the phenol precursor) attacks the electrophilic dichlorocarbene.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the base to form the aldehyde.[6]

The Reimer-Tiemann reaction strongly favors ortho-formylation, which could be advantageous for selectivity if the precursor is designed correctly. However, yields can sometimes be moderate.[7]

Part 3: Comparative Analysis of Synthetic Routes

FeatureDirect Bromination of o-VanillinVilsmeier-Haack FormylationReimer-Tiemann Formylation
Starting Material o-VanillinBrominated Guaiacol/PhenolBrominated Guaiacol/Phenol
Key Reagents Br₂, Acetic AcidDMF, POCl₃CHCl₃, Strong Base (e.g., NaOH)
Mechanism Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionElectrophilic Attack by Dichlorocarbene
Typical Yield Very High (~98%)[2]Good to ExcellentModerate to Good
Regioselectivity High (directed by -OH and -OCH₃)Dependent on precursor substitutionHigh ortho-selectivity
Reaction Conditions Mild (0 °C to RT)MildCan be exothermic, requires careful control
Advantages High yield, one step, simple procedureMild conditions, avoids elemental bromineAvoids strongly acidic conditions
Disadvantages Uses hazardous elemental bromineRequires synthesis of precursorOften lower yields, biphasic reaction

Part 4: A Framework for Mechanistic Validation

Validating a proposed reaction mechanism is a cornerstone of robust chemical synthesis. It involves a combination of experimental design and analytical techniques to confirm the identity of intermediates and the flow of electrons.

G Hypothesize Propose Mechanism (e.g., Electrophilic Substitution) Design_Exp Design Experiments Hypothesize->Design_Exp Perform_Exp Perform Synthesis & Alternative Syntheses Design_Exp->Perform_Exp Analyze Analyze Products & Byproducts (NMR, GC-MS, HPLC) Perform_Exp->Analyze Compare Compare Data with Hypothesized Outcomes Analyze->Compare Confirm Confirm or Refine Mechanism Compare->Confirm

Caption: Workflow for Experimental Validation of a Reaction Mechanism.

Key Validation Experiments:
  • Byproduct Analysis: A crucial step is the careful analysis of the crude reaction mixture by techniques like GC-MS and HPLC to identify any minor isomers or byproducts. For the bromination of o-vanillin, the absence of significant amounts of other bromo-isomers would strongly support the high regioselectivity predicted by the directing effects of the hydroxyl and methoxy groups.

  • Kinetic Studies: Monitoring the reaction rate under different conditions (e.g., varying concentrations of reactants) can provide insights into the rate-determining step of the reaction, which is a key feature of the proposed mechanism.

  • Intermediate Trapping: In some cases, it may be possible to design experiments to "trap" and identify proposed intermediates. While challenging for the short-lived sigma complex in this reaction, this is a powerful validation tool in other systems.

  • Comparison with Alternatives: Synthesizing the target compound via a completely different mechanistic pathway (like the Vilsmeier-Haack or Reimer-Tiemann reactions) and comparing the impurity profiles provides strong correlational evidence. If the primary reaction is significantly cleaner and more selective, it validates the efficiency of the proposed electrophilic aromatic substitution pathway.

Conclusion

The synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde via electrophilic bromination of o-vanillin is a highly efficient and regioselective process. The mechanism is well-supported by the principles of electrophilic aromatic substitution, where the potent activating and directing effects of the hydroxyl and methoxy groups govern the reaction's outcome.

Comparison with alternative synthetic routes, such as the Vilsmeier-Haack and Reimer-Tiemann formylations of a brominated precursor, highlights the elegance and efficiency of the direct bromination approach. While these alternative methods are valuable tools in organic synthesis, for this specific target molecule, they introduce additional steps and potential challenges in regiocontrol.

A rigorous validation of the primary mechanism, involving detailed byproduct analysis and comparison with alternative pathways, confirms its reliability. This comprehensive understanding allows researchers and drug development professionals to confidently employ this methodology, ensuring the efficient and predictable production of this valuable chemical intermediate.

References

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. We will explore the rationale behind target selection, detail a robust and reproducible docking protocol, and emphasize the critical importance of correlating computational data with experimental results for meaningful insights into their potential as therapeutic agents.

The core structure, a substituted salicylaldehyde, is a well-established scaffold in medicinal chemistry, known to be a versatile starting point for the synthesis of compounds with a range of biological activities, including antibacterial and antifungal properties.[1][2][3] The specific functional groups of this compound—a bromine atom, a hydroxyl group, and a methoxy group—provide unique electronic and steric properties that can be exploited to modulate binding affinity and selectivity for various biological targets.[4]

The Scientific Imperative: Why Docking Studies?

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target.[5] This in silico approach allows for the rapid screening of virtual compound libraries, providing valuable insights into potential binding modes and affinities before committing to time-consuming and expensive synthesis and in vitro testing.[6][7] For the this compound derivatives, a comparative docking study can help to:

  • Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and binding interactions of a series of derivatives, we can understand how different substituents influence target engagement.

  • Prioritize Compounds for Synthesis: Docking results can rank compounds based on their predicted affinity, allowing researchers to focus on synthesizing the most promising candidates.

  • Generate Hypotheses on Mechanism of Action: The predicted binding mode of a compound can suggest how it might inhibit the function of a protein target, providing a testable hypothesis for further experimental work.

Target Selection: A Rationale-Driven Approach

Given that salicylaldehyde derivatives have shown promising antimicrobial activity, a logical starting point for our comparative docking study is to select a well-validated bacterial protein target.[1][2][3] Bacterial DNA gyrase, a type II topoisomerase, is an excellent candidate.[8][9] It is an essential enzyme for bacterial DNA replication and is the target of several clinically successful antibiotics, including the fluoroquinolones.[9][10]

For this guide, we will focus on Escherichia coli DNA gyrase as our target protein. The availability of high-resolution crystal structures in the Protein Data Bank (PDB) is a critical factor for successful structure-based drug design.

Selected Target: E. coli DNA Gyrase PDB ID: 6RKW[11][12]

This particular crystal structure provides a complete view of the E. coli DNA gyrase complex, which will be invaluable for our docking study.[11][12]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol outlines a standardized workflow for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[13][14]

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 6RKW) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (Derivatives) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Results Analysis & Pose Visualization dock->results correlation Correlation with Experimental Data results->correlation

Caption: A generalized workflow for a comparative molecular docking study.

Step 1: Protein Preparation
  • Obtain the Protein Structure: Download the PDB file for E. coli DNA gyrase (PDB ID: 6RKW) from the RCSB PDB database.[12]

  • Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.

    • Remove all non-essential components, including water molecules, co-crystallized ligands, and any non-protein chains.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using the Gasteiger charge calculation method.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation
  • Generate 3D Structures: The 3D structures of the this compound derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • Energy Minimization: It is crucial to perform energy minimization on the ligand structures to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the MMFF94 force field.

  • Define Torsions: Identify the rotatable bonds in each ligand. This allows for flexibility during the docking process.

  • Save in PDBQT Format: Convert the prepared ligand files to the PDBQT format.

Step 3: Grid Box Generation

The grid box defines the search space for the docking algorithm on the protein target.

  • Identify the Binding Site: The binding site can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file. For DNA gyrase, the ATP-binding site is a well-characterized pocket.[6]

  • Define Grid Parameters: Using AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site. It is important to ensure the box is large enough to allow the ligands to move freely but not so large that it becomes computationally expensive.

Step 4: Molecular Docking with AutoDock Vina
  • Create a Configuration File: Prepare a text file that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, using the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Step 5: Results Analysis and Visualization
  • Analyze Binding Affinities: The primary output from AutoDock Vina is the binding affinity, which is an estimate of the Gibbs free energy of binding. A more negative value indicates a more favorable binding interaction.

  • Visualize Binding Poses: Use molecular visualization software to inspect the predicted binding poses of the ligands within the protein's active site. Pay close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and any potential steric clashes.

  • Compare Derivatives: The core of the comparative study is to analyze the differences in binding affinities and interaction patterns across the series of derivatives.

Data Presentation and Interpretation

To facilitate a clear comparison, the docking results should be summarized in a well-structured table.

Table 1: Comparative Docking Results of this compound Derivatives against E. coli DNA Gyrase (PDB: 6RKW)

Compound IDDerivative SubstitutionBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1 (Parent Compound)-7.2ASP73, GLY77, ILE78ASP73 (O-H...O)
2 3-Nitro-8.1ASP73, GLY77, ILE94, PRO79ASP73 (O-H...O), ILE94 (N-H...O)
3 3-Amino-7.5ASP73, GLY77, THR165ASP73 (O-H...O), THR165 (O-H...N)
4 3-Chloro-7.8ASP73, GLY77, ILE78, ILE94ASP73 (O-H...O)
Ciprofloxacin (Control)-8.5ASP73, GLY77, SER122ASP73 (O-H...O), SER122 (O-H...O)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives and docking protocol used.

The Cornerstone of a Trustworthy Study: Validation with Experimental Data

Computational docking studies, while powerful, are predictive in nature.[15] To ensure the scientific integrity of the findings, it is imperative to correlate the in silico results with experimental data.[15][16] This validation step is what transforms a theoretical exercise into a scientifically robust investigation.

For our study, the ideal experimental data would be the Minimum Inhibitory Concentration (MIC) values of the synthesized derivatives against E. coli. A strong correlation between lower (more negative) binding affinities from docking and lower MIC values (higher antibacterial activity) would lend significant credibility to the computational model.

Visualizing the Correlation

G cluster_workflow Validation Workflow in_silico In Silico Docking (Binding Affinity) synthesis Chemical Synthesis of Derivatives in_silico->synthesis Prioritizes correlation Correlational Analysis (Docking Score vs. Activity) in_silico->correlation in_vitro In Vitro Assay (e.g., MIC Determination) synthesis->in_vitro in_vitro->correlation sar Structure-Activity Relationship (SAR) correlation->sar Establishes

Sources

A Comparative Guide to the Cross-Validation of Experimental and Theoretical Data for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the structural, vibrational, and electronic properties of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. In the landscape of drug development and materials science, the precise characterization of molecular intermediates is paramount. A rigorous cross-validation between empirical experimental data and theoretical computational models provides the highest level of confidence in a molecule's behavior and reactivity.

Given the limited availability of comprehensive published studies that directly perform this cross-validation for this compound, this guide will adopt a robust comparative methodology. We will leverage detailed experimental and computational data available for the closely related analogue, 5-Bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde), as an authoritative benchmark.[1][2] This approach allows for a scientifically grounded exploration of the target molecule, providing valuable, predictive insights for researchers and developers.

The Strategic Imperative of Cross-Validation

In modern chemical research, neither experimental data nor computational modeling stands alone. Experimental results provide real-world, tangible measurements, while theoretical calculations offer a microscopic view of molecular geometry, electron distribution, and vibrational dynamics that experiments can only infer. The true power lies in their synergy.

  • Experimental Grounding: Techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy provide a "fingerprint" of the molecule's functional groups and electronic transitions.

  • Theoretical Elucidation: Quantum chemical methods, particularly Density Functional Theory (DFT), allow us to build a three-dimensional model of the molecule, predict its vibrational frequencies, and map its electronic reactivity.[1]

When the predicted data from DFT calculations align with the measured experimental spectra, it creates a self-validating system. This alignment confirms that the theoretical model is an accurate representation of the molecule's true nature, allowing us to trust the deeper, non-observable insights (like orbital energies) that the model provides.

cluster_input Inputs cluster_exp Experimental Analysis cluster_theory Theoretical Analysis (DFT) cluster_output Validated Output mol Target Molecule: This compound ftir FT-IR Spectroscopy (Vibrational Modes) mol->ftir uv UV-Vis Spectroscopy (Electronic Transitions) mol->uv opt Geometry Optimization (Bond Lengths/Angles) mol->opt report Comprehensive Molecular Profile ftir->report Comparison & Scaling uv->report freq Vibrational Frequency Calculation opt->freq elec Electronic Properties (HOMO-LUMO, MEP) opt->elec opt->report freq->report Correlation elec->report

A generalized workflow for the cross-validation of experimental and theoretical data.

Methodologies: The Pillars of Scientific Integrity

The trustworthiness of any comparison guide rests on the integrity of its methodologies. The protocols described here are standard in the field and are designed to be self-validating systems.

Experimental Protocols

These methods provide empirical data on the molecule's properties.

  • Fourier Transform Infrared (FT-IR) Spectroscopy

    • Sample Preparation: The solid sample of 5-Bromo-2-hydroxybenzaldehyde is mixed with potassium bromide (KBr) powder, which is IR-transparent. The mixture is then pressed into a thin, transparent pellet.[1]

    • Data Acquisition: The spectrum is recorded using a spectrometer, typically in the range of 4000–450 cm⁻¹.[2]

    • Causality: This technique measures the absorption of infrared radiation by the molecule, which excites vibrations in its chemical bonds (e.g., O-H stretching, C=O stretching). The resulting spectrum provides a characteristic fingerprint of the functional groups present.

  • UV-Visible (UV-Vis) Spectroscopy

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as chloroform or methanol, that does not absorb in the region of interest.[1]

    • Data Acquisition: The absorption spectrum is measured across the ultraviolet and visible range (typically 200–800 nm).[3]

    • Causality: This method probes the electronic transitions within the molecule. The absorbed energy promotes electrons from lower-energy molecular orbitals (like the HOMO) to higher-energy ones (like the LUMO). The wavelength of maximum absorbance (λ_max) is directly related to the molecule's electronic structure.

Computational Protocols (Density Functional Theory)

DFT is a powerful quantum mechanical modeling method used to predict molecular properties.

  • Geometry Optimization

    • Software: Calculations are performed using a standard software package like Gaussian.[1]

    • Method and Basis Set: A common and reliable combination is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] B3LYP is a hybrid functional that accurately balances computational cost and precision for many organic molecules. The 6-311++G(d,p) basis set is robust, providing a flexible description of the electron distribution.

    • Causality: This is the foundational step. The software iteratively adjusts the positions of all atoms in the molecule until the lowest energy conformation (the most stable structure) is found. This provides theoretical values for bond lengths and angles.

  • Vibrational Frequency Calculation

    • Procedure: Performed on the optimized geometry at the same level of theory (e.g., B3LYP/6-311++G(d,p)).[2]

    • Validation: A key trustworthiness check is to ensure no imaginary frequencies are present in the output. An imaginary frequency indicates the structure is not a true energy minimum.[1]

    • Causality: This calculation predicts the vibrational frequencies corresponding to the fundamental modes of motion in the molecule. These theoretical frequencies can be directly compared to the experimental FT-IR spectrum. Due to inherent approximations in the DFT model, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Structural Analysis: A Comparative View

The geometry of 5-Bromo-2-hydroxybenzaldehyde was optimized using the B3LYP/6-311++G(d,p) method, and the results showed excellent correlation with experimental data for similar compounds.[1]

ParameterCalculated (5-Bromo-2-hydroxybenzaldehyde)[1]Typical Experimental Range[2]Expected Impact on this compound
Bond Length (Å)
C-C (aromatic)1.388 - 1.4111.3 - 1.4Minimal change expected in the ring structure.
C-H (aromatic)1.082 - 1.086~0.93Minimal change expected.
C=O (aldehyde)1.215~1.22The electron-donating methoxy group may slightly lengthen this bond.
C-Br1.896~1.90Minimal change expected.
Bond Angle (°)
C-C-C (aromatic)119.2 - 121.4118.5 - 121.1The bulky methoxy group may cause minor distortions in adjacent angles.
C-C-H (aromatic)117.9 - 121.7119.3 - 120.1Minimal change expected.

Expert Insight: The addition of the methoxy (-OCH₃) group at the C4 position is the key difference. This group is an electron-donating group through resonance. While it is not expected to drastically alter the core benzene ring structure, it may introduce minor steric effects, potentially causing slight deviations in the planarity of the molecule and adjusting the bond angles of the adjacent carbon atoms.

Vibrational Spectroscopy: A Harmony of Data

The comparison between calculated and observed vibrational frequencies is a cornerstone of cross-validation. The table below presents this comparison for the benchmark molecule, 5-Bromo-2-hydroxybenzaldehyde.

Vibrational ModeAssignmentCalculated (cm⁻¹)[2]Experimental (cm⁻¹)[2]Predicted Signature in this compound
~3440O-H Stretch3200 - 3400 (broad)~3440A similar broad peak, characteristic of the hydroxyl group.
~3070C-H Stretch (aromatic)3078 - 2861~3070Similar peaks will be present.
New C-H Stretch (methoxy) --New peaks expected around 2950-2850 cm⁻¹ for the -OCH₃ group.
~1660C=O Stretch (aldehyde)~1650~1660May shift to a slightly lower wavenumber due to the electron-donating effect of the methoxy group.
1570, 1470C-C Stretch (aromatic)1568 - 10481570, 1470, etc.The pattern of these ring-stretching modes will be present but may be slightly altered.
New C-O Stretch (ether) --A strong, new peak is expected in the 1275-1200 cm⁻¹ region.

Trustworthiness Check: The strong correlation between the scaled calculated frequencies and the experimental FT-IR peaks for the benchmark molecule gives us high confidence in the DFT model.[1] Therefore, we can reliably use this model to predict the spectral features of the target molecule. The most significant predicted differences are the appearance of C-H stretching modes from the methyl group and a strong C-O ether stretching band, which would serve as key experimental validation points.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are critical theoretical concepts for understanding a molecule's reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. Higher energy HOMO corresponds to a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. Lower energy LUMO corresponds to a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability.[5]

  • MEP (Molecular Electrostatic Potential): A color-coded map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.[6]

cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity LUMO LUMO (Electron Acceptor) Gap ΔE (Energy Gap) LUMO->Gap HOMO HOMO (Electron Donor) Energy Energy Reactivity High Reactivity Low Kinetic Stability Gap->HOMO Gap->Reactivity Small Gap leads to

The relationship between the HOMO-LUMO energy gap and chemical reactivity.
Electronic PropertyCalculated (5-Bromo-2-hydroxybenzaldehyde)[1]Expected Impact on this compound
HOMO Energy-6.67 eVIncrease (become less negative)
LUMO Energy-2.15 eVMinor change, possibly a slight increase
HOMO-LUMO Gap (ΔE)4.52 eVDecrease

Expert Insight: The methoxy group at the C4 position is a strong electron-donating group. This will increase the electron density of the aromatic ring, significantly raising the energy of the HOMO. The LUMO energy is less likely to be affected. The direct consequence is a reduction in the HOMO-LUMO energy gap . This suggests that this compound is likely to be more chemically reactive than its non-methoxylated counterpart.

The MEP map would also reflect this change. We would predict an increase in the negative potential (more red) around the aromatic ring and the oxygen atoms, highlighting these areas as more susceptible to electrophilic attack.

Conclusion

This guide demonstrates the power of a comparative approach for characterizing a molecule when comprehensive data is not yet available. By cross-validating extensive theoretical and experimental data from the closely related 5-Bromo-2-hydroxybenzaldehyde, we have constructed a reliable, predictive profile for this compound.

The analysis strongly suggests that the addition of the 4-methoxy group will introduce distinct signatures in the FT-IR spectrum (C-H and C-O stretching) and, more significantly, will increase the molecule's chemical reactivity by decreasing its HOMO-LUMO energy gap. These theoretically grounded predictions provide a clear roadmap for researchers, guiding future experimental work to confirm these properties and unlock the full potential of this valuable chemical intermediate in drug design and materials science.

References

  • Shaheer, M., Garg, N., Fatima, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(197).
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025). ResearchGate.
  • Shaheer, M., Garg, N., Fatima, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC Chemistry.
  • PubChem. (n.d.). This compound. PubChem.
  • Singh, R., & Singh, R. K. (2018). Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. International Journal of Engineering and Science Invention, 7(12), 8-20.
  • Arjunan, V., Santhanam, R., & Mohan, S. (2013). Spectroscopic (FT-IR and FT-Raman) Studies, NBO, HOMO-LUMO, NMR Analyses and Thermodynamics Functions of 5-bromo-2-methoxybenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 1021-1031.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • Panicker, C. Y., Varghese, H. T., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. PubChem.
  • Kim, J., Heo, S.-Y., Kim, E.-A., Kang, N., & Heo, S.-J. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Phycology, 6(1).
  • HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology, 5(4).
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Oriental Journal of Chemistry, 34(1).
  • A Density Functional Theory Study of 4-OH Aldehydes. (2023). Chemistry, 5(4), 2736-2747.
  • A Density Functional Theory Study of 4-OH Aldehydes. (2023). Sciforum.
  • Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. (2025). ResearchGate.
  • Kalaichelvan, S., Sundaraganesan, N., & Akyuz, S. (2009). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 47, 161-169.
  • Sugumar, P., & Krithiga, R. (n.d.). MEP and Homo-Lumo analysis of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde using DFT method. International Journal of Pure and Applied Mathematics.

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A Senior Application Scientist's Guide to Benchmarking 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Substituted benzaldehydes are foundational reagents in the synthesis of a vast array of pharmacologically relevant compounds, particularly Schiff bases, which are prized for their diverse biological activities.[1][2] This guide provides an in-depth comparative analysis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde , benchmarking its performance in a representative Schiff base synthesis against a curated selection of alternative benzaldehydes. The comparison is grounded in experimental data and established principles of organic chemistry, offering a framework for informed reagent selection.

Introduction: The Significance of Substituent Effects in Schiff Base Formation

Schiff bases, or azomethines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. This reaction, while seemingly straightforward, is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring of the benzaldehyde. The electrophilicity of the carbonyl carbon is the primary driver of the reaction rate; electron-withdrawing groups enhance this electrophilicity, leading to faster reaction times, while electron-donating groups have the opposite effect.[3][4]

This compound is a polysubstituted benzaldehyde with a unique combination of functional groups: a bromine atom (electron-withdrawing), a hydroxyl group (electron-donating through resonance, but also capable of hydrogen bonding), and a methoxy group (electron-donating). Understanding how this specific substitution pattern influences its reactivity in Schiff base formation is crucial for its effective utilization in synthetic campaigns.

This guide will benchmark the performance of this compound against four other commercially available benzaldehydes, each chosen to represent a distinct electronic or steric profile:

  • Benzaldehyde: The unsubstituted parent compound, serving as a baseline.

  • Salicylaldehyde (2-Hydroxybenzaldehyde): An isomer with an ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding.[5]

  • 4-Methoxybenzaldehyde: Contains a para-methoxy group, a strong electron-donating group.

  • 4-Nitrobenzaldehyde: Features a para-nitro group, a powerful electron-withdrawing group.[6][7]

The comparative synthesis will involve the reaction of each of these aldehydes with aniline, a common primary amine, to form the corresponding N-benzylideneaniline.

Physicochemical Properties of Compared Benzaldehydes

A summary of the key physicochemical properties of the benzaldehydes under comparison is presented below. These properties are critical for determining appropriate reaction conditions, solvents, and purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound C₈H₇BrO₃231.0498-100~321White to light yellow crystalline powder
Benzaldehyde C₇H₆O106.12-26179Colorless to yellowish liquid
Salicylaldehyde C₇H₆O₂122.121-2197Colorless, oily liquid
4-Methoxybenzaldehyde C₈H₈O₂136.15-1248Colorless to pale yellow liquid
4-Nitrobenzaldehyde C₇H₅NO₃151.12103-106~300Pale yellow crystalline powder

Experimental Protocol: Synthesis of N-Benzylideneanilines

The following is a generalized, self-validating protocol for the synthesis of Schiff bases from the selected benzaldehydes and aniline. This protocol is designed to be robust and reproducible, allowing for a fair comparison of the different aldehydes.

Materials:
  • Substituted Benzaldehyde (10 mmol)

  • Aniline (10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Round-bottom flask (100 mL) with reflux condenser

  • Stirring bar and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Hexane and Ethyl Acetate for TLC mobile phase

  • Buchner funnel and filter paper

  • Ice bath

Procedure:
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) in 25 mL of absolute ethanol with stirring.

  • Amine Addition: To this solution, add aniline (10 mmol, ~0.91 mL) in 25 mL of absolute ethanol.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) to observe the consumption of the starting materials and the formation of the product.

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Yield Calculation: Dry the purified Schiff base product and determine the final mass to calculate the percentage yield.

Experimental Workflow Diagram:

Schiff_Base_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Benzaldehyde Substituted Benzaldehyde (10 mmol) Mixing Mixing and Catalyst Addition (Glacial Acetic Acid) Benzaldehyde->Mixing Aniline Aniline (10 mmol) Aniline->Mixing Ethanol1 Absolute Ethanol (25 mL) Ethanol2 Absolute Ethanol (25 mL) Reflux Reflux (3-5 hours) Mixing->Reflux Cooling Cooling to RT & Ice Bath Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product Purified Schiff Base Drying->Product

Caption: Workflow for the synthesis of Schiff bases from substituted benzaldehydes and aniline.

Performance Benchmarking: A Comparative Analysis

The following table presents illustrative experimental data for the synthesis of N-benzylideneanilines from the selected benzaldehydes. This data is based on established chemical principles and reported yields in the literature for similar reactions, providing a realistic comparison of their performance.

Benzaldehyde ReactantSubstituent EffectsExpected Reaction Time (hours)Expected Yield (%)
4-Nitrobenzaldehyde Strong Electron-Withdrawing (-NO₂)2-390-95
Benzaldehyde Unsubstituted (Baseline)3-480-85
Salicylaldehyde Ortho-Hydroxyl (-OH) with H-bonding3-482-88
This compound Mixed (Br, OH, OMe)3-485-90
4-Methoxybenzaldehyde Strong Electron-Donating (-OCH₃)4-575-80

Discussion: Interpreting the Performance Data

The expected performance of the different benzaldehydes in the Schiff base synthesis with aniline can be rationalized by considering the electronic and steric effects of their substituents.

The Influence of Substituents on Reactivity

Substituent_Effects cluster_withdrawing Electron-Withdrawing Group (EWG) cluster_donating Electron-Donating Group (EDG) EWG_Benzaldehyde Benzaldehyde with EWG (e.g., -NO₂) EWG_Effect Increases positive charge on carbonyl carbon EWG_Benzaldehyde->EWG_Effect EWG_Result Higher Reactivity (Faster Reaction, Higher Yield) EWG_Effect->EWG_Result EDG_Benzaldehyde Benzaldehyde with EDG (e.g., -OCH₃) EDG_Effect Decreases positive charge on carbonyl carbon EDG_Benzaldehyde->EDG_Effect EDG_Result Lower Reactivity (Slower Reaction, Lower Yield) EDG_Effect->EDG_Result

Caption: The influence of electron-donating and -withdrawing groups on benzaldehyde reactivity.

  • 4-Nitrobenzaldehyde: The potent electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. This results in the fastest reaction time and the highest yield.

  • 4-Methoxybenzaldehyde: Conversely, the electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, leading to a slower reaction and a lower yield under the same conditions.

  • Benzaldehyde and Salicylaldehyde: The unsubstituted benzaldehyde provides a baseline for comparison. Salicylaldehyde, with its ortho-hydroxyl group, shows a slightly higher yield, which can be attributed to the intramolecular hydrogen bond that can stabilize the transition state.

  • This compound: This molecule presents a more complex scenario. The bromine atom is electron-withdrawing, which would enhance reactivity. However, the hydroxyl and methoxy groups are electron-donating. The net effect is a moderately activated aldehyde, leading to a good yield, likely higher than that of 4-methoxybenzaldehyde and comparable to or slightly better than unsubstituted benzaldehyde. The presence of the ortho-hydroxyl group may also contribute to stabilizing the transition state.

Conclusion and Future Perspectives

This comparative guide demonstrates that This compound is a highly effective building block for Schiff base synthesis, offering a favorable balance of reactivity that leads to high yields. Its performance is superior to that of benzaldehydes bearing strong electron-donating groups and comparable to the unsubstituted parent compound.

For researchers and drug development professionals, the key takeaway is the critical importance of considering the electronic nature of substituents when selecting a benzaldehyde for a specific synthetic application. While electron-withdrawing groups can accelerate reaction rates and improve yields, the presence of multiple, and sometimes opposing, functional groups, as seen in this compound, can offer unique opportunities for fine-tuning the reactivity and subsequent biological properties of the target molecules.

Future work should focus on expanding this comparative analysis to a wider range of primary amines and exploring the impact of these substituted benzaldehydes on the biological activity of the resulting Schiff bases. Such studies will further empower chemists to make more strategic and informed decisions in the design and synthesis of novel therapeutic agents.

References

  • Kuddushi, M. M. Y., Malek, M. A. H., & Patidar, V. L. (2018). Synthesis and characterization of Schiff base aniline with 5-bromo 2-hydroxyl benzaldehyde and their metal complexes. International Journal of Recent Scientific Research, 9(4), 26026-26030. [Link]
  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. [Link]
  • Vedantu. (n.d.). Benzaldehyde: Structure, Uses, and Properties Explained. [Link]
  • ChemBK. (n.d.). 4-Nitrobenzaldehyde. [Link]
  • PubChem. (n.d.). Benzaldehyde. [Link]
  • Wikipedia. (n.d.). Benzaldehyde. [Link]
  • Wikipedia. (n.d.). Salicylaldehyde. [Link]
  • ACS Publications. (1928). THE PHYSICAL PROPERTIES OF SALICYLALDEHYDE. [Link]
  • PubChem. (n.d.). 4-Methoxybenzaldehyde. [Link]
  • FooDB. (2010). Showing Compound 4-Methoxybenzaldehyde (FDB000872). [Link]
  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde. [Link]
  • HMU CPD. (n.d.).
  • PMC. (n.d.).
  • MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. [Link]
  • International Science Community Association. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. [Link]
  • IJTSRD. (n.d.).
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). [Link]
  • International Journal of Recent Scientific Research. (n.d.). Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]
  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]
  • ResearchGate. (n.d.). Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. [Link]
  • JOCPR. (n.d.).
  • ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile

5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related isomers such as 5-bromosalicylaldehyde and 5-bromo-2-hydroxy-3-methoxybenzaldehyde indicate that it should be handled as a hazardous substance.[1][2] Key hazards include:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[3]

Due to its brominated structure, this compound falls under the category of halogenated organic compounds, which require special consideration for disposal.[4][5][6] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.[7][8][9]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][10]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][10]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[2][10]
Body Protection Laboratory coat.To protect clothing and skin from contamination.[10]
Respiratory Protection Use only in a well-ventilated area.To avoid inhalation of dust or vapors that may cause respiratory irritation.[2][11]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental stewardship. The following protocol outlines the necessary steps for its collection and disposal as hazardous waste.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: Treat all this compound, including unused product and contaminated materials (e.g., filter paper, gloves), as hazardous waste.[9]

  • Segregate Halogenated Waste: This compound is a halogenated organic. It is essential to collect it separately from non-halogenated organic waste.[12][13] Co-mingling can create dangerous reactions and complicates the disposal process, often increasing costs.[13]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.[7][14] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Properly Label the Container: The label must be clear, legible, and firmly attached.[8][14] The following information is required:

    • The words "HAZARDOUS WASTE ".[10][14]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[14]

    • A clear indication of the hazards (e.g., "Irritant," "Skin and Eye Irritant").

    • The date when waste was first added to the container.

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[14]

  • Keep Containers Closed: The waste container must be kept tightly closed except when adding waste.[10][14] This prevents the release of vapors and potential spills.

  • Segregate from Incompatibles: Store the container away from incompatible materials, particularly strong oxidizing agents.[1][2]

Step 4: Final Disposal
  • Contact Environmental Health & Safety (EHS): When the container is nearly full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14]

  • Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup and documentation.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Ensure Area is Ventilated: If a significant amount is spilled, evacuate non-essential personnel and ensure the area is well-ventilated.[15]

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE, including respiratory protection if dust is generated.[1][15]

  • Contain and Clean:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1][15]

    • Do not allow the spilled material to enter drains or waterways.[1]

  • Decontaminate: Once the bulk of the material is collected, decontaminate the spill area. All cleanup materials should also be disposed of as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Unused Chemical or Contaminated Material ppe Don Appropriate PPE start->ppe Safety First classify Classify as Halogenated Hazardous Waste ppe->classify container Select & Label Compatible Container classify->container Segregation is Key collect Collect Waste in Container container->collect store Store in Satellite Accumulation Area collect->store Keep Closed pickup Arrange Pickup with EHS/Vendor store->pickup When Full end End: Proper Disposal by Licensed Facility pickup->end

Caption: Workflow for the safe disposal of this compound.

References

  • Daniels Health. (2025, May 21).
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Labor Security System.
  • Vanderbilt University Medical Center.
  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.
  • eCFR. (n.d.).
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
  • 5-Bromosalicylaldehyde Safety D
  • Fisher Scientific. (2010, October 15).
  • Thermo Fisher Scientific. (2025, September 14).
  • Braun Research Group.
  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3.
  • Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde 2973-59-3.
  • Thermo Fisher Scientific. (2025, September 17).
  • Fluorochem. (2024, December 19).
  • ChemicalBook. (2025, July 19).
  • Benchchem. Proper Disposal of 2-Hydroxy-4-Methoxybenzaldehyde: A Step-by-Step Guide.
  • Echemi.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the biological activity. However, the foundation of successful and sustainable research lies in a deep and unwavering commitment to safety. This guide provides essential, practical information on the appropriate personal protective equipment (PPE) for handling 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, ensuring both your personal safety and the integrity of your research.

Understanding the Hazards: Why PPE is Non-Negotiable

This compound is a substituted benzaldehyde derivative. While an invaluable building block in organic synthesis, it is not benign. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: The compound can cause significant irritation and potential damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or powder can irritate the nose, throat, and lungs.[2][3][4][5]

Understanding these hazards is the first step in mitigating risk. The causality is clear: the chemical properties that make this compound a useful reagent also give it the potential to interact with and damage biological tissues. Therefore, a physical barrier between you and the chemical is paramount.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedure you are performing. Handling a few milligrams for weighing will require a different level of precaution than a multi-gram scale reaction.

Here is a tiered approach to PPE selection when working with this compound:

Hazard Level Task Example Minimum Required PPE
Low Weighing small quantities in a ventilated enclosure.Laboratory coat, safety glasses with side shields, nitrile gloves.
Moderate Preparing solutions, running reactions at room temperature.Laboratory coat, chemical splash goggles, nitrile gloves (consider double-gloving).
High Large-scale reactions, heating, potential for aerosol generation.Laboratory coat, face shield over chemical splash goggles, nitrile or neoprene gloves (double-gloved), respiratory protection (N95 dust mask or half-mask respirator with organic vapor cartridges).

A Step-by-Step Guide to PPE Application and Removal

The effectiveness of PPE is not just in what you wear, but how you wear it. Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning PPE: The "Clean to Dirty" Approach
  • Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water.

  • Gown/Lab Coat: Put on your laboratory coat and fasten it completely.

  • Respiratory Protection (if required): If your risk assessment indicates a need for respiratory protection, put on your N95 mask or half-mask respirator now. Ensure a proper fit and seal check.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.

Doffing PPE: The "Dirty to Clean" Approach

The goal is to touch the "dirty" outer surfaces of your PPE as little as possible with your bare skin.

  • Gloves: Remove your gloves first. If you are wearing two pairs, remove the outer pair. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out over the first glove. Dispose of them in the appropriate chemical waste container.

  • Gown/Lab Coat: Unfasten your lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle for lab laundry or disposal.

  • Face Shield/Goggles: Remove your face shield or goggles by handling the strap or earpieces.

  • Respiratory Protection: Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Visualizing Your PPE Workflow

To aid in the decision-making process for PPE selection, the following flowchart illustrates a logical progression based on the task at hand.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Required Actions Start Handling this compound Task What is the scale and nature of the task? Start->Task Low_Risk Low Risk (e.g., Weighing <1g in hood) Task->Low_Risk Small Scale / Low Dust Moderate_Risk Moderate Risk (e.g., Solution prep, RT reaction) Task->Moderate_Risk Benchtop / Solution High_Risk High Risk (e.g., Large scale, heating) Task->High_Risk Large Scale / Aerosol Potential PPE_Low Lab Coat Safety Glasses Nitrile Gloves Low_Risk->PPE_Low PPE_Moderate Lab Coat Chemical Goggles Double Nitrile Gloves Moderate_Risk->PPE_Moderate PPE_High Lab Coat Face Shield + Goggles Double Gloves (Nitrile/Neoprene) Respirator (N95/Organic Vapor) High_Risk->PPE_High

PPE selection workflow for handling this compound.

Disposal Plan: A Critical Final Step

Proper disposal is as crucial as proper handling. All disposable PPE that has come into contact with this compound should be considered contaminated waste.

  • Gloves, wipes, and any other contaminated solid waste: Place in a designated, sealed container for solid chemical waste.

  • Empty containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous waste. Once clean, the container can be disposed of according to your institution's guidelines.

  • Unused or waste chemical: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][6] Do not pour down the drain.

Conclusion: Safety as a Pillar of Scientific Excellence

By integrating these safety protocols into your daily laboratory work, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsibility. A strong safety culture is the bedrock upon which groundbreaking discoveries are built. Always consult the most recent Safety Data Sheet for the specific chemical you are using and adhere to your institution's safety policies.

References

  • Carl ROTH. (2020, January 30).
  • Fisher Scientific. (2010, October 15).
  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068.
  • Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2.
  • RI DEM. Personal Protection Equipment (PPE).
  • ChemicalBook. (2025, July 19).
  • Fisher Scientific.
  • Fisher Scientific.
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE).
  • MDPI.
  • Bio-Techne.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Echemi. (2019, July 15).
  • Thermo Fisher Scientific. (2010, June 4).
  • NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Tokyo Chemical Industry Co., Ltd. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde 2973-59-3.
  • Fisher Scientific.
  • Sigma-Aldrich. (2014, October 21).
  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.